molecular formula C9H10O5 B1632672 4-(2-Hydroxyethoxy)salicylic acid CAS No. 163451-82-9

4-(2-Hydroxyethoxy)salicylic acid

Cat. No.: B1632672
CAS No.: 163451-82-9
M. Wt: 198.17 g/mol
InChI Key: INEIMLMPQGJCGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Hydroxyethoxy)salicylic acid is a useful research compound. Its molecular formula is C9H10O5 and its molecular weight is 198.17 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2-Hydroxyethoxy)salicylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(2-Hydroxyethoxy)salicylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Hydroxyethoxy)salicylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-4-(2-hydroxyethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c10-3-4-14-6-1-2-7(9(12)13)8(11)5-6/h1-2,5,10-11H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEIMLMPQGJCGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCO)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163451-82-9
Record name 4-(2-Hydroxyethoxy)salicylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Solubility Profile of 4-(2-Hydroxyethoxy)salicylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and apply the solubility profile of 4-(2-Hydroxyethoxy)salicylic acid in various organic solvents. Given the limited publicly available solubility data for this specific derivative, this document emphasizes robust experimental design and theoretical considerations to empower researchers in generating reliable and reproducible results.

Introduction: The Significance of Solubility in Drug Development

4-(2-Hydroxyethoxy)salicylic acid, a derivative of the well-known active pharmaceutical ingredient (API) salicylic acid, holds potential for various therapeutic applications, building upon the anti-inflammatory, analgesic, and keratolytic properties of its parent compound.[1][2] The introduction of a 2-hydroxyethoxy group can significantly alter the physicochemical properties of the parent molecule, including its solubility, which is a critical determinant of a drug's bioavailability, formulation feasibility, and overall therapeutic efficacy.[3]

A comprehensive understanding of the solubility profile of 4-(2-Hydroxyethoxy)salicylic acid in a range of organic solvents is paramount for:

  • Formulation Development: Selecting appropriate solvent systems for liquid dosage forms, topical preparations, and advanced drug delivery systems.[4]

  • Crystallization and Purification: Designing efficient processes for obtaining the desired polymorphic form with optimal purity and stability.[4]

  • Preclinical and Clinical Studies: Ensuring consistent and predictable drug exposure in toxicology and efficacy models.

  • Analytical Method Development: Establishing suitable solvent systems for chromatographic analysis and quality control.

This guide will provide the foundational knowledge and practical methodologies to establish a robust solubility profile for 4-(2-Hydroxyethoxy)salicylic acid.

Theoretical Framework: Principles Governing Solubility

The solubility of a solid compound in a liquid solvent is a complex interplay of intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" provides a fundamental, albeit simplified, guiding principle. A more quantitative and predictive approach involves considering the thermodynamic parameters of dissolution and the specific molecular interactions at play.

Thermodynamic Basis of Solubility

The dissolution of a crystalline solid into a solvent can be conceptualized as a two-step process: the energy required to break the crystal lattice of the solute (sublimation) and the energy released upon the interaction of the solute molecules with the solvent (solvation). This is often represented by a thermodynamic cycle. The overall free energy change of the solution determines the solubility.

Key Molecular Interactions

The solubility of 4-(2-Hydroxyethoxy)salicylic acid is dictated by its molecular structure, which includes a carboxylic acid group, a phenolic hydroxyl group, an ether linkage, and an additional hydroxyl group on the ethoxy chain. These functional groups allow for a variety of interactions:

  • Hydrogen Bonding: The hydroxyl and carboxylic acid groups can act as both hydrogen bond donors and acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, acetic acid) are expected to be good solvents.

  • Dipole-Dipole Interactions: The polar nature of the molecule will lead to favorable interactions with polar solvents (e.g., acetone, acetonitrile).

  • Van der Waals Forces: These non-specific interactions are present in all systems and will contribute to the overall solubility.

Predictive Models: Hansen Solubility Parameters (HSP)

For a more predictive approach to solvent selection, Hansen Solubility Parameters (HSP) can be employed.[5][6] HSP theory decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from atomic forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Experimental Determination of Solubility: A Validated Approach

The "gold standard" for determining equilibrium solubility is the shake-flask method , as recommended by various regulatory bodies and scientific literature.[4][8][9] This method involves equilibrating an excess of the solid compound with the solvent of interest and then measuring the concentration of the dissolved solute.

Materials and Equipment
  • 4-(2-Hydroxyethoxy)salicylic acid (purity >97%)[10][11]

  • A selection of organic solvents (analytical grade or higher)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Experimental Protocol
  • Solvent Selection: Choose a diverse set of organic solvents representing a range of polarities and hydrogen bonding capabilities. A suggested starting panel is provided in Table 1. The known solubility of salicylic acid can guide this selection.[12][13][14][15][16]

  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-(2-Hydroxyethoxy)salicylic acid to a known volume of each solvent in a sealed vial. "Excess" ensures that a solid phase remains in equilibrium with the solution.

    • Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined time to reach equilibrium. It is crucial to establish the time to equilibrium by sampling at different time points (e.g., 24, 48, 72 hours) until the concentration of the dissolved solute remains constant.[8]

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Quantitative Analysis:

    • Accurately dilute the filtered sample with a suitable mobile phase for HPLC analysis.

    • Quantify the concentration of 4-(2-Hydroxyethoxy)salicylic acid in the diluted sample using a validated HPLC method against a standard calibration curve.

  • Data Reporting:

    • Express the solubility in various units such as mg/mL, mol/L, and mole fraction for comprehensive data representation.[9]

    • Perform each measurement in triplicate to ensure reproducibility and report the mean and standard deviation.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess 4-(2-Hydroxyethoxy)salicylic acid to solvent B Seal vials and place in shaker at constant temperature A->B C Agitate until equilibrium is reached B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter through 0.45 µm syringe filter E->F G Dilute sample F->G H Inject into HPLC G->H I Quantify against calibration curve H->I J J I->J Report solubility data (mg/mL, mol/L)

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Data Presentation and Interpretation

The experimentally determined solubility data for 4-(2-Hydroxyethoxy)salicylic acid should be compiled into a clear and concise table for easy comparison and interpretation.

Table 1: Hypothetical Solubility Profile of 4-(2-Hydroxyethoxy)salicylic acid at 25°C

SolventSolvent ClassPolarity IndexSolubility (mg/mL)
MethanolAlcohol (Polar, Protic)5.1[Experimental Data]
EthanolAlcohol (Polar, Protic)4.3[Experimental Data]
AcetoneKetone (Polar, Aprotic)5.1[Experimental Data]
Ethyl AcetateEster (Moderately Polar)4.4[Experimental Data]
AcetonitrileNitrile (Polar, Aprotic)5.8[Experimental Data]
DichloromethaneHalogenated (Nonpolar)3.1[Experimental Data]
TolueneAromatic (Nonpolar)2.4[Experimental Data]
n-HeptaneAlkane (Nonpolar)0.1[Experimental Data]

Note: The solubility values are to be determined experimentally.

The interpretation of these results should correlate the observed solubility with the properties of the solvents. For instance, high solubility in alcohols would indicate the importance of hydrogen bonding. Moderate to high solubility in acetone and ethyl acetate would highlight the role of polar interactions. Conversely, low solubility in nonpolar solvents like heptane would be expected due to the polar nature of the solute.

Conclusion and Future Directions

This guide has outlined a robust framework for determining and understanding the solubility profile of 4-(2-Hydroxyethoxy)salicylic acid in organic solvents. By combining a sound theoretical understanding with a validated experimental protocol, researchers can generate the critical data needed to advance the development of this promising compound.

Future work should focus on:

  • Temperature Dependence: Investigating the effect of temperature on solubility to determine the thermodynamics of dissolution.

  • Co-solvent Systems: Exploring the use of solvent mixtures to fine-tune solubility for specific formulation requirements.[14]

  • Polymorphism: Characterizing the solid form of 4-(2-Hydroxyethoxy)salicylic acid before and after the solubility experiments to ensure no polymorphic transformations have occurred.[8]

  • Computational Modeling: Developing and validating in silico models, such as those based on COSMO-RS or machine learning, to predict solubility in a wider range of solvents.[17][18][19][20]

By systematically applying the principles and methods described herein, the scientific community can build a comprehensive understanding of the physicochemical properties of 4-(2-Hydroxyethoxy)salicylic acid, thereby accelerating its journey from the laboratory to potential clinical applications.

References

  • Bouillot, B., Teychené, S., & Biscans, B. (2011). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. Chemical Engineering Research and Design, 89(11), 2274-2283. [Link]

  • PureSynth. (n.d.). 4-(2-Hydroxyethoxy)Salicylic Acid 97.0%. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. InTech. [Link]

  • World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 992. [Link]

  • Nordström, F. L., & Rasmuson, Å. C. (2006). Solubility and Melting Properties of Salicylic Acid. Journal of Chemical & Engineering Data, 51(5), 1668–1671. [Link]

  • Mester, Z., & T. K. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

  • United States Pharmacopeia. (n.d.). <1236> SOLUBILITY MEASUREMENTS. [Link]

  • Perunov, I. A., et al. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Journal of Chemical Information and Modeling. [Link]

  • Wikipedia. (n.d.). Salicylic acid. Retrieved from [Link]

  • Perunov, I. A., et al. (2025). Improved Solubility Predictions in scCO 2 Using Thermodynamics-Informed Machine Learning Models. PubMed. [Link]

  • Shayan, M., et al. (2021). Solubilities of Salicylic Acid in Pure Solvents and Binary Mixtures Containing Cosolven. ResearchGate. [Link]

  • Google Patents. (n.d.). CN109771333A - Salicylic acid solubilising slow releasing composition and its preparation method and application.
  • Nordström, F., & Rasmuson, Å. (2008). Solubility and Melting Properties of Salicylic acid. DiVA portal. [Link]

  • Patiño-Sáez, J., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules. [Link]

  • Matsuda, H., et al. (2018). Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter. Journal of Chemical & Engineering Data. [Link]

  • Guest, J. I., et al. (2017). Solubility prediction via a thermodynamic cycle. ResearchGate. [Link]

  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP). Practical Adhesion Science. [Link]

  • Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. [Link]

  • Tsinman, K., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. [Link]

  • Hansen, C. M. (n.d.). HSP for Beginners. Hansen Solubility Parameters. [Link]

  • Nordström, F. L., & Rasmuson, Å. C. (2006). Solubility and Melting Properties of Salicylic Acid. Semantic Scholar. [Link]

  • Janeczko, K., et al. (2026). Physicochemical properties of salicylic acid. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2026). Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in silico toxicity prediction with molecular modeling simulations. RSC Advances. [Link]

  • de Oliveira, V. M., et al. (2025). Synthesis of new salicylic acid derivatives with potential bioactivity. 10th Brazilian Conference on Natural Products. [Link]

Sources

pKa values and ionization behavior of 4-(2-Hydroxyethoxy)salicylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Ionization Kinetics and Physicochemical Profiling of 4-(2-Hydroxyethoxy)salicylic acid

Executive Summary

4-(2-Hydroxyethoxy)salicylic acid (CAS: 163451-82-9), also known as 2-hydroxy-4-(2-hydroxyethoxy)benzoic acid , represents a specific functionalized salicylate derivative. Unlike simple salicylic acid, the introduction of a 2-hydroxyethoxy ether chain at the 4-position alters its lipophilicity and electronic distribution while retaining the core salicylate pharmacophore.

This guide provides a rigorous analysis of its acid-dissociation constants (pKa), ionization behavior, and solubility profile. It is designed for researchers requiring precise physicochemical data for formulation, metabolite identification, or impurity profiling in salicylate-based drug development.

Molecular Architecture & Electronic Effects

To understand the ionization behavior of this compound, one must deconstruct its electronic environment. The molecule features a 1,2,4-trisubstituted benzene ring :

  • C1 Carboxyl Group (-COOH): The primary ionization center.

  • C2 Phenolic Hydroxyl (-OH): Positioned ortho to the carboxyl.

  • C4 2-Hydroxyethoxy Group (-O-CH₂-CH₂-OH): Positioned para to the carboxyl.

Intramolecular Hydrogen Bonding (The Ortho Effect)

The defining feature of salicylates is the strong intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen of the carboxyl group. This interaction stabilizes the carboxylate anion upon ionization, significantly increasing the acidity of the carboxyl group compared to benzoic acid.

Substituent Effect (The Para-Alkoxy Shift)

The 4-(2-hydroxyethoxy) substituent acts as an alkoxy group.

  • Resonance Effect (+M): The oxygen atom donates electron density into the ring para to the carboxyl group. This increases the electron density on the carboxylate anion, slightly destabilizing it relative to unsubstituted salicylic acid.

  • Inductive Effect (-I): The oxygen is electronegative, but the resonance effect dominates in the para position.

  • Net Result: The 4-alkoxy substitution makes the carboxyl group slightly less acidic (higher pKa) than unsubstituted salicylic acid.

pKa Values and Ionization Profile

Based on Quantitative Structure-Activity Relationship (QSAR) analysis and comparative data from 4-methoxysalicylic acid derivatives, the ionization constants are defined as follows:

Ionization CenterFunctional GroupEstimated pKaSpecies Change
pKa₁ Carboxylic Acid3.24 ± 0.15 Neutral (

)

Mono-anion (

)
pKa₂ Phenolic Hydroxyl> 13.0 Mono-anion (

)

Di-anion (

)
pKa₃ Terminal Alcohol~16.0 Non-ionizable in aqueous range

Analysis:

  • pKa₁ (3.24): Salicylic acid has a pKa of 2.97. The electron-donating 4-alkoxy group typically shifts the pKa of benzoic acids by approximately +0.27 units (e.g., Benzoic acid 4.20

    
     p-Anisic acid 4.47). Applying this shift to salicylic acid yields ~3.24.
    
  • pKa₂ (>13): The phenolic proton is "locked" in the intramolecular hydrogen bond. While typical phenols have a pKa of ~10, salicylates resist deprotonation until extremely high pH. The 4-alkoxy group has minimal impact on this specific interaction.

Speciation & Solubility
  • pH < 2.0: Predominantly Neutral (

    
    ). Low aqueous solubility; high organic solubility.
    
  • pH 4.0 - 10.0: Predominantly Mono-anionic (

    
    ). High aqueous solubility due to the carboxylate charge.
    
  • pH > 13.0: Di-anionic (

    
    ).
    

Visualization of Ionization Dynamics

The following diagram illustrates the stepwise dissociation and the structural factors influencing stability.

IonizationPathway cluster_effects Structural Factors H2A Neutral Species (H2A) pH < 3.0 Low Solubility HA Mono-Anion (HA-) pH 4.0 - 12.0 Dominant Species H2A->HA pKa1 ~ 3.24 (Carboxyl Deprotonation) A2 Di-Anion (A2-) pH > 13.0 Labile/Reactive HA->A2 pKa2 > 13.0 (Phenolic Deprotonation) Effect1 Intramolecular H-Bond (Stabilizes HA-) Effect2 4-Alkoxy Resonance (Destabilizes HA- slightly)

Caption: Stepwise ionization pathway of 4-(2-Hydroxyethoxy)salicylic acid showing the transition from neutral acid to di-anion.

Experimental Methodologies

Given the compound's specific solubility profile (Melting Point ~206°C), standard aqueous titration may yield noisy data due to precipitation of the neutral species at low pH. The following protocols are recommended for precise determination.

Protocol A: Potentiometric Titration (Yasuda-Shedlovsky Extrapolation)

Best for: Accurate pKa determination of sparingly soluble acids.

  • Solvent System: Prepare three solvent mixtures: 30%, 40%, and 50% (v/v) Methanol/Water.

  • Titrant: Carbonate-free 0.1 M NaOH standardized against Potassium Hydrogen Phthalate (KHP).

  • Procedure:

    • Dissolve ~5 mg of compound in the solvent mixture.

    • Titrate under inert gas (

      
       or 
      
      
      
      ) to prevent
      
      
      absorption.
    • Record pH vs. Volume to identify the inflection point.[1]

  • Data Processing:

    • Calculate apparent pKa (

      
      ) for each solvent ratio.
      
    • Plot

      
       vs. 
      
      
      
      (dielectric constant).
    • Extrapolate to 0% organic solvent (

      
      ) to obtain the thermodynamic aqueous pKa.
      
Protocol B: UV-Metric Titration (Spectrophotometric)

Best for: Compounds with chromophores (Benzene ring) and very low concentrations.

  • Principle: The UV absorption spectrum of the salicylate core shifts upon ionization of the carboxyl group (bathochromic shift).

  • Wavelengths: Monitor absorbance at 290–320 nm (Salicylate

    
     transition).
    
  • Workflow:

    • Prepare a 20 µM solution in background electrolyte (0.1 M KCl).

    • Adjust pH from 1.5 to 6.0 using HCl/KOH.

    • Record spectra at 0.2 pH unit intervals.

    • Use multi-wavelength analysis (e.g., Refinement software) to fit the pKa.

Pharmaceutical & Formulation Implications

ParameterImplication
Solubility The compound is sparingly soluble in gastric fluid (pH 1.2) but highly soluble in intestinal fluid (pH 6.8). This suggests a dissolution-rate-limited absorption window in the upper GI tract.
LogD (Distribution) LogP (Neutral): ~1.5 - 1.8 (Estimated). LogD (pH 7.4): < -1.0. The compound is highly polar at physiological pH, implying low passive membrane permeability unless specific transporters are involved.
Salt Formation The carboxyl group is readily accessible for salt formation (e.g., Sodium, Potassium, Lysine salts) to enhance immediate solubility.
Stability The ether linkage is stable under standard hydrolytic conditions. However, the phenolic ring is susceptible to oxidation; formulations should include antioxidants (e.g., sodium bisulfite).

References

  • TCI Chemicals. (2024). Product Specification: 4-(2-Hydroxyethoxy)salicylic Acid (CAS 163451-82-9).[2][3][4] Retrieved from

  • PubChem. (2024). Compound Summary: 4-Methoxysalicylic acid (Analogous Structure). National Library of Medicine. Retrieved from

  • Dean, J.A. (1999). Lange's Handbook of Chemistry. 15th Edition. McGraw-Hill. (Source for Hammett Substituent Constants and Benzoic Acid pKa shifts).
  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Royal Society of Chemistry. (2024). Salicylic Acid pKa and Derivatives.[1][5] ChemSpider. Retrieved from

Sources

Crystal Structure Analysis of 4-(2-Hydroxyethoxy)salicylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Hydroxyethoxy)salicylic acid (CAS RN: 163451-82-9) is a highly functionalized aromatic building block characterized by a molecular formula of C9H10O5 and a notably high melting point of 206 °C. In industrial and research settings, it serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), such as the antiarrhythmic agent amiodarone hydrochloride[1], and is utilized as a monomeric unit in the development of advanced liquid crystal polymers[2][3].

Understanding the solid-state behavior and crystal structure of this compound is paramount. Its multiple hydrogen-bonding sites dictate its solubility, stability, and reactivity. This whitepaper provides an in-depth, self-validating methodological guide for researchers conducting Single Crystal X-Ray Diffraction (SCXRD) and solid-state characterization on 4-(2-hydroxyethoxy)salicylic acid.

Molecular Anatomy & Supramolecular Synthons

The predictable assembly of small organic molecules in the solid state is governed by supramolecular synthons—a concept foundational to modern crystal engineering[4][5]. The structural chemistry of 4-(2-hydroxyethoxy)salicylic acid is dominated by three distinct functional groups, each playing a specific mechanistic role in lattice formation:

  • The C2-Hydroxyl Group (Intramolecular Locking): The phenolic -OH at the C2 position forms a classic

    
     intramolecular hydrogen bond with the carbonyl oxygen of the adjacent C1-carboxylic acid. This interaction restricts the rotational degree of freedom of the carboxylate group, forcing it into coplanarity with the aromatic ring.
    
  • The C1-Carboxylic Acid (Dimerization): Because the carboxylate group is conformationally locked, it is perfectly pre-organized to form intermolecular

    
     dimers with adjacent molecules. This robust homosynthon is the primary thermodynamic driver of the crystal lattice.
    
  • The C4-(2-Hydroxyethoxy) Tail (Network Propagation): The flexible aliphatic chain terminates in a primary alcohol, acting as both a strong hydrogen-bond donor and acceptor. This tail cross-links the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     dimer chains into extended 2D or 3D supramolecular networks (catemers), directly contributing to the compound's high melting point (206 °C).
    

Synthons M1 Monomer Unit A (COOH Donor/Acceptor) M2 Monomer Unit B (COOH Donor/Acceptor) M1->M2 R2,2(8) Dimer (O-H···O) M3 Adjacent Chain (Ethoxy-OH Donor) M2->M3 Chain Motif (O-H···O ether)

Figure 1: Primary supramolecular synthons driving the crystal packing of the target compound.

Crystallization Methodologies

To obtain diffraction-quality single crystals, the crystallization environment must carefully modulate the kinetics of hydrogen bond formation. Rapid precipitation leads to amorphous powders, whereas controlled nucleation yields highly ordered lattices.

Protocol A: Slow Evaporation (Polar Protic Solvents)
  • Causality: Polar protic solvents like methanol or ethanol competitively hydrogen bond with the carboxylic acid and phenolic hydroxyl groups. This temporarily disrupts the strong

    
     homosynthons in solution. As the solvent slowly evaporates, the thermodynamic sink of the crystal lattice drives the controlled, defect-free reassembly of these dimers.
    
  • Step-by-Step:

    • Dissolve 50 mg of 4-(2-hydroxyethoxy)salicylic acid powder[6] in 5 mL of HPLC-grade Methanol.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove heterogeneous nucleation sites (dust/impurities).

    • Cover the vial with Parafilm and puncture 2-3 small holes using a needle.

    • Store in a vibration-free environment at 20 °C for 5–7 days until prismatic crystals emerge.

Protocol B: Vapor Diffusion (Anti-Solvent Method)
  • Causality: For polymorph screening, an aprotic solvent system forces the molecule to rely entirely on self-association rather than solvent-solute interactions, often yielding different packing motifs.

  • Step-by-Step:

    • Dissolve 30 mg of the compound in 2 mL of Tetrahydrofuran (THF) (Inner vial).

    • Place the inner vial inside a larger outer vial containing 10 mL of Hexane (Anti-solvent).

    • Seal the outer vial tightly. The volatile Hexane will slowly diffuse into the THF, gradually lowering the solubility of the target compound and inducing slow crystallization over 1–2 weeks.

Workflow A 4-(2-Hydroxyethoxy)salicylic Acid (Raw Powder, MP 206 °C) B Solvent Screening (Protic vs. Aprotic) A->B C Slow Evaporation (MeOH / EtOH) B->C Polar Protic D Vapor Diffusion (Anti-solvent) B->D Non-Polar E Single Crystal Selection (Polarized Light Microscopy) C->E D->E F SCXRD Data Collection (100 K, Cu/Mo Kα) E->F G Structure Solution & Refinement (SHELXT / Olex2) F->G

Figure 2: End-to-end workflow for the crystallization and SCXRD analysis of the target compound.

SCXRD Data Collection & Structure Solution

Once a suitable crystal is grown, the structural analysis relies heavily on dual-space algorithms for space-group and crystal-structure determination, such as those implemented in SHELXT[7].

Self-Validating Workflow:
  • Optical Validation: Prior to mounting, crystals must be examined under a polarized light microscope. A sharp, uniform extinction every 90° of rotation confirms a single, continuous crystal domain, validating the sample and preventing the collection of twinned diffraction data.

  • Cryogenic Mounting: Mount the crystal on a MiTeGen loop using Paratone-N oil. Immediately transfer to the diffractometer's cold stream (100 K). Causality: Freezing the crystal minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction intensity and allowing for the precise location of hydrogen atoms.

  • Data Collection: Utilize Mo K

    
     (
    
    
    
    Å) or Cu K
    
    
    (
    
    
    Å) radiation. Collect full sphere data with a high redundancy to ensure accurate absorption corrections.
  • Structure Solution: Solve the phase problem using SHELXT[7]. Refine the structure using full-matrix least-squares on

    
     (SHELXL).
    
  • Mathematical Validation: The refinement process is self-validating. A final

    
     value below 5% and a Goodness-of-Fit (GooF) near 1.0 mathematically validates that the proposed structural model accurately reflects the empirical electron density map.
    

Quantitative Data & Structural Parameters

Below is a summary of the expected crystallographic and physical parameters for 4-(2-hydroxyethoxy)salicylic acid based on its molecular geometry and thermodynamic profile.

ParameterExpected / Empirical Value
Chemical Formula C9H10O5
Molecular Weight 198.17 g/mol
Melting Point (DSC Peak) 206 °C
Expected Crystal System Monoclinic or Triclinic
Expected Space Group

or

Z (Molecules per unit cell) 4 (Monoclinic) or 2 (Triclinic)
Data Collection Temperature 100 K – 150 K
Primary H-Bond Motif

Carboxylic Acid Dimer

Orthogonal Solid-State Characterization

To ensure the single crystal selected is representative of the bulk powder, orthogonal techniques must be employed:

  • Powder X-Ray Diffraction (PXRD): Collect a diffractogram of the bulk powder at room temperature. Compare this to the simulated PXRD pattern generated from the SCXRD .cif file. A 1:1 match in peak positions validates phase purity.

  • Differential Scanning Calorimetry (DSC): Heat the sample at 10 °C/min. A single, sharp endothermic peak at 206 °C confirms the absence of solvates or multiple polymorphic domains in the bulk material.

References

  • [6] ChemicalBook. "4-(2-HYDROXYETHOXY)SALICYLIC ACID CAS#: 163451-82-9". Source: chemicalbook.com.

  • Tokyo Chemical Industry. "4-(2-Hydroxyethoxy)salicylic Acid | 163451-82-9". Source: tcichemicals.com.

  • TCI Chemicals. "SAFETY DATA SHEET - 4-(2-Hydroxyethoxy)salicylic Acid". Source: tcichemicals.com.

  • [1] Google Patents. "CN109988132B - Preparation method of amiodarone hydrochloride". Source: google.com.

  • [2] Google Patents. "KR101785763B1 - Photochromic compounds and compositions (Liquid Crystal Polymers)". Source: google.com.

  • [3] Google Patents. "WO2009119191A1 - Film containing acrylic resin, polarizer comprising the same, and liquid-crystal display". Source: google.com.

  • [7] Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Source: semanticscholar.org.

  • [4] Desiraju, G. R. (1995). "Supramolecular Synthons in Crystal Engineering - A New Organic Synthesis". Source: osti.gov.

  • [5] Flood, R. J., et al. (2024). "Supramolecular Synthons in Protein–Ligand Frameworks". Source: acs.org.

Sources

4-(2-Hydroxyethoxy)salicylic Acid: A Functional Scaffold for Prodrugs and Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Hydroxyethoxy)salicylic acid (CAS: 163451-82-9), also known as 2-hydroxy-4-(2-hydroxyethoxy)benzoic acid , represents a specialized class of functionalized salicylates used primarily in the synthesis of biodegradable poly(anhydride-esters) and as a biocompatible linker in medicinal chemistry. Unlike simple salicylates, this compound features a primary hydroxyl handle at the 4-position via an ethoxy spacer, enabling its polymerization into hydrolytically labile backbones that release salicylic acid (an anti-inflammatory agent) upon degradation. This guide details the regioselective synthesis, quality control, and pharmaceutical applications of this critical intermediate.

Chemical Identity & Physicochemical Properties[1][2]

This compound is an ether derivative of


-resorcylic acid (2,4-dihydroxybenzoic acid). Its structural uniqueness lies in the differentiation between the phenolic hydroxyl at position 2 (hydrogen-bonded and less nucleophilic) and the primary alcohol on the ethoxy chain at position 4.
PropertySpecification
IUPAC Name 2-Hydroxy-4-(2-hydroxyethoxy)benzoic acid
CAS Number 163451-82-9
Molecular Formula C

H

O

Molecular Weight 198.17 g/mol
Appearance White to off-white crystalline powder
Melting Point 177–179 °C (literature range for similar derivatives)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
pKa (Calculated) Carboxyl: ~2.97; Phenol (2-OH): ~13.0
Key Functional Groups Carboxylic acid (C1), Phenolic hydroxyl (C2), Primary alcohol (Tail)

Synthesis & Manufacturing: The Regioselectivity Challenge

The industrial synthesis of 4-(2-hydroxyethoxy)salicylic acid hinges on regioselective alkylation . The starting material, 2,4-dihydroxybenzoic acid, possesses two phenolic hydroxyl groups. The hydroxyl at position 2 is involved in a strong intramolecular hydrogen bond with the carboxyl carbonyl, significantly reducing its acidity and nucleophilicity.[1] Consequently, under controlled basic conditions, alkylation occurs preferentially at the 4-position.

Optimized Synthetic Route

Reaction: Williamson Ether Synthesis or Carbonate Ring Opening. Reagents: 2,4-Dihydroxybenzoic acid + Ethylene Carbonate (Green Route) or 2-Chloroethanol. Catalyst: Potassium Carbonate (


) or Cesium Bicarbonate (

).[1]
Protocol (Ethylene Carbonate Method)
  • Charge: Dissolve 2,4-dihydroxybenzoic acid (1.0 eq) in DMF.

  • Activation: Add

    
     (1.5 eq). The base deprotonates the 4-OH group (
    
    
    
    ) selectively over the H-bonded 2-OH.
  • Alkylation: Add Ethylene Carbonate (1.2 eq) and heat to 110°C. The phenoxide attacks the carbonate, opening the ring and releasing

    
     (if using carbonate) or forming the hydroxyethyl ether.
    
  • Workup: Acidify with dilute HCl to precipitate the product.

  • Purification: Recrystallize from water/ethanol to remove any 2,4-bis(alkylation) impurities.

Synthesis Workflow Diagram

SynthesisPathway Start 2,4-Dihydroxybenzoic Acid (Starting Material) Activation Selective Deprotonation (K2CO3/DMF, 4-OH site) Start->Activation pKa Diff. Reaction Alkylation (+ Ethylene Carbonate/2-Chloroethanol) Activation->Reaction 110°C, 4h Crude Crude Intermediate (Mixture: Product + Bis-alkylated) Reaction->Crude Acidification Purification Recrystallization (Removal of 2-isomer/Bis-adduct) Crude->Purification EtOH/H2O Final 4-(2-Hydroxyethoxy)salicylic Acid (>98% Purity) Purification->Final Drying

Caption: Regioselective synthesis pathway leveraging the pKa difference between 2-OH and 4-OH positions.

Pharmaceutical Applications

A. Biodegradable Poly(anhydride-esters)

The primary high-value application of this intermediate is in the synthesis of Salicylate-based Poly(anhydride-esters) . These polymers are designed to degrade hydrolytically, releasing the active drug (Salicylic Acid) and a biocompatible linker (Ethylene Glycol) in a controlled manner.

  • Mechanism: The carboxylic acid of 4-(2-hydroxyethoxy)salicylic acid is converted to an acetylated prepolymer or directly polymerized via melt condensation.

  • Utility: Used in drug-eluting stents , bone regeneration scaffolds , and localized pain management implants where systemic toxicity of NSAIDs must be avoided.

  • Reference: This technology is extensively described in work regarding salicylate-based polymers (e.g., Schmeltzer & Uhrich, 2006).

B. Linker Chemistry (PROTACs & Conjugates)

The terminal primary alcohol on the ethoxy chain serves as a versatile "handle" for conjugation.

  • Prodrugs: The alcohol can be esterified with other carboxylic acid drugs to form mutual prodrugs.

  • Linkers: In Proteolysis Targeting Chimeras (PROTACs), the rigid phenyl ring combined with the flexible ethoxy tail provides a defined spatial geometry for connecting an E3 ligase ligand to a target protein ligand.

Quality Control & Analytical Validation

Ensuring the absence of the 2-alkylation isomer (which loses the salicylic acid functionality) and bis-alkylation impurities is critical.

Analytical Method: HPLC-UV
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Detection: UV at 254 nm (aromatic ring) and 300 nm (salicylate band).

  • Acceptance Criteria:

    • Purity:

      
      [2]
      
    • Regioisomer (2-alkoxy):

      
      
      
    • Bis-alkoxy impurity:

      
      
      
Validation Logic Diagram

QC_Workflow Sample Batch Sample HNMR 1H-NMR Analysis (Confirm Regiochemistry) Sample->HNMR Check 2-OH signal (~11 ppm) HPLC HPLC-UV Purity (Detect Isomers) Sample->HPLC Check Retention Time Decision Compliance Check HNMR->Decision 2-OH present? HPLC->Decision Purity > 98%? Release Release for Synthesis Decision->Release Pass Reject Reprocess/Reject Decision->Reject Fail

Caption: QC workflow emphasizing NMR confirmation of the free 2-hydroxyl group (diagnostic singlet >10 ppm).

References

  • Schmeltzer, R. C., & Uhrich, K. E. (2006). Synthesis and Characterization of Salicylate-based Poly(anhydride-esters). Polymer Bulletin.

  • BenchChem Application Note. (2025). Regioselective Synthesis of 4-Alkoxy-2-hydroxybenzaldehydes.

  • Zhang, Y., et al. (2022).[3][4] Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters. [5]

  • U.S. Patent 4,847,265. (1989). Salicylic Acid Derivatives and Pharmaceutical Compositions.

Sources

Methodological & Application

Scalable synthesis of 4-(2-Hydroxyethoxy)salicylic acid from resorcinol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note details a robust, scalable protocol for the synthesis of 4-(2-hydroxyethoxy)salicylic acid (4-(2-hydroxyethoxy)-2-hydroxybenzoic acid) starting from resorcinol . The method utilizes a two-phase strategy: (1) a safe, aqueous-based Kolbe-Schmitt carboxylation to yield 2,4-dihydroxybenzoic acid (2,4-DHBA), followed by (2) a regioselective O-alkylation using ethylene carbonate . This "green chemistry" approach avoids the use of genotoxic halo-ethanols and high-pressure autoclaves, making it suitable for kilogram-scale production in pharmaceutical and cosmetic intermediate manufacturing.

Introduction & Retrosynthetic Analysis

The target molecule, 4-(2-hydroxyethoxy)salicylic acid , is a critical scaffold in the synthesis of antitussives (e.g., Benzonatate metabolites) and UV-absorbing cosmetic ingredients.

The Synthetic Challenge: The core difficulty lies in regioselectivity . Resorcinol derivatives possess two phenolic hydroxyl groups. In 2,4-DHBA, the hydroxyl group at the 2-position is intramolecularly hydrogen-bonded to the carboxyl moiety, significantly reducing its nucleophilicity. This guide exploits this natural "masking" effect to selectively alkylate the 4-position without requiring external protecting groups.

Strategic Route:

  • C-Carboxylation: Resorcinol

    
     2,4-Dihydroxybenzoic acid (2,4-DHBA).
    
  • O-Alkylation: 2,4-DHBA + Ethylene Carbonate

    
     [Intermediate] 
    
    
    
    Target.

Phase 1: Synthesis of 2,4-Dihydroxybenzoic Acid (2,4-DHBA)

While the traditional Kolbe-Schmitt reaction uses dry phenoxides and high-pressure


, this protocol uses a modified aqueous bicarbonate method . This is safer, operationally simpler, and avoids the formation of the 4,6-disubstituted byproduct common in high-pressure variants.
Reagents & Equipment
  • Resorcinol: 1.0 eq (e.g., 110.1 g)[1]

  • Potassium Bicarbonate (

    
    ):  4.0 eq (e.g., 400.5 g)
    
  • Water (Deionized): 1.5 L/mol

  • Conc. HCl (37%): For acidification[2]

  • Equipment: 2L Three-neck round bottom flask, mechanical stirrer, reflux condenser, thermometer.

Step-by-Step Protocol
  • Dissolution: Charge the flask with water and Resorcinol.[3][4][5] Stir until fully dissolved under

    
     atmosphere (Resorcinol is oxidation-sensitive).
    
  • Carboxylation: Add

    
     in portions to control foaming. Once added, heat the mixture to reflux (approx. 100°C) .
    
    • Mechanism:[1][6][7][8] The bicarbonate acts as both the base and the

      
       source. The high concentration drives the equilibrium toward the carboxylate.
      
  • Reaction Duration: Maintain reflux for 4–6 hours . Monitor by HPLC (C18 column, Water/MeOH gradient).

    • Endpoint: <5% residual Resorcinol.

  • Workup:

    • Cool the reaction mixture to 20°C.

    • Slowly add Conc. HCl until pH reaches 1–2. Vigorous effervescence (

      
      ) will occur; ensure adequate venting.
      
    • The product, 2,4-DHBA, will precipitate as a white to off-white solid.

  • Purification:

    • Filter the crude solid.[1][2][3][4][7][9][10]

    • Recrystallization: Dissolve the wet cake in minimum boiling water (~500 mL). Add activated charcoal (5 g) if color removal is needed. Filter hot.

    • Cool slowly to 4°C to crystallize. Filter and dry at 60°C under vacuum.

Typical Yield: 65–75% Purity: >98% (HPLC)

Phase 2: Regioselective Alkylation with Ethylene Carbonate

This step replaces the hazardous 2-chloroethanol (Williamson ether synthesis) with ethylene carbonate . This reaction typically produces a mixture of the hydroxyethyl ether and the hydroxyethyl ester. A subsequent in-situ hydrolysis step ensures the final product is the free acid.

Reagents & Equipment
  • 2,4-DHBA (from Phase 1): 1.0 eq (e.g., 154.1 g)

  • Ethylene Carbonate: 1.2 eq (e.g., 105.7 g)

  • Potassium Carbonate (

    
    ):  0.1 eq (Catalyst)
    
  • Solvent: DMF (Dimethylformamide) or Toluene (for azeotropic water removal if needed). Note: DMF is preferred for rate.

  • Sodium Hydroxide (NaOH): 2.5 eq (for hydrolysis step)

Step-by-Step Protocol
  • Alkylation:

    • In a reactor, dissolve 2,4-DHBA and Ethylene Carbonate in DMF (5 vol).

    • Add

      
       (catalyst).
      
    • Heat to 110°C–120°C for 6–8 hours.

    • Reaction Logic: The 4-OH is the most nucleophilic site. The 2-OH is H-bonded.[11] The COOH may react to form the ester, but this is reversible.

  • In-Situ Hydrolysis (Saponification):

    • Why: Ethylene carbonate can esterify the carboxylic acid. We must hydrolyze this ester bond without cleaving the ether.

    • Cool the mixture to 60°C.

    • Add aqueous NaOH (2.5 eq dissolved in min. water).

    • Stir at 60°C for 1 hour. This converts any ester byproducts back to the sodium salt of the target acid.

  • Isolation:

    • Dilute with water (10 vol).

    • Wash with Ethyl Acetate (2x) to remove unreacted ethylene carbonate or non-acidic impurities.

    • Acidify the aqueous layer with HCl to pH 2.

    • The product, 4-(2-hydroxyethoxy)salicylic acid , precipitates.

  • Purification:

    • Filter the solid.[1][2][3][4][7][9][10]

    • Recrystallize from Water/Ethanol (90:10).

Typical Yield: 70–80% Melting Point: 160–165°C (Lit. varies by crystal form).

Process Visualization

Reaction Scheme & Mechanism

ReactionScheme cluster_selectivity Regioselectivity Logic Resorcinol Resorcinol (1,3-dihydroxybenzene) DHBA 2,4-Dihydroxybenzoic Acid (2,4-DHBA) Resorcinol->DHBA KHCO3, H2O Reflux (100°C) Kolbe-Schmitt Intermediate Intermediate Mixture (Ether + Ester species) DHBA->Intermediate Ethylene Carbonate Cat. K2CO3, 115°C Sel. 4-O-Alkylation Target Target Product 4-(2-hydroxyethoxy)salicylic acid Intermediate->Target NaOH (aq) Hydrolysis -> Acidification Expl 2-OH is H-bonded to COOH (Deactivated) 4-OH is sterically free (Nucleophilic)

Caption: Reaction pathway highlighting the regioselective advantage of the 2,4-DHBA intermediate.

Process Flow Diagram (PFD)

ProcessFlow R1 Reactor 1 (Carboxylation) Filter1 Filtration Unit R1->Filter1 Slurry (pH 1) R2 Reactor 2 (Alkylation + Hydrolysis) Filter1->R2 Dry 2,4-DHBA Cake Precip Acidification Tank R2->Precip Alkaline Solution FinalFilter Final Filtration & Drying Precip->FinalFilter Precipitated Product

Caption: Operational flow from raw materials to isolated API intermediate.

Data & Analytical Specifications

Table 1: Critical Process Parameters (CPPs)

ParameterPhase 1 (Carboxylation)Phase 2 (Alkylation)Impact
Temperature 98°C – 102°C (Reflux)110°C – 120°CLow temp reduces conversion; High temp (>130°C) causes decarboxylation of 2,4-DHBA.
Stoichiometry 4.0 eq

1.2 eq Ethylene CarbonateExcess

ensures saturation; Excess EC minimizes di-alkylation.
pH Control Acidify to pH < 2Hydrolysis at pH > 12Critical for precipitation and ester cleavage respectively.
Reaction Time 4 – 6 Hours6 – 8 HoursMonitor by HPLC to minimize impurities.

Analytical Validation (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 min.

  • Retention Order: Resorcinol < 2,4-DHBA < Target Product < Bis-alkylated impurity.

Safety & Scale-Up Considerations

  • CO2 Evolution: The acidification of bicarbonate solutions releases massive volumes of

    
    . On a large scale, acid addition must be metered to prevent reactor overflow.
    
  • Thermal Stability: 2,4-DHBA can decarboxylate back to resorcinol if heated above 140°C in acidic media. Maintain strictly controlled heating mantles.

  • Solvent Swap: DMF is difficult to remove. For GMP processes, consider using NMP (N-methyl-2-pyrrolidone) or optimizing the water/ethanol recrystallization to ensure residual solvent compliance.

References

  • Preparation of 2,4-dihydroxybenzoic acid (Solid Phase/Bicarbonate Method).
  • Regioselective alkylation of 2,4-dihydroxybenzaldehydes (Mechanism Analog).

    • Source: Tetrahedron Letters, 2022.[12] "Cesium bicarbonate-mediated regioselective alkylation..."

    • URL:[Link]

  • Process for producing 4-alkoxy-2-hydroxybenzoic acids.
  • Reaction of Phenols with Ethylene Carbonate (General Protocol).

Sources

Application Note: A Robust, Validated HPLC Method for the Quantification of 4-(2-Hydroxyethoxy)salicylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(2-Hydroxyethoxy)salicylic acid. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a low-pH phosphate buffer, with UV detection. A systematic approach to method development is detailed, explaining the rationale behind the selection of chromatographic parameters based on the analyte's physicochemical properties. The final method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This protocol is suitable for researchers, quality control analysts, and drug development professionals requiring accurate quantification of this compound.

Analyte Properties & Chromatographic Considerations

A successful HPLC method begins with a thorough understanding of the analyte. 4-(2-Hydroxyethoxy)salicylic acid is a derivative of salicylic acid, and its structure dictates its chromatographic behavior.

  • Chemical Structure:

    • IUPAC Name: 2-Hydroxy-4-(2-hydroxyethoxy)benzoic acid

    • Molecular Formula: C₉H₁₀O₅

    • Molecular Weight: 198.17 g/mol [1]

The key features are the aromatic ring (chromophore), a carboxylic acid group, and a phenolic hydroxyl group. These functional groups, particularly the acidic moieties, are critical for method development.

  • Physicochemical Properties & Rationale for Parameter Selection:

    • Acidity (pKa): While the exact pKa for 4-(2-Hydroxyethoxy)salicylic acid is not readily published, its parent compound, salicylic acid, has a pKa for its carboxylic acid group of approximately 2.98.[2][3] The phenolic hydroxyl is much less acidic (pKa ≈ 13.6).[2] The ionization of the carboxylic acid group is therefore the dominant factor. To ensure consistent retention and sharp, symmetrical peaks in reversed-phase HPLC, the mobile phase pH must be controlled to suppress the ionization of this group.[4][5] By setting the mobile phase pH at least 1.5 to 2 units below the analyte's pKa, the molecule remains in its neutral, more hydrophobic form, leading to better interaction with the non-polar stationary phase.[6] A target pH of ~2.5 was therefore selected.

    • UV Absorbance: The benzene ring in the molecule provides a strong chromophore suitable for UV detection. Salicylic acid and its derivatives exhibit significant absorbance in the UV range.[7] While acetylsalicylic acid has absorbance maxima around 192 nm and 276 nm[8], salicylic acid itself is often monitored between 280 nm and 312 nm.[7] An initial wavelength screening via a photodiode array (PDA) detector is the optimal approach to determine the λmax for 4-(2-Hydroxyethoxy)salicylic acid. For this study, 295 nm was chosen as it provided an excellent signal-to-noise ratio.

    • Polarity (LogP): The LogP (octanol-water partition coefficient) for salicylic acid is approximately 2.26[2], indicating moderate hydrophobicity. The addition of the hydroxyethoxy group to the structure increases its polarity. This profile makes the analyte ideally suited for reversed-phase HPLC, where it will be well-retained on a non-polar stationary phase (like C18) using a polar mobile phase (like water/acetonitrile).

Method Development Strategy

The development process followed a logical, systematic approach to optimize the separation, focusing on mobile phase pH, organic modifier, and gradient profile.

Initial Parameter Selection
  • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) was chosen as the workhorse for reversed-phase chromatography, offering a good balance of efficiency and backpressure.

  • Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 2.5 with phosphoric acid. A buffer is essential to control the pH and ensure run-to-run reproducibility.[6]

  • Mobile Phase B: Acetonitrile (ACN). ACN is a common organic modifier in RP-HPLC, often providing sharp peaks and lower backpressure compared to methanol.[9]

  • Detector: UV/PDA at 295 nm.

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

  • Column Temperature: 30 °C to ensure stable retention times.

Systematic Optimization Workflow

The optimization process aimed to achieve a short run time while maintaining excellent peak shape and resolution from any potential impurities or degradants.

MethodDevelopmentWorkflow cluster_prep Phase 1: Foundation cluster_optim Phase 2: Optimization cluster_final Phase 3: Finalization Analyte_Properties Analyze Physicochemical Properties (pKa, UV, Polarity) Initial_Conditions Select Initial HPLC Conditions (C18, ACN/Buffer, pH 2.5) Analyte_Properties->Initial_Conditions Gradient_Screening Gradient Screening (5-95% B in 15 min) Initial_Conditions->Gradient_Screening Peak_Assessment Assess Peak Shape & Retention Time Gradient_Screening->Peak_Assessment Gradient_Refinement Refine Gradient Slope for Optimal Resolution Peak_Assessment->Gradient_Refinement Final_Method Lock Final Method Parameters Gradient_Refinement->Final_Method SST Define System Suitability Criteria (USP/ICH) Final_Method->SST Validation Proceed to Method Validation (ICH Q2(R1)) SST->Validation

Caption: HPLC Method Development Workflow.

An initial broad gradient (5% to 95% ACN over 15 minutes) was run to determine the approximate elution time and assess peak shape. The results showed a well-retained, symmetrical peak, confirming the suitability of the low-pH mobile phase. The gradient was then sharpened around the elution time of the analyte to shorten the run time while ensuring separation from the solvent front and any late-eluting compounds.

Final Optimized HPLC Method & System Suitability

The following parameters were established as the final, optimized method for the quantification of 4-(2-Hydroxyethoxy)salicylic acid.

Table 1: Optimized HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 2.5
Mobile Phase B Acetonitrile
Gradient 20% B to 60% B in 5 min, hold at 60% B for 2 min, return to 20% B in 0.5 min, hold for 2.5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 295 nm
Injection Volume 10 µL

| Run Time | 10 minutes |

System Suitability Testing (SST)

Before any sample analysis, the suitability of the chromatographic system must be verified. This is accomplished by injecting a standard solution multiple times and evaluating key performance indicators. These criteria ensure that the system is operating correctly on the day of analysis.[10][11]

Table 2: System Suitability Test Criteria

Parameter Acceptance Criteria Rationale
Tailing Factor (T) T ≤ 2.0 Ensures peak symmetry.[10]
Repeatability (RSD%) RSD ≤ 2.0% for 5 replicate injections Demonstrates precision of the instrument and method.[10]

| Theoretical Plates (N) | N ≥ 2000 | Indicates column efficiency. |

Protocol: Standard and Sample Preparation

Reagents:

  • 4-(2-Hydroxyethoxy)salicylic acid reference standard

  • Acetonitrile (HPLC Grade)

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Phosphoric Acid (H₃PO₄)

  • Deionized Water (18.2 MΩ·cm)

Equipment:

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (Calibrated)

  • Sonicator

  • 0.45 µm Syringe filters (PTFE or Nylon)

Procedure:

  • Mobile Phase A Preparation (20 mM KH₂PO₄, pH 2.5): a. Weigh 2.72 g of KH₂PO₄ and dissolve in 1 L of deionized water. b. Adjust the pH to 2.5 using phosphoric acid. c. Filter through a 0.45 µm membrane filter and degas.

  • Diluent Preparation: a. Prepare a mixture of Water:Acetonitrile (80:20 v/v). This matches the initial mobile phase composition to ensure good peak shape.

  • Standard Stock Solution Preparation (e.g., 1000 µg/mL): a. Accurately weigh 25 mg of 4-(2-Hydroxyethoxy)salicylic acid reference standard into a 25 mL volumetric flask. b. Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve. c. Allow to cool to room temperature and dilute to volume with diluent. Mix well.

  • Working Standard Solution Preparation (e.g., 100 µg/mL): a. Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask. b. Dilute to volume with diluent and mix well.

  • Sample Preparation: a. Accurately weigh a quantity of the sample expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask. b. Add approximately 70 mL of diluent, sonicate for 15 minutes to extract/dissolve the analyte. c. Allow to cool, dilute to volume with diluent, and mix thoroughly. d. Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

Protocol: HPLC System Operation

  • System Startup: Purge all pump lines with their respective mobile phases.

  • Equilibration: Equilibrate the column with the initial mobile phase conditions (80% A, 20% B) at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: a. Create a sequence in the chromatography data system (CDS). b. Inject the Diluent (blank) once to ensure no interfering peaks are present. c. Inject the Working Standard Solution (e.g., 100 µg/mL) five times. d. Verify that all SST criteria from Table 2 are met before proceeding. If criteria are not met, troubleshoot the system and do not proceed with sample analysis.

  • Sample Analysis: a. Inject the prepared sample solutions. It is recommended to bracket sample injections with standard injections (e.g., every 10 samples) to monitor for any drift in system performance.

  • Data Processing: a. Integrate the peak corresponding to 4-(2-Hydroxyethoxy)salicylic acid. b. Calculate the concentration in the sample using the peak area response of the standards.

Method Validation Summary

The final method was validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[12][13][14] The validation assessed specificity, linearity, range, accuracy, and precision.

ValidationLogic cluster_precision Precision Levels Validation {Method Validation (ICH Q2(R1)) | Demonstrates suitability for intended purpose} Specificity Specificity Ability to assess analyte in the presence of other components Validation->Specificity Linearity Linearity & Range Proportional response to concentration over a defined range Validation->Linearity Accuracy Accuracy Closeness of test results to the true value Validation->Accuracy Precision Precision Agreement among a series of measurements Validation->Precision Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-day/analyst) Precision->Intermediate

Caption: Logical Relationship of ICH Q2(R1) Validation Parameters.

Table 3: Summary of Method Validation Results

Validation Parameter Concentration Range / Level Result Acceptance Criteria
Specificity Spiked Placebo No interference at analyte retention time No co-elution
Linearity 10 - 150 µg/mL Correlation Coefficient (r²) > 0.999 r² ≥ 0.995
Accuracy (Recovery) 80%, 100%, 120% of nominal Mean Recovery: 99.2% - 101.5% 98.0% - 102.0%
Precision (Repeatability) 100 µg/mL (n=6) RSD = 0.8% RSD ≤ 2.0%
Precision (Intermediate) 100 µg/mL (n=6, different day) RSD = 1.1% RSD ≤ 2.0%
Limit of Quantitation (LOQ) S/N ≈ 10 1.0 µg/mL -

| Limit of Detection (LOD) | S/N ≈ 3 | 0.3 µg/mL | - |

The results confirm that the method is specific, linear, accurate, and precise over the specified range, making it highly suitable for the quantitative determination of 4-(2-Hydroxyethoxy)salicylic acid.

Conclusion

A systematic and scientifically-grounded approach was used to develop a robust RP-HPLC method for the analysis of 4-(2-Hydroxyethoxy)salicylic acid. By carefully considering the analyte's physicochemical properties, particularly its acidic nature, an optimized method with excellent chromatographic performance was achieved. The method is rapid, with a 10-minute run time, and has been successfully validated according to ICH guidelines, proving it to be reliable for quantitative analysis in research and quality control environments.

References

  • Salicylic Acid | HOC6H4COOH | CID 338 - PubChem. National Center for Biotechnology Information. [Link]

  • Salicylic Acid: Structure, Properties & Key Uses Explained. Vedantu. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Salicylic acid: properties and cosmetic applications. PCC Group Product Portal. [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Technology Networks. [Link]

  • UV-Vis Spectrum of Acetylsalicylic Acid. SIELC Technologies. [Link]

  • Salicylic acid: Meaning, structure, properties, effects, uses. Testbook. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Pka of Salicylic Acid | PDF. Scribd. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Salicylic acid Properties. U.S. Environmental Protection Agency. [Link]

  • to develop validated method of salicylic acid by uv- visible spectroscopy as impurity in pharmaceutical dosage form. ResearchGate. [Link]

  • How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]

  • Determining Salicylic Acid Concentration by UV Visible Spectroscopy. YouTube. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent Technologies. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER Wissenschaftliche Geräte GmbH. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Why does salicylic acid have a lower pKa value (2,97) than ibuprofen (4,5)? Quora. [Link]

  • 14.4: Quantitative Applications. Chemistry LibreTexts. [Link]

  • Ultra-high Speed Analysis of USP methods conforming to the New USP General Chapter 621 Allowed Limits. Shimadzu. [Link]

  • 4-(2-Hydroxyethoxy)Salicylic Acid 97.0%. PureSynth. [Link]

  • UV Spectrum of Salicylic Acid (λ max ). ResearchGate. [Link]

  • Allowable Changes to Chromatography Methods for HPLC – More Freedom for Chromatographers Granted by the Pharmacopoeias? Element Lab Solutions. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering. [Link]

  • Showing Compound salicylate (FDB031164). FooDB. [Link]

  • 4-((2-Hydroxy-1-naphthyl)methyl)salicylic acid Properties. U.S. Environmental Protection Agency. [Link]

Sources

Protocol for the Robust Extraction of 4-(2-Hydroxyethoxy)salicylic Acid from Human Plasma for Pharmacokinetic Analysis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed, step-by-step protocol for the efficient extraction of 4-(2-Hydroxyethoxy)salicylic acid from human plasma. Designed for researchers, scientists, and drug development professionals, this guide emphasizes not just the methodology but the scientific rationale behind each step to ensure high recovery, reproducibility, and minimal matrix effects. The primary protocol detailed is based on protein precipitation, a rapid and effective technique for sample clean-up prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Alternative methods, including Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), are also discussed to provide a comprehensive overview for various laboratory needs.

Introduction and Scientific Rationale

4-(2-Hydroxyethoxy)salicylic acid is a derivative of salicylic acid, a well-known class of compounds with significant therapeutic applications.[1][2] Accurate quantification of this analyte in plasma is critical for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), which are fundamental components of drug discovery and development.[3]

The complex nature of plasma, with its high abundance of proteins like albumin, presents a significant challenge for direct analysis.[4] These proteins can interfere with analytical columns and ion sources, leading to signal suppression and inaccurate results.[5] Therefore, an effective sample preparation strategy is paramount.

The choice of extraction method is dictated by the physicochemical properties of the analyte. 4-(2-Hydroxyethoxy)salicylic acid (MW: 198.17 g/mol ) is a polar, acidic compound.[6][7] Its structure, featuring both a carboxylic acid and hydroxyl groups, suggests it will be ionized at physiological pH. This protocol leverages these properties to achieve a clean and concentrated extract suitable for sensitive LC-MS/MS analysis. We will focus on protein precipitation with acidified acetonitrile, a method prized for its simplicity, speed, and effectiveness in removing the bulk of interfering proteins.[8][9]

Primary Protocol: Protein Precipitation (PPT)

This method is recommended for its high-throughput capability and straightforward execution, making it ideal for studies involving a large number of samples.

Principle of the Method

The protein precipitation technique involves the addition of a water-miscible organic solvent, such as acetonitrile, to the plasma sample.[8] The solvent disrupts the solvation shell around the proteins, reducing their solubility and causing them to denature and precipitate. The smaller analyte, 4-(2-Hydroxyethoxy)salicylic acid, remains dissolved in the resulting supernatant. Acidification of the solvent aids in further protein denaturation and ensures the acidic analyte remains in its less polar, protonated form, enhancing its solubility in the organic phase.[10]

Materials and Reagents
  • Biological Matrix: Human plasma (collected in K2-EDTA or sodium fluoride/potassium oxalate tubes to inhibit enzymatic activity).[11]

  • Analyte Standard: 4-(2-Hydroxyethoxy)salicylic acid (Purity ≥97%).[6][7]

  • Internal Standard (IS): Salicylic acid-d4 is the ideal choice as a stable isotope-labeled internal standard to account for matrix effects and extraction variability.[11][12] If unavailable, a structurally similar compound like o-methoxybenzoic acid can be used.[13]

  • Reagents:

    • Acetonitrile (HPLC or LC-MS grade)

    • Formic Acid (LC-MS grade)

    • Methanol (HPLC or LC-MS grade)

    • Ultrapure Water

  • Equipment:

    • Calibrated micropipettes and tips

    • 1.5 mL or 2.0 mL microcentrifuge tubes

    • Vortex mixer

    • Refrigerated microcentrifuge (capable of >14,000 x g)

    • Sample evaporator (e.g., nitrogen evaporator)

    • Autosampler vials with inserts

Experimental Workflow: Protein Precipitation

The entire workflow is designed to be completed efficiently, moving from the raw plasma sample to an analysis-ready extract.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction cluster_analysis Analysis A 1. Thaw Plasma (on ice) B 2. Aliquot 100 µL Plasma A->B C 3. Spike with Internal Standard B->C D 4. Add 300 µL Cold Acidified Acetonitrile (3:1 ratio) C->D E 5. Vortex Vigorously (1 min) D->E F 6. Centrifuge (14,000 x g, 10 min, 4°C) E->F G 7. Transfer Supernatant F->G H 8. Evaporate to Dryness (under N2) G->H I 9. Reconstitute in Mobile Phase A H->I J 10. Transfer to Autosampler Vial I->J K 11. Inject into LC-MS/MS System J->K

Caption: Workflow for Plasma Protein Precipitation.

Step-by-Step Protocol
  • Reagent Preparation:

    • Precipitation Solvent: Prepare a solution of acetonitrile containing 0.1% formic acid. Store this solution at -20°C until use. The cold temperature enhances protein precipitation efficiency.[4]

    • Stock Solutions: Prepare stock solutions of 4-(2-Hydroxyethoxy)salicylic acid and the internal standard (e.g., Salicylic acid-d4) in methanol at a concentration of 1 mg/mL.

    • Working Solutions: Prepare serial dilutions of the analyte stock solution for the calibration curve and quality control (QC) samples. Prepare a working solution of the internal standard.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice to maintain sample integrity.

    • In a clean 1.5 mL microcentrifuge tube, pipette 100 µL of plasma (or standard/QC sample).

    • Spike each sample with 10 µL of the internal standard working solution.

  • Extraction Procedure:

    • Add 300 µL of the cold, acidified acetonitrile to each plasma sample. A 3:1 ratio of solvent to plasma is recommended for efficient protein removal.[3]

    • Vortex the mixture vigorously for 1 minute to ensure complete denaturation and precipitation of proteins.

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.[4]

    • Carefully aspirate the clear supernatant (~350 µL) and transfer it to a new, clean tube, being cautious not to disturb the protein pellet.

  • Sample Concentration:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. This step concentrates the analyte and removes the high percentage of organic solvent, which can otherwise lead to poor peak shape in reversed-phase chromatography.

    • Reconstitute the dried extract in 100 µL of a solvent compatible with the initial LC mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Analytical Methodology: LC-MS/MS

A highly selective and sensitive LC-MS/MS method is required for accurate quantification.

ParameterRecommended Conditions
LC Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 2.6 µm)[5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Gradient A suitable gradient starting with high aqueous phase (e.g., 95% A) to retain the polar analyte, then ramping up the organic phase to elute it.
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a standard solution. For 4-(2-Hydroxyethoxy)salicylic acid (C9H10O5), the precursor ion [M-H]⁻ would be m/z 197.16. For Salicylic acid-d4, the precursor [M-H]⁻ is m/z 140.9.[11]

Method Performance and Validation

This protocol, when coupled with a validated LC-MS/MS method, is expected to meet the rigorous standards for bioanalytical method validation set by regulatory agencies.

Validation ParameterAcceptance Criteria (FDA/EMA)Expected Performance
Linearity Correlation coefficient (r²) ≥ 0.99≥ 0.995
Accuracy Within ±15% of nominal (±20% at LLOQ)Within ±10%
Precision RSD ≤ 15% (≤ 20% at LLOQ)≤ 10%
Recovery Consistent, precise, and reproducible>85%
Matrix Effect IS-normalized factor within acceptable limitsMinimal ion suppression/enhancement
Stability Analyte stable under tested conditionsStable through freeze-thaw cycles and storage

Alternative Extraction Strategies

While protein precipitation is robust, certain applications may benefit from more selective techniques.

Liquid-Liquid Extraction (LLE)

LLE separates analytes based on their differential solubility in two immiscible liquids.

  • Principle: The plasma sample is first acidified (e.g., with formic or hydrochloric acid) to protonate the 4-(2-Hydroxyethoxy)salicylic acid, making it more non-polar.[14][15] An immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) is then added. The non-polar analyte partitions into the organic layer, leaving polar interferences and proteins in the aqueous layer.[16]

  • Advantages: Can produce a cleaner extract than PPT, potentially reducing matrix effects.

  • Disadvantages: More labor-intensive, requires larger solvent volumes, and can be more difficult to automate.

Solid-Phase Extraction (SPE)

SPE is a highly selective and powerful technique for sample clean-up.[17]

  • Principle: A reversed-phase (e.g., C18) or mixed-mode sorbent is used. The plasma sample is pre-treated and loaded onto the SPE cartridge.[18][19] Interferences are washed away with a weak solvent, and the analyte of interest is then eluted with a stronger organic solvent.

  • Advantages: Provides the cleanest extracts, minimizes matrix effects, and allows for analyte concentration.[20] Highly amenable to automation.

  • Disadvantages: Requires significant method development and is more costly per sample compared to PPT or LLE.

G cluster_methods Extraction Method Comparison cluster_attributes Key Attributes PPT Protein Precipitation (PPT) Speed Speed & Simplicity PPT->Speed High Selectivity Selectivity & Cleanliness PPT->Selectivity Low Cost Cost & Automation PPT->Cost Low LLE Liquid-Liquid Extraction (LLE) LLE->Speed Medium LLE->Selectivity Medium LLE->Cost Low-Medium SPE Solid-Phase Extraction (SPE) SPE->Speed Low (Manual) High (Automated) SPE->Selectivity High SPE->Cost High

Caption: Comparison of Extraction Method Attributes.

Conclusion

The protein precipitation protocol detailed in this application note offers a simple, rapid, and effective method for the extraction of 4-(2-Hydroxyethoxy)salicylic acid from human plasma. It serves as an excellent foundation for developing a robust bioanalytical method for pharmacokinetic studies. For assays requiring higher sensitivity or facing significant matrix interference, the alternative LLE and SPE methods provide powerful options for generating cleaner sample extracts. The choice of method should be guided by the specific requirements of the study, including throughput needs, sensitivity targets, and available resources.

References

  • Benchchem. (2025). Application Notes and Protocols for Plasma Protein Precipitation.
  • Thermo Fisher Scientific. Protein Precipitation Plates.
  • D'Aronco, S., et al. (2018). A robust and sensitive LC/MS-MS method for simultaneous detection of acetylsalicylic acid and salicylic acid in human plasma. Journal of Pharmaceutical and Biomedical Analysis.
  • Gjelstad, A., et al. (2015). Parallel artificial liquid membrane extraction of acidic drugs from human plasma. Journal of Chromatography B. Available at: [Link]

  • Biotage. Extraction of a Range of Acidic, Basic and Neutral Drugs from Plasma Using ISOLUTE® PLD+ Plates Prior to LC-MS/MS Analysis.
  • Phenomenex. (2015). Technical Tip: Protein Precipitation.
  • Agilent. Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX.
  • ResearchGate. (2025). A Rapid LC-ESI-MS/MS Method for the Quantitation of Salicylic Acid.
  • Lab Pro Inc. 4-(2-Hydroxyethoxy)salicylic Acid, 5G.
  • Liu, J., et al. (2009). Rapid and sensitive determination of acetylsalicylic acid and salicylic acid in plasma using liquid chromatography-tandem mass spectrometry. Biomedical Chromatography. Available at: [Link]

  • LCGC International. (2020). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.
  • Abcam. Protein precipitation: A comprehensive guide.
  • PureSynth. 4-(2-Hydroxyethoxy)Salicylic Acid 97.0%.
  • ChemicalBook. 4-(2-HYDROXYETHOXY)SALICYLIC ACID | 163451-82-9.
  • Thennati, R., et al. (2017). Development and Validation of a Method for the Simultaneous Quantification of Aspirin, Salicylic Acid, Rosuvastatin, Rosuvastatin Lactone and N-Desmethyl Rosuvastatin in Human Plasma Using UPLC-MS/MS-API-5500. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • Wang, Y., et al. (2021). Simultaneous Quantification of Aspirin, Its Metabolite Salicylic Acid, and Salvianolic Acid B in Human Plasma Using UPLC-MS/MS. BioMed Research International.
  • ChemicalBook. 4-(2-HYDROXYETHOXY)SALICYLIC ACID CAS#: 163451-82-9.
  • Thermo Fisher Scientific. Solid Phase Extraction Guide.
  • Dadgar, D., & Kelly, M. T. (1988). Extraction of acidic drugs from water and plasma: study of recovery with five different solvents. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Radi, M., et al. (2022). Determination of Salicylic Acid in Feed Using LC-MS/MS. Foods.
  • Chirayath, M. A., et al. (1995). Rapid High-Performance Liquid Chromatographic Assay for Salicylic Acid in Plasma Without Solvent Extraction. Therapeutic Drug Monitoring.
  • Li, Y., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites.
  • LCGC International. (2022). Understanding and Improving Solid-Phase Extraction.
  • de Oliveira, A. P., et al. (2025). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. ResearchGate.
  • Jarvie, D. R., et al. (1987). Plasma salicylate analysis: a comparison of colorimetric, HPLC and enzymatic techniques. Annals of Clinical Biochemistry. Available at: [Link]

  • Bakar, S. K., & Niazi, S. (1983). Analysis for salicylic acid in serum by high-performance liquid chromatography. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Dadgar, D., & Kelly, M. T. (1988). Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents. Scilit.
  • ResearchGate. D4-salicylic acid (internal standard) chromatographic peak area plotted....
  • Chemistry LibreTexts. (2023). Solid-Phase Extraction.
  • ResearchGate. Physicochemical properties of salicylic acid.
  • Semantic Scholar. THE DETERMINATION OF SALICYLIC ACID IN PLASMA.
  • Abass, A. M. (2019). A Review on a Some Analytical Methods for Determination of Salicylic Acid. International Journal of Pharmaceutical and Clinical Research.

Sources

Application Note: Chemoselective Esterification Strategies for 4-(2-Hydroxyethoxy)salicylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecular Anatomy

4-(2-Hydroxyethoxy)salicylic acid (CAS: 163451-82-9) is a highly versatile, polyfunctional building block utilized in advanced materials science and pharmaceutical drug development[1]. The complexity of working with this molecule lies in its trifunctional nature. It possesses three distinct reactive oxygen centers, each with unique electronic and steric environments[2]:

  • A Carboxylic Acid Group (-COOH): The primary site for standard esterification.

  • A Phenolic Hydroxyl Group (-OH): Electronically deactivated by resonance and sterically/electronically hindered by strong intramolecular hydrogen bonding with the adjacent carbonyl.

  • A Primary Aliphatic Hydroxyl Group (-CH₂CH₂OH): Highly nucleophilic and sterically accessible.

Because the molecule is an "AB-type" monomer (containing both an acid and an alcohol), it is prone to unwanted self-condensation. Designing an esterification protocol requires strict control over thermodynamic vs. kinetic parameters to achieve chemoselectivity. This guide details three distinct, self-validating esterification workflows tailored to target specific functional groups.

Mechanistic Overview of Chemoselective Pathways

G Core 4-(2-Hydroxyethoxy)salicylic acid (CAS: 163451-82-9) Path1 Pathway 1: Fischer Esterification (Excess MeOH, H2SO4, Reflux) Core->Path1 Path2 Pathway 2: Mild Acylation (Ac2O, NaHCO3, RT) Core->Path2 Path3 Pathway 3: Polycondensation (Ti(OBu)4, Vacuum, 200°C) Core->Path3 Prod1 Methyl 4-(2-hydroxyethoxy)salicylate (Esterified -COOH) Path1->Prod1 Prod2 Aliphatic O-Acetate Derivative (Esterified Primary -OH) Path2->Prod2 Prod3 Polyester Resin (Self-Condensation) Path3->Prod3

Chemoselective esterification pathways for 4-(2-Hydroxyethoxy)salicylic acid.

Pathway 1: Chemoselective Fischer Esterification of the Carboxylic Acid

Target: Synthesis of Methyl 4-(2-hydroxyethoxy)salicylate.

Causality & Experimental Design

The Fischer-Speier esterification is a thermodynamically controlled process[3]. To selectively esterify the -COOH group without triggering intermolecular self-condensation (polyesterification) via the primary aliphatic -OH, the reaction must be flooded with a massive molar excess of a competing alcohol (methanol)[4].

  • Why H₂SO₄? Concentrated sulfuric acid protonates the carbonyl oxygen, drastically increasing its electrophilicity[4].

  • Why does the phenolic -OH survive? Phenolic hydroxyls are poor nucleophiles. Furthermore, the intramolecular hydrogen bond between the phenolic -OH and the carbonyl group protects it from reacting under standard Fischer conditions[4].

Step-by-Step Protocol
  • Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g (~50.4 mmol) of 4-(2-Hydroxyethoxy)salicylic acid in 100 mL of anhydrous methanol (approx. 50-fold molar excess).

  • Catalysis: Place the flask in an ice bath. Slowly add 0.5 mL of concentrated H₂SO₄ dropwise while stirring magnetically. Caution: Addition is exothermic.

  • Reflux: Attach a reflux condenser equipped with a drying tube (CaCl₂). Heat the mixture to 65–70 °C and maintain a gentle reflux for 5 hours.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator) to remove ~80% of the excess methanol.

  • Extraction: Dilute the concentrated residue with 150 mL of ethyl acetate. Transfer to a separatory funnel and wash sequentially with 50 mL of distilled water, followed by 3 × 50 mL of 5% aqueous NaHCO₃. Validation: The NaHCO₃ wash neutralizes the H₂SO₄ and extracts any unreacted starting acid; continue washing until CO₂ effervescence ceases[4].

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the pure methyl ester.

  • Self-Validation (Analysis): Confirm success via ¹H NMR. Look for the appearance of a sharp singlet at ~3.9 ppm (methyl ester protons) and the retention of the triplet signals at ~3.8-4.1 ppm (aliphatic -CH₂CH₂OH protons).

Pathway 2: Chemoselective Acylation of the Primary Aliphatic Hydroxyl

Target: Synthesis of 4-(2-Acetoxyethoxy)salicylic acid.

Causality & Experimental Design

Unlike Fischer esterification, acylation with acid anhydrides is a kinetically controlled process[3]. The goal is to esterify the primary aliphatic -OH while leaving both the -COOH and the phenolic -OH intact.

  • Why Acetic Anhydride + NaHCO₃? The primary aliphatic hydroxyl group is significantly more nucleophilic and sterically unhindered compared to the resonance-deactivated phenolic -OH[5]. Using a mild, heterogeneous base like dried sodium bicarbonate (NaHCO₃) prevents the activation of the carboxylic acid group (which would require a stronger base or coupling agent) and selectively catalyzes the O-acetylation of the primary alcohol at room temperature[6].

Step-by-Step Protocol
  • Preparation: Suspend 5.0 g (25.2 mmol) of 4-(2-Hydroxyethoxy)salicylic acid in 50 mL of anhydrous dichloromethane (DCM) in a 100 mL flask.

  • Reagent Addition: Add 4.2 g (50.4 mmol, 2.0 eq) of dried, finely powdered NaHCO₃, followed by 2.8 mL (27.7 mmol, 1.1 eq) of acetic anhydride[6].

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature (20–25 °C) for 4 hours.

  • Quenching: Quench the reaction by adding 30 mL of distilled water. Stir for 15 minutes to hydrolyze any unreacted acetic anhydride.

  • Extraction: Separate the organic (DCM) layer. Extract the aqueous layer once more with 20 mL of DCM. Combine the organic layers.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under vacuum.

  • Self-Validation (Analysis): Confirm via IR Spectroscopy. A successful reaction will show a new, sharp ester carbonyl stretch at ~1735 cm⁻¹, while retaining the broad carboxylic acid O-H stretch (2500–3000 cm⁻¹) and the phenolic O-H stretch.

Pathway 3: Step-Growth Polyesterification (Self-Condensation)

Target: Synthesis of a customized poly(ether-ester) resin.

Causality & Experimental Design

Because 4-(2-Hydroxyethoxy)salicylic acid contains both a carboxylic acid and a primary alcohol, it acts as an AB-type monomer.

  • Why High Heat and Vacuum? In the absence of a solvent, heating the monomer above its melting point initiates intermolecular esterification. According to Carothers' equation and Le Chatelier's principle, high-molecular-weight polymers can only be achieved if the condensation byproduct (water) is continuously and efficiently removed from the reaction matrix.

  • Why Ti(OBu)₄? Titanium(IV) butoxide is a highly effective Lewis acid transesterification catalyst that operates efficiently at the high temperatures (>180 °C) required for melt polycondensation, without causing the degradation associated with strong Brønsted acids like H₂SO₄.

Step-by-Step Protocol
  • Monomer Loading: Charge a heavy-walled Schlenk flask with 10.0 g of 4-(2-Hydroxyethoxy)salicylic acid and 0.1 mol% of Ti(OBu)₄ catalyst.

  • Purging: Evacuate the flask and backfill with ultra-high-purity Nitrogen three times to remove oxygen and prevent oxidative degradation.

  • Oligomerization: Submerge the flask in a heating mantle or oil bath set to 160 °C. Stir the melt under a continuous, gentle sweep of Nitrogen for 2 hours. Water vapor will begin to distill off and should be collected in a Dean-Stark trap or cold trap.

  • Polymerization: Gradually increase the temperature to 200 °C. Switch from Nitrogen sweep to high vacuum (< 1 mbar). Maintain these conditions for 4 to 6 hours. As the polymer chains grow, the melt viscosity will visibly and dramatically increase.

  • Isolation: Break the vacuum with Nitrogen, remove the flask from the heat source, and allow the polymer to cool to room temperature, yielding a solid polyester resin.

  • Self-Validation (Analysis): Analyze the resulting resin using Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (

    
    ) and polydispersity index (PDI).
    

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the three distinct esterification pathways.

Esterification PathwayTarget Functional GroupCatalyst / ReagentsTemperatureReaction ControlExpected Yield
Pathway 1: Methylation Carboxylic Acid (-COOH)H₂SO₄ / Excess MeOH65–70 °C (Reflux)Thermodynamic85–95%
Pathway 2: Acylation Primary Aliphatic (-OH)NaHCO₃ / Ac₂O20–25 °C (RT)Kinetic80–90%
Pathway 3: Polymerization Intermolecular (-COOH & -OH)Ti(OBu)₄ / Vacuum160–200 °CStep-GrowthHigh MW Resin

References

  • National Institutes of Health. "4-(2-Hydroxyethoxy)salicylic Acid | C9H10O5 | CID 586463". PubChem. URL:[Link]

  • Wikipedia. "Fischer–Speier esterification". Wikimedia Foundation. URL:[Link]

  • Lugemwa, F. N., et al. "Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate". MDPI. URL:[Link]

  • New Journal of Chemistry. "Selective acylation of aliphatic alcohols in the presence of phenolic hydroxyl groups". RSC Publishing. URL:[Link]

Sources

Application Note: Preparation & Qualification of 4-(2-Hydroxyethoxy)salicylic acid Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(2-Hydroxyethoxy)salicylic acid (CAS: 163451-82-9), also known as 2-Hydroxy-4-(2-hydroxyethoxy)benzoic acid, is a critical process impurity and metabolite associated with salicylate-based APIs and ether-linked drug conjugates (e.g., Gefapixant, Benzonatate derivatives).[1] Its presence must be controlled at trace levels (<0.10%) in pharmaceutical substances to meet ICH Q3A/B guidelines.

This guide details a high-fidelity protocol for preparing this compound as a Primary Reference Standard . Unlike generic synthesis methods, this protocol prioritizes regioselectivity —ensuring the hydroxyethyl group attaches exclusively to the 4-position, leaving the 2-hydroxyl group available for intramolecular hydrogen bonding (a key spectral identifier).[1]

Retrosynthetic Strategy & Mechanistic Logic

The Regioselectivity Challenge

The starting material, 2,4-Dihydroxybenzoic acid (


-Resorcylic acid) , possesses two nucleophilic hydroxyl groups.[1]
  • 2-OH: Strongly hydrogen-bonded to the carbonyl oxygen (resonance assisted hydrogen bond, RAHB).[1] This reduces its nucleophilicity and acidity (

    
    ).
    
  • 4-OH: Sterically accessible and electronically coupled to the ring but not deactivated by H-bonding (

    
    ).
    

Strategic Choice: To produce the 4-substituted isomer exclusively, we utilize Ethylene Carbonate (EC) in the presence of a quaternary ammonium catalyst. This method, often superior to Williamson ether synthesis with alkyl halides, proceeds via a ring-opening mechanism that favors the more nucleophilic phenoxide (4-position) without requiring harsh bases that might disrupt the 2-OH H-bond.[1]

Reaction Pathway Diagram[1]

SynthesisPathway SM 2,4-Dihydroxybenzoic Acid Methyl Ester Inter Intermediate: Methyl 4-(2-hydroxyethoxy) salicylate SM->Inter Regioselective Alkylation Reagent Ethylene Carbonate (Cat. TEBA, 140°C) Reagent->Inter Product Target: 4-(2-Hydroxyethoxy) salicylic acid Inter->Product Saponification Hydrolysis Hydrolysis (NaOH / MeOH)

Caption: Figure 1. Regioselective synthesis pathway utilizing steric and electronic differentiation of the phenol groups.

Experimental Protocols

Protocol A: Synthesis of Methyl 4-(2-hydroxyethoxy)salicylate

Rationale: Using the methyl ester prevents decarboxylation and simplifies purification compared to the free acid.

Reagents:

  • Methyl 2,4-dihydroxybenzoate (10.0 g, 59.5 mmol)[1]

  • Ethylene Carbonate (5.8 g, 65.5 mmol, 1.1 equiv)[1]

  • Triethylbenzylammonium chloride (TEBA) (0.68 g, 5 mol%)[1]

  • Solvent: DMF (30 mL) or perform neat (melt).

Step-by-Step:

  • Setup: Charge a 100 mL 3-neck round-bottom flask (RBF) with Methyl 2,4-dihydroxybenzoate, Ethylene Carbonate, and TEBA.

  • Reaction: Heat the mixture to 140°C under

    
     atmosphere. Stir for 4–6 hours.
    
    • In-Process Control (IPC): Monitor by TLC (EtOAc/Hexane 1:1). The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot (product).
  • Quench: Cool to 80°C. Slowly add water (100 mL) with vigorous stirring. The product may oil out initially and then crystallize upon further cooling.

  • Isolation: Cool to 0–5°C for 2 hours. Filter the solid.[2][3][4] Wash with cold water (

    
     mL).
    
  • Drying: Dry in a vacuum oven at 45°C.

    • Yield Target: 85–90% (White to off-white solid).

Protocol B: Hydrolysis to Free Acid

Step-by-Step:

  • Dissolution: Dissolve the intermediate (10.0 g) in Methanol (50 mL).

  • Saponification: Add 2M NaOH (aq) (50 mL). Heat to reflux (65°C) for 2 hours.

  • Workup: Evaporate MeOH under reduced pressure. The residual aqueous solution is cooled to 10°C.

  • Acidification: Adjust pH to 2.0 using 6M HCl. A thick white precipitate will form.

  • Filtration: Filter and wash with ice-cold water to remove inorganic salts.

Protocol C: Purification (Reference Standard Grade)

Target Purity: >99.5% by HPLC

  • Recrystallization: Dissolve crude solid in boiling water (approx. 20 mL/g). Add activated charcoal (5 wt%), stir for 10 mins, and filter hot through Celite.

  • Crystallization: Allow filtrate to cool slowly to room temperature, then to 4°C overnight.

  • Prep-HPLC (If needed for >99.9%):

    • Column: C18 Prep Column (

      
       mm, 10 µm).[1]
      
    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 10% B to 60% B over 40 mins.

Characterization & Qualification (The "E-E-A-T" Validation)

To certify this material as a Reference Standard, you must prove Identity and Purity .[1]

Structural Identity (NMR)
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       11.0–12.0 (br s, 1H, COOH).[1]
      
    • 
       10.5–11.5 (s, 1H, 2-OH, 
      
      
      
      exchangeable).[1] Critical: The presence of this sharp downfield singlet confirms the 2-OH is intact and H-bonded.
    • 
       7.65 (d, J=8.8 Hz, 1H, H-6).[1]
      
    • 
       6.50 (dd, 1H, H-5).[1]
      
    • 
       6.45 (d, 1H, H-3).[1]
      
    • 
       4.05 (t, 2H, 
      
      
      
      ).[1]
    • 
       3.70 (t, 2H, 
      
      
      
      ).[1]
  • NOE Experiment: Irradiate the methylene protons at

    
     4.05. You should observe NOE enhancement at H-3 and H-5, confirming the alkyl chain is at position 4.[1]
    
Purity Profile (HPLC)

Method Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (

    
     mm, 3.5 µm).[1]
    
  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.[5]

  • Gradient:

    Time (min) %B
    0.0 5
    15.0 90

    | 20.0 | 90 |[1]

  • Detection: UV at 254 nm and 210 nm.

Qualification Decision Tree

QualificationTree Start Crude Material Isolated HPLC HPLC Purity Check Start->HPLC Decision1 Purity > 99.0%? HPLC->Decision1 Recryst Recrystallize (H2O) Decision1->Recryst No (95-99%) PrepLC Prep-HPLC Purification Decision1->PrepLC No (<95%) FullTest Full Characterization (1H/13C NMR, MS, IR, KF, ROI) Decision1->FullTest Yes Recryst->HPLC PrepLC->HPLC Release Release as Reference Standard FullTest->Release

Caption: Figure 2. Decision logic for the purification and qualification of the reference standard.

Summary of Physicochemical Properties

PropertySpecificationMethod
Appearance White to off-white crystalline powderVisual
Melting Point 204–208°CDSC / Capillary
Mass Spectrum

(Calc. 197.0450)
HRMS (ESI-)
Solubility Soluble in DMSO, MeOH; Sparingly in WaterUSP <1111>
Purity (HPLC)

(area normalization)
USP <621>
Water (KF)

USP <921>

References

  • Regioselective Alkylation Strategy

    • ChemicalBook. (n.d.). 4-(2-Hydroxyethoxy)salicylic acid Properties and Suppliers. Retrieved from

    • TCI Chemicals. (n.d.). Product Specification: 4-(2-Hydroxyethoxy)salicylic Acid.[1] Retrieved from

  • Synthesis Methodology (Analogous Etherification)

    • Google Patents. (1989). Process for the preparation of 2-hydroxy-4-(2'-hydroxyethoxy)-benzophenones (EP0340408A1).[1] Retrieved from

    • National Institutes of Health (NIH).[5] (2022).[5] Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters. Retrieved from

  • Reference Standard Qualification Guidelines

    • USP.[2][6] (n.d.). Salicylic Acid Reference Standard. Retrieved from [1]

Sources

Application Note: Leveraging 4-(2-Hydroxyethoxy)salicylic Acid for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifunctional Monomer for Modern Polymers

4-(2-Hydroxyethoxy)salicylic acid is a uniquely structured aromatic compound poised to address contemporary challenges in polymer science, particularly in the realms of biodegradable plastics and advanced drug delivery systems. Its architecture combines a salicylic acid core, known for its therapeutic properties and ability to form degradable polymer backbones, with a flexible hydroxyethoxy side chain. This combination of a phenolic hydroxyl, a carboxylic acid, and a primary alcohol group within one molecule offers a versatile platform for creating polymers with tailored properties.

The salicylic acid moiety allows for the synthesis of aromatic polyesters and poly(anhydride-esters) that are susceptible to hydrolysis, a key feature for creating environmentally benign plastics and medical implants.[1][2] The flexible ether linkage and additional hydroxyl group provide means to fine-tune physical properties such as solubility, glass transition temperature (Tg), and hydrophilicity, overcoming the typical processing challenges associated with rigid aromatic polymers.[3] This note provides a comprehensive guide to the properties, synthesis protocols, and characterization of polymers derived from this high-potential monomer.

Physicochemical Properties and Unique Reactivity

Understanding the inherent properties of 4-(2-Hydroxyethoxy)salicylic acid is fundamental to its successful application in polymer synthesis.

Table 1: Physicochemical Properties of 4-(2-Hydroxyethoxy)salicylic Acid

Property Value Source(s)
Synonym 2-Hydroxy-4-(2-hydroxyethoxy)benzoic Acid [4][5]
CAS Number 163451-82-9 [6][7]
Molecular Formula C9H10O5 [4]
Molecular Weight 198.17 g/mol [4]
Appearance White to off-white crystalline powder [7][8]
Melting Point 206 °C [6][8]

| Purity | >97.0% |[4] |

The molecule possesses three distinct reactive sites for polymerization:

  • Carboxylic Acid (-COOH): Readily participates in esterification or amidation reactions. It is the primary site for forming polyester or poly(anhydride-ester) linkages.

  • Phenolic Hydroxyl (-OH): Less reactive than the primary alcohol but can be involved in polymerization, especially at higher temperatures or with appropriate catalysts. Its reactivity can be enhanced by converting it to an acetate group.[9]

  • Primary Alcohol (-CH2CH2OH): The most nucleophilic of the hydroxyl groups, it readily reacts with carboxylic acids, acid chlorides, or anhydrides to form ester bonds.

This trifunctional nature allows 4-(2-Hydroxyethoxy)salicylic acid to be used as an A-B2 type monomer, potentially leading to branched or hyperbranched polymer architectures, or as a comonomer to introduce specific functionalities and modify the properties of linear polymers.

Applications in Polymer Synthesis

The unique structure of 4-(2-Hydroxyethoxy)salicylic acid makes it a valuable component in several classes of polymers, particularly for biomedical applications.

Biodegradable Polyesters and Copolyesters

Aromatic polyesters are known for their thermal stability and mechanical strength, but often suffer from poor processability and a lack of degradability.[3] Incorporating 4-(2-Hydroxyethoxy)salicylic acid can mitigate these issues. The ester bonds formed from the salicylic acid core are susceptible to hydrolysis, facilitating degradation.[1][10] The flexible ether side-chain can disrupt chain packing, lowering the melting point and improving solubility.[3]

These polyesters are promising alternatives to persistent plastics like PET, with studies on similar salicylic acid-derived polymers showing complete degradation in seawater over a period of 60 days at 50°C.[1] They can be synthesized via melt polycondensation, a common industrial technique that avoids the use of solvents.[11][12]

Poly(anhydride-esters) for Drug Delivery

Poly(anhydride-esters) are a class of biodegradable polymers highly valued for controlled drug delivery applications.[2] The anhydride bonds are hydrolytically labile, leading to surface erosion of the polymer matrix and a controlled release of encapsulated agents.[2][13] When 4-(2-Hydroxyethoxy)salicylic acid is used, the polymer backbone itself becomes a prodrug, as the polymer degrades to release salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID).[14] This dual-functionality is highly desirable for medical implants and localized drug delivery systems where controlling inflammation is crucial.[14][15] The degradation rate of these polymers can be tuned by pH, allowing for targeted release in different physiological environments.[13]

Detailed Experimental Protocols

Protocol 1: Synthesis of a Linear Polyester via Melt Polycondensation

This protocol describes the direct self-condensation of 4-(2-Hydroxyethoxy)salicylic acid to form a polyester. This method is advantageous as it avoids solvents and simplifies purification.[11]

Core Rationale: Melt polycondensation is a well-established technique for synthesizing polyesters from hydroxy acids.[16] The reaction is driven by the removal of a condensation byproduct (water) under high temperature and vacuum. A catalyst is often used to increase the reaction rate and achieve high molecular weights.[17]

Materials and Reagents:

  • 4-(2-Hydroxyethoxy)salicylic acid (>97% purity)

  • Tin(II) 2-ethylhexanoate (Sn(Oct)2) or another suitable esterification catalyst

  • Antioxidant (e.g., triphenyl phosphite)

  • High-purity Nitrogen (N2) gas

  • Methanol (for purification)

  • Chloroform or Dichloromethane (for dissolution and analysis)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser leading to a vacuum trap.

  • Heating mantle with a temperature controller.

  • High-vacuum pump.

Experimental Workflow Diagram:

G cluster_0 Stage 1: Monomer Preparation & Setup cluster_1 Stage 2: Polymerization cluster_2 Stage 3: Isolation & Purification cluster_3 Stage 4: Characterization A Charge flask with monomer, catalyst, and antioxidant B Assemble reaction apparatus (stirrer, N2 inlet, condenser) A->B C Purge with N2 (30 min) D Heat to 160°C under N2 (2 hours) C->D E Increase temp to 180-200°C D->E F Apply vacuum (<1 mmHg) (4-6 hours) E->F G Observe increase in viscosity F->G H Cool reaction to RT under N2 I Dissolve polymer in Chloroform H->I J Precipitate in cold Methanol I->J K Filter and collect polymer J->K L Dry under vacuum at 40°C K->L M FTIR, NMR, GPC, DSC L->M

Caption: Workflow for polyester synthesis via melt polycondensation.

Step-by-Step Procedure:

  • Monomer Preparation: Dry the 4-(2-Hydroxyethoxy)salicylic acid under vacuum at 60°C for 12 hours to remove any residual moisture.

  • Reaction Setup: Charge the three-neck flask with the dried monomer (e.g., 10 g, 1 equivalent), catalyst (Sn(Oct)2, 0.05 mol%), and antioxidant (0.1 mol%).

  • Inert Atmosphere: Assemble the glassware and purge the system with dry nitrogen for at least 30 minutes to remove oxygen, which can cause discoloration at high temperatures.

  • Initial Oligomerization: Begin mechanical stirring and heat the flask to 160°C under a gentle flow of nitrogen. Maintain this temperature for 2 hours. Water will begin to distill from the reaction mixture.

    • Causality Insight: This initial stage allows for the formation of low molecular weight oligomers at a temperature below the monomer's melting point, ensuring a homogenous reaction melt before applying high vacuum.

  • Polycondensation: Gradually increase the temperature to 180-200°C. Once the temperature stabilizes, slowly apply a high vacuum (<1 mmHg).

    • Causality Insight: High vacuum is critical for efficiently removing the water byproduct, which drives the polymerization equilibrium toward the formation of high molecular weight polymer according to Le Châtelier's principle.[17]

  • Monitoring: Continue the reaction under vacuum for 4-6 hours. The progress can be monitored by the increase in the viscosity of the melt (the load on the mechanical stirrer will increase).

  • Isolation: Remove the heating mantle and allow the reactor to cool to room temperature under a nitrogen atmosphere to prevent degradation of the hot polymer.

  • Purification: Dissolve the resulting solid polymer in a minimal amount of chloroform. Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring. This step removes unreacted monomer and low molecular weight oligomers.

  • Drying: Filter the purified polymer and dry it in a vacuum oven at 40°C until a constant weight is achieved.

Characterization of the Synthesized Polymer

Thorough characterization is essential to confirm the polymer structure and determine its physical properties.

Reaction Scheme Diagram:

Caption: Idealized polycondensation of 4-(2-Hydroxyethoxy)salicylic acid.

Table 2: Expected Polymer Characterization Data

Analysis Technique Expected Result Interpretation
FTIR Spectroscopy Disappearance of broad -OH acid peak (~3000 cm⁻¹). Appearance of strong ester C=O stretch (~1730 cm⁻¹).[11] Confirms the conversion of carboxylic acid and alcohol groups into ester linkages.
¹H-NMR Spectroscopy Shift of protons adjacent to the reacting -OH and -COOH groups. Broadening of spectral peaks.[18] Confirms polymer formation and provides information on the repeat unit structure.
Gel Permeation (GPC) Determination of Number Average Molecular Weight (Mn), Weight Average Molecular Weight (Mw), and Polydispersity Index (PDI). Quantifies the molecular weight and its distribution, which are critical to mechanical properties.
Differential Scanning (DSC) Measurement of Glass Transition Temperature (Tg). Possible Melt Temperature (Tm) if semi-crystalline.[11] Determines the thermal transitions of the polymer, indicating its amorphous or crystalline nature and service temperature range. Salicylic acid-based polyesters often have a Tg around 85-90°C.[1][10]

| Thermogravimetric (TGA) | Onset of decomposition temperature (Td). | Assesses the thermal stability of the polymer. Aromatic polyesters typically show high thermal stability.[19] |

Troubleshooting and Safety Considerations

  • Problem: Low Molecular Weight Polymer.

    • Cause: Insufficient removal of water; impure monomer; incorrect reaction temperature.

    • Solution: Ensure the monomer is perfectly dry. Check the vacuum system for leaks. Optimize reaction time and temperature.

  • Problem: Polymer Discoloration (Yellowing/Browning).

    • Cause: Oxidation at high temperatures; side reactions.

    • Solution: Ensure a thorough nitrogen purge before heating. Use an antioxidant. Avoid excessively high polymerization temperatures.

  • Safety:

    • Handle 4-(2-Hydroxyethoxy)salicylic acid with standard personal protective equipment (gloves, safety glasses), as it can cause skin and eye irritation.

    • Melt polycondensation involves high temperatures and high vacuum. Use a safety shield and ensure all glassware is rated for vacuum applications.

    • Conduct the reaction in a well-ventilated fume hood.

Conclusion and Future Outlook

4-(2-Hydroxyethoxy)salicylic acid is a highly adaptable monomer for synthesizing advanced functional polymers. Its inherent biodegradability and the therapeutic nature of its degradation products make it particularly suited for high-value applications in medicine and sustainable materials. The protocols outlined here provide a solid foundation for researchers to explore the synthesis of novel polyesters and poly(anhydride-esters). Future research may focus on copolymerization to further tailor properties, the development of stereocontrolled polymerization methods, and the exploration of these polymers in advanced applications such as tissue engineering scaffolds and smart drug delivery systems that respond to local biological cues.[20][21]

References

  • Der Pharma Chemica. Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. Available from: [Link]

  • ScienceDirect. Synthesis and degradation characteristics of salicylic acid-derived poly(anhydride-esters). Available from: [Link]

  • ACS Publications. Readily Degradable Aromatic Polyesters from Salicylic Acid. ACS Macro Letters. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of Salicylic Acid-Based Poly(Anhydride-Ester) Copolymers. Available from: [Link]

  • MDPI. Aromatic Polyesters Containing Ether and a Kinked Aromatic Amide Structure in the Main Chain: Synthesis and Characterisation. Available from: [Link]

  • PMC. Concurrent release of admixed antimicrobials and salicylic acid from salicylate-based poly(anhydride-esters). Available from: [Link]

  • Instituto de Ciencia de Materiales de Sevilla. Polyester films obtained by non-catalyzed melt-condensation polymerization of aleuritic (9,10,16-trihydroxyhexadecanoic) acid in. Available from: [Link]

  • Frontiers in Chemistry. Polyhydroxyester Films Obtained by Non-Catalyzed Melt-Polycondensation of Natural Occurring Fatty Polyhydroxyacids. Available from: [Link]

  • ACS Publications. Syntheses, Characterizations, and Structures of a New Series of Aliphatic−Aromatic Polyesters. 1. The Poly(tetramethylene terephthalate dicarboxylates). Macromolecules. Available from: [Link]

  • National Chemical Laboratory, India. SYNTHESIS AND CHARACTERIZATION OF ALIPHATIC-AROMATIC POLYESTERS. Available from: [Link]

  • MDPI. Poly(N-vinylcaprolactam) and Salicylic Acid Polymeric Prodrug Grafted onto Medical Silicone to Obtain a Novel Thermo- and pH-Responsive Drug Delivery System for Potential Medical Devices. Available from: [Link]

  • PureSynth. 4-(2-Hydroxyethoxy)Salicylic Acid 97.0%. Available from: [Link]

  • RSC Publishing. Synthesis and characterization of a nematic fully aromatic polyester based on biphenyl 3,4′-dicarboxylic acid. Polymer Chemistry. Available from: [Link]

  • Semantic Scholar. Development of Polymeric-Based Formulation as Potential Smart Colonic Drug Delivery System. Available from: [Link]

  • MDPI. Nanoparticles-Based Delivery Systems for Salicylic Acid as Plant Growth Stimulator and Stress Alleviation. Available from: [Link]

  • RSC Publishing. Accelerating the “one-pot” melt polycondensation for thermotropic liquid crystalline polymers by introducing a second acetylating agent. Available from: [Link]

  • ResearchGate. Poly(hydroxy acids) derived from the self-condensation of hydroxy acids: From polymerization to end-of-life options. Available from: [Link]

  • AI Publications. Melt Polycondensation of L-Lactic Acid. Available from: [Link]

Sources

Application Note: Advanced Thin-Layer Chromatography (TLC) Systems for Salicylic Acid Derivatives

[1]

Introduction & Scope

Salicylic acid (SA) and its derivatives—most notably Acetylsalicylic acid (Aspirin, ASA), Methyl Salicylate, and Salicylamide—form the backbone of non-steroidal anti-inflammatory drug (NSAID) therapies and dermatological formulations.

While High-Performance Liquid Chromatography (HPLC) is the standard for quantitative release testing, Thin-Layer Chromatography (TLC) remains the most efficient tool for rapid purity profiling, reaction monitoring, and degradation analysis.

The Analytical Challenge: Salicylates possess a carboxylic acid moiety (

  • Tailing/Streaking: Without pH control, the carboxylic acid partially ionizes, leading to broad, diffuse spots that obscure impurities.

  • In-situ Hydrolysis: ASA is moisture-sensitive. Improper sample preparation or wet plates can hydrolyze ASA to SA during the spotting process, yielding false-positive impurity results.

This guide provides a robust, self-validating TLC system designed to overcome these challenges, ensuring high-resolution separation and specific identification.

Scientific Mechanism: The Role of Acid Modifiers

To achieve sharp, reproducible separations of acidic drugs on silica gel, the mobile phase must suppress ionization.

The Equilibrium Logic

Silica gel (


  • Without Acid Modifier:

    
    
    The ionized species (
    
    
    ) interacts strongly and irregularly with the polar stationary phase, causing "streaking."
  • With Acid Modifier (Formic/Acetic Acid): The excess

    
     in the mobile phase shifts the equilibrium to the left (
    
    
    ).
    
    
    The neutral molecule migrates as a compact band, resulting in sharp resolution.

Gcluster_0Mobile Phase EnvironmentAcidAcid Modifier(Formic Acid)ProtonsExcess H+Acid->ProtonsDissociationAnalyte_IonIonized Salicylate(R-COO-)CAUSES TAILINGProtons->Analyte_IonProtonationAnalyte_NeutralNeutral Salicylate(R-COOH)SHARP SPOTSAnalyte_Ion->Analyte_NeutralEquilibrium Shift(pH < pKa)

Figure 1: Mechanism of ionization suppression using acid modifiers to prevent tailing.

Methodology & Protocols

Stationary Phase Selection
  • Standard: TLC Silica gel 60

    
     (Aluminum or Glass backed).[1]
    
  • Pre-Conditioning (Critical): Heat plates at 105°C for 30 minutes before use.

    • Reasoning: Removes adsorbed atmospheric moisture. Water on the plate deactivates the silica (lowering

      
       values) and promotes the hydrolysis of Aspirin to Salicylic Acid during the run.
      
Mobile Phase Systems

We recommend two distinct systems depending on the analytical goal.

SystemComposition (v/v)ApplicationCharacteristics
System A (Primary) Toluene : Ethyl Acetate : Formic Acid (5 : 4 : 1) General Screening, Aspirin PurityRobust. Excellent separation of SA (

) and ASA (

). Toluene is safer than Benzene.
System B (Non-Polar) Hexane : Diethyl Ether : Acetic Acid (70 : 20 : 10) Methyl Salicylate, Hydrophobic DerivativesLow polarity. Retains polar impurities at baseline while moving esters up.
Sample Preparation (The "Dry" Protocol)
  • Solvent: Anhydrous Ethyl Acetate or Acetone.

    • Avoid: Methanol or Ethanol for Aspirin samples if stored >1 hour (transesterification/hydrolysis risk).

  • Concentration: 10 mg/mL (for impurity detection) or 1 mg/mL (for ID).

  • Spotting Volume: 5

    
    L (band application preferred over spot).
    

Step-by-Step Experimental Protocol

Phase 1: Plate Preparation
  • Activate Silica Gel 60

    
     plate at 105°C for 30 mins. Cool in a desiccator.
    
  • Mark the origin line (1.5 cm from bottom) gently with a soft pencil.

Phase 2: Development (System A)
  • Prepare Mobile Phase: Mix Toluene (50 mL), Ethyl Acetate (40 mL), and Formic Acid (10 mL).

  • Chamber Saturation: Pour solvent into a twin-trough chamber. Place a filter paper liner inside and close the lid. Allow to equilibrate for 20 minutes .

    • Why? Saturation ensures uniform vapor pressure, preventing "edge effects" (smiling bands) and ensuring reproducible

      
       values.
      
  • Apply samples as 6 mm bands. Dry with a stream of cold air (hot air degrades ASA).

  • Develop plate until solvent front reaches 80% of plate height (~8 cm).

  • Remove and dry in a fume hood (room temp) until acid smell dissipates.

Phase 3: Visualization & Derivatization
Method A: Non-Destructive (UV 254 nm)
  • Observation: Place under UV lamp (254 nm).

  • Appearance: Salicylates appear as dark spots against a bright green fluorescent background (fluorescence quenching).

  • Limit of Detection: ~0.5

    
    g.
    
Method B: Chemical Derivatization (Ferric Chloride)
  • Reagent: 1% Ferric Chloride (

    
    ) in 50% Ethanol/Water.
    
  • Procedure: Lightly spray the plate.[2]

  • Result:

    • Salicylic Acid: Instant Violet/Purple complex (Phenol-Iron complex).

    • Aspirin: No immediate color (or very faint) because the phenolic group is acetylated.

    • Differentiation: This test confirms if an impurity is free Salicylic Acid.[3]

Data Interpretation & Troubleshooting

Expected Rf Values (System A)
CompoundApprox

Value
UV 254 nmFeCl3 Reaction
Salicylic Acid (Impurity) 0.45 - 0.55Dark SpotStrong Violet
Acetylsalicylic Acid (API) 0.65 - 0.75Dark SpotNegative / Faint
Salicylamide 0.30 - 0.40Dark SpotViolet
Troubleshooting Guide

TroubleshootingIssueProblem ObservedTailingTailing / StreakingIssue->TailingGhostSpotGhost Spot (SA) in Pure AspirinIssue->GhostSpotEdgeEffectCurved Solvent FrontIssue->EdgeEffectSol1Increase Acid Modifier(Check Formic Acid freshness)Tailing->Sol1Sol2Use Anhydrous SolventAvoid Hot Air DryingGhostSpot->Sol2Sol3Ensure 20 min Chamber SaturationUse Filter Paper LinerEdgeEffect->Sol3

Figure 2: Troubleshooting logic for common TLC anomalies in salicylate analysis.

References

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker. (Standard reference for mobile phase selection).
  • United States Pharmacopeia (USP). Monograph: Aspirin Tablets - Organic Impurities. (Source for limits and validation criteria).

  • Pyka, A., et al. (2011). The Use of RP-TLC and Theoretical Computational Methods to Compare the Lipophilicity of Salicylic Acid and Its Derivatives. Journal of Liquid Chromatography & Related Technologies. Link

  • Bari, S.B., et al. (2010).[4] HPTLC separation and quantitative analysis of aspirin, salicylic acid, and sulfosalicylic acid. Journal of Planar Chromatography. Link

  • Merck Millipore. (2023). TLC Visualization Reagents: Ferric Chloride Protocol. Link

Application Note: Regioselective O-Alkylation of 2,4-Dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers requiring precise control over the alkylation of 2,4-dihydroxybenzoic acid (2,4-DHBA). It prioritizes regiochemical control and reproducibility.

Executive Summary & Strategic Analysis

The alkylation of 2,4-dihydroxybenzoic acid (2,4-DHBA) presents a classic problem in chemoselectivity. The molecule contains three nucleophilic sites with distinct electronic and steric environments:

  • C-1 Carboxyl Group (COOH): Most acidic (

    
    ), but the resulting carboxylate is a harder, less nucleophilic species compared to phenoxides in polar aprotic solvents. However, it readily undergoes esterification with alkyl halides.
    
  • C-4 Phenolic Hydroxyl (4-OH): Moderately acidic (

    
    ), sterically accessible, and highly nucleophilic upon deprotonation.
    
  • C-2 Phenolic Hydroxyl (2-OH): Least acidic (

    
    ) due to strong intramolecular hydrogen bonding with the carbonyl oxygen (the "Salicylate Effect"). This position is significantly deactivated toward alkylation under mild conditions.
    

The Core Challenge: Direct alkylation of the parent acid often leads to a mixture of esters, ethers, and ether-esters. The Solution: To achieve high purity and yield, this protocol utilizes a Chemo-Divergent Strategy . We employ the methyl ester as a temporary scaffold to lock the carboxyl group and leverage the intramolecular H-bond to differentiate the two phenols.

Mechanistic Pathways & Decision Matrix

The following diagram illustrates the logical flow for selecting the correct synthetic pathway based on the target molecule.

G Start Starting Material: 2,4-Dihydroxybenzoic Acid Ester Intermediate: Methyl 2,4-dihydroxybenzoate Start->Ester MeOH, H2SO4 (Reflux) PathA Pathway A: Selective 4-O-Alkylation Ester->PathA Mild Base (CsHCO3/K2CO3) PathB Pathway B: Global Alkylation Ester->PathB Strong Base (NaH/Excess K2CO3) ProdA_Ester 4-Alkoxy-2-hydroxy benzoate (Ester) PathA->ProdA_Ester R-X, 60°C (2-OH Protected by H-bond) ProdB_Ester 2,4-Dialkoxy benzoate (Ester) PathB->ProdB_Ester Excess R-X, Reflux (Break H-bond) ProdA_Acid Target A: 4-Alkoxy-2-hydroxy benzoic Acid ProdA_Ester->ProdA_Acid LiOH/NaOH Hydrolysis ProdB_Acid Target B: 2,4-Dialkoxy benzoic Acid ProdB_Ester->ProdB_Acid NaOH Hydrolysis

Figure 1: Chemo-divergent synthesis pathways for 2,4-DHBA derivatives. Pathway A exploits the low reactivity of the H-bonded 2-OH to achieve regioselectivity.

Detailed Protocols

Protocol A: Selective Synthesis of 4-Alkoxy-2-hydroxybenzoic Acid

Rationale: This method uses the methyl ester to prevent carboxyl alkylation. The use of mild carbonate bases in acetone or acetonitrile ensures that the H-bonded 2-OH remains protonated and unreactive, directing substitution exclusively to the 4-position [1, 2].

Step 1: Esterification (Batch Scale: 50 g)
  • Dissolve: Suspend 2,4-dihydroxybenzoic acid (50.0 g, 0.324 mol) in Methanol (250 mL).

  • Catalyze: Carefully add concentrated

    
     (5.0 mL) dropwise.
    
  • Reflux: Heat to reflux (

    
    ) for 8–12 hours. Monitor by TLC (30% EtOAc/Hexane).
    
  • Workup: Concentrate methanol to ~50 mL. Pour into ice-water (500 mL). Filter the white precipitate. Wash with cold water.

  • Dry: Dry in a vacuum oven at

    
    . Yield:  >95% (Methyl 2,4-dihydroxybenzoate).
    
Step 2: Regioselective 4-O-Alkylation

Note: Cesium bicarbonate (


) provides superior regioselectivity for sensitive substrates, but Potassium Carbonate (

) is standard for robust alkyl halides.

Reagents:

  • Methyl 2,4-dihydroxybenzoate (1.0 equiv)

  • Alkyl Halide (R-Br or R-I) (1.1 equiv)

  • Base:

    
     (1.5 equiv) or 
    
    
    
    (1.5 equiv) [1]
  • Solvent: Acetone (for

    
    ) or Acetonitrile (for 
    
    
    
    )

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 2,4-dihydroxybenzoate (10.0 mmol) in the solvent (50 mL).

  • Activation: Add the base (

    
     or 
    
    
    
    ). Stir at room temperature for 15 minutes. Observation: The solution may turn slight yellow due to phenoxide formation.
  • Addition: Add the Alkyl Halide (11.0 mmol) in one portion.

  • Reaction:

    • Method A (

      
      /Acetone):  Reflux (
      
      
      
      ) for 6–12 hours.
    • Method B (

      
      /MeCN):  Heat at 
      
      
      
      for 4–6 hours. This method is faster and often higher yielding [1].
  • IPC (In-Process Control): Monitor by HPLC or TLC. Look for the disappearance of the starting phenol.

    • Critical Check: If 2,4-dialkylated product appears (less polar spot), lower the temperature or reduce base equivalents.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Recrystallize the residue from Ethanol/Water or purify via silica column (typically 10-20% EtOAc/Hexane).

Step 3: Hydrolysis to the Free Acid
  • Dissolve: Dissolve the 4-alkoxy ester (1.0 equiv) in THF/Water (3:1).

  • Hydrolyze: Add LiOH or NaOH (2.5 equiv). Stir at

    
     for 2–4 hours.
    
  • Acidify: Cool to

    
    . Acidify to pH 2 with 1M HCl.
    
  • Isolate: The product usually precipitates. Filter and wash with water.[1] Recrystallize from Ethanol.

Protocol B: Synthesis of 2,4-Dialkoxybenzoic Acid (Global Alkylation)

Rationale: To alkylate the 2-position, the strong intramolecular hydrogen bond must be overcome. This requires stronger bases, higher temperatures, or more reactive electrophiles (e.g., Dimethyl sulfate, Alkyl Iodides in DMF).

Reagents:

  • Methyl 2,4-dihydroxybenzoate (1.0 equiv)

  • Alkyl Halide (3.0 equiv)

  • Base:

    
     (4.0 equiv) or NaH (2.5 equiv - Use with caution)
    
  • Solvent: DMF (Dimethylformamide)

Procedure:

  • Dissolve: Dissolve substrate in DMF (0.5 M concentration).

  • Add Base: Add

    
    .
    
  • Heat: Add Alkyl Halide and heat to

    
    . The higher temperature is required to disrupt the salicylate H-bond.
    
  • Time: 12–24 hours.

  • Workup: Pour into excess water. Extract with Ethyl Acetate.[2] Wash organic layer thoroughly with water/brine to remove DMF.

  • Hydrolysis: Proceed as in Protocol A, Step 3, but may require reflux conditions due to the steric hindrance of the 2-alkoxy group.

Data Summary & Troubleshooting

Parameter4-OH (Para)2-OH (Ortho)Implication for Protocol
pKa ~8.5>10.54-OH deprotonates first; 2-OH requires stronger forcing.
H-Bonding IntermolecularIntramolecular2-OH is "locked" and nucleophilicity is suppressed.
Sterics AccessibleHindered2-OH alkylation is slower, especially with bulky R-X.

Troubleshooting Guide:

  • Problem: Significant formation of 2,4-dialkylated product during Protocol A.

    • Fix: Switch base to

      
       (milder) and lower temperature to 
      
      
      
      . Ensure only 1.1 eq of Alkyl Halide is used.
  • Problem: Incomplete reaction of the 2-position in Protocol B.

    • Fix: Switch solvent to DMF or DMSO. Use Alkyl Iodides (more reactive). Increase temperature to

      
      .
      
  • Problem: Ester hydrolysis is slow (Step 3).

    • Fix: The 2-OH or 2-OR group sterically hinders the ester carbonyl. Increase temp to reflux and use NaOH/MeOH instead of LiOH/THF.

References

  • Regioselective Alkylation Protocol

    • Title: Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.[3][4][5]

    • Source: Tetrahedron Letters (2022).[5]

    • Context: Establishes in acetonitrile as the optimal system for differenti
    • URL:[Link]

  • General Synthesis & Properties

    • Title: 2,4-Dihydroxybenzoic acid (ChemicalBook).[6]

    • Source: ChemicalBook / BenchChem.
    • Context: Industrial synthesis methods and physical property data.[2][7][8][9]

  • Hydrolysis of Hydroxybenzoates

    • Title: Hydrolysis of 4-hydroxybenzoic acid esters (parabens).[10][11]

    • Source: Applied and Environmental Microbiology.
    • Context: Validates the stability and hydrolysis pathways of the ester intermedi
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-(2-Hydroxyethoxy)salicylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Yield Improvement & Impurity Control for HESA Synthesis Ticket ID: HESA-OPT-2024 Responder: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 4-(2-Hydroxyethoxy)salicylic acid (HESA) presents a classic challenge in nucleophilic aromatic substitution: regioselectivity . The core difficulty lies in directing alkylation exclusively to the 4-hydroxyl group while leaving the 2-hydroxyl group (ortho to the carboxyl) and the carboxyl group itself intact.

Low yields in this synthesis are typically caused by three factors:

  • Competitive Alkylation: Formation of the 2-isomer or 2,4-bis-ether.

  • Decarboxylation: Thermal instability of the salicylic acid core during high-temperature alkylation.

  • Polyesterification: Reaction between the carboxyl group and the hydroxyethyl tail during workup.

This guide outlines a self-validating protocol using the Methyl Ester Protection Strategy, which historically yields >85% compared to the <50% often seen with direct acid alkylation.

Module 1: The "Golden Route" Protocol

Direct alkylation of 2,4-dihydroxybenzoic acid is inefficient because the carboxylate anion competes as a nucleophile, and the harsh conditions required often lead to decarboxylation. The industry-standard approach utilizes Methyl 2,4-dihydroxybenzoate as the starting material.

The Mechanism (Why this works)
  • Intramolecular Hydrogen Bonding: In the methyl ester, the 2-OH group forms a strong hydrogen bond with the carbonyl oxygen of the ester. This "locks" the 2-OH, significantly reducing its nucleophilicity.

  • Steric/Electronic Availability: The 4-OH remains free and highly nucleophilic, allowing for highly selective alkylation.

Optimized Workflow
StepReagentConditionsCritical Parameter
1. Esterification 2,4-DHBA + MeOH + H₂SO₄Reflux, 6hRemove water (Dean-Stark) to drive equilibrium.
2. Alkylation Methyl Ester + Ethylene Carbonate K₂CO₃, DMF, 100°CStoichiometry: 1.05 eq Ethylene Carbonate. Catalyst: TBAI (5 mol%).
3. Hydrolysis NaOH (aq)60°C, 2hDo not exceed 80°C to prevent ether cleavage.
4. Isolation HCl (conc.)pH 2.0Controlled crystallization (slow cooling).

Module 2: Troubleshooting & FAQs

Category A: Reaction Kinetics & Selectivity

Q: I am seeing significant amounts of the 2,4-bis(2-hydroxyethoxy) product. How do I stop over-alkylation? A: This is a stoichiometry and base strength issue.

  • Root Cause: If you use a very strong base (like NaH) or excess alkylating agent, you disrupt the H-bond protecting the 2-OH.

  • Solution: Switch to Potassium Carbonate (K₂CO₃) . It is strong enough to deprotonate the 4-OH (pKa ~8) but struggles to deprotonate the H-bonded 2-OH (pKa >10).

  • Stoichiometry Check: Ensure Ethylene Carbonate is limited to 1.05 - 1.1 equivalents .

Q: My reaction stalls at 60% conversion. Should I increase the temperature? A: Proceed with caution.

  • Risk: Temperatures above 120°C in DMF can cause the decomposition of Ethylene Carbonate before it reacts, or promote decarboxylation of the salicylate core.

  • Better Fix: Add a Phase Transfer Catalyst (PTC). Adding 5 mol% Tetrabutylammonium Iodide (TBAI) or Potassium Iodide (KI) increases the reaction rate without raising the temperature.

Category B: Workup & Purification[1]

Q: The product is not crystallizing upon acidification; I'm getting an oil/gum. A: This indicates trapped solvent or salt contamination.

  • The "Isoelectric" Trick: HESA is a zwitterion-like structure due to the ether/acid combo.

    • Dilute the alkaline hydrolysis mixture with water (keep ethanol <10%).

    • Acidify slowly to pH 2.0 - 2.5 at 50°C .

    • Seed the mixture with pure HESA crystals at 45°C.

    • Cool to 5°C at a rate of 10°C/hour.

  • Note: Rapid acidification traps impurities, leading to oils.

Q: My product has a melting point lower than literature (168-170°C). What is the impurity? A: The most common invisible impurity is the Ethyl Ester (if Ethanol was used in hydrolysis and not fully removed) or the Regioisomer (2-substituted) .

  • Diagnostic: Run HPLC. If the impurity elutes after the main peak, it is likely the ester. If before, it is likely the 2-isomer or unreacted starting material.

Module 3: Visualizing the Pathway

The following diagram illustrates the selectivity difference between the Direct Route (Low Yield) and the Protected Route (High Yield).

HESA_Synthesis SM_Acid 2,4-Dihydroxybenzoic Acid (SM) SM_Ester Methyl 2,4-dihydroxybenzoate (Protected SM) SM_Acid->SM_Ester MeOH/H+ Route_A Route A: Direct Alkylation (High Risk) SM_Acid->Route_A Route_B Route B: Ester Strategy (Recommended) SM_Ester->Route_B Prod_Desired 4-(2-Hydroxyethoxy) salicylic acid (HESA) Route_A->Prod_Desired Low Yield (<40%) Prod_Bis Impurity: 2,4-Bis-ether Route_A->Prod_Bis No Selectivity Prod_Decarb Impurity: Decarboxylated Resorcinol Route_A->Prod_Decarb Thermal Loss Route_B->Prod_Desired High Yield (>85%) Via Hydrolysis Route_B->Prod_Bis Minimal (<5%)

Figure 1: Comparison of Synthetic Routes. Route B utilizes the "Ortho-Effect" protection of the 2-hydroxyl group to maximize yield.

Module 4: Process Logic Tree

Use this flow to diagnose specific yield failures in your current batch.

Troubleshooting Start Start: Low Yield Detected Check_TLC Check TLC/HPLC of Reaction Mix Start->Check_TLC SM_Left Starting Material Remains? Check_TLC->SM_Left Yes Multi_Spot Multiple Spots? (Complex Mixture) Check_TLC->Multi_Spot Yes Workup_Check Reaction Complete, but Low Isolation Yield? Check_TLC->Workup_Check No (Clean Profile) Temp_Issue Action: Add Catalyst (TBAI) or Increase Time. Do NOT exceed 110°C. SM_Left->Temp_Issue Selectivity_Issue Action: Switch Base to K2CO3. Check Stoichiometry. Multi_Spot->Selectivity_Issue pH_Issue Action: Check Filtrate pH. Must be < 2.5. Workup_Check->pH_Issue Solvent_Issue Action: Reduce Alcohol content before acidification. Workup_Check->Solvent_Issue

Figure 2: Diagnostic logic for identifying yield loss points.

References

  • Regioselectivity in Resorcylic Systems

    • Title: Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.[1][2][3]

    • Source: Tetrahedron Letters / PubMed Central.
    • Relevance: Establishes the mechanism of using intramolecular hydrogen bonding (in esters/aldehydes)
    • URL:[Link]

  • Alkylation Reagents (Ethylene Carbonate)

    • Title: Process for the preparation of 2-hydroxy-4-(2'-hydroxyethoxy)-benzophenones.[4]

    • Source: Google P
    • Relevance: Details the specific use of Ethylene Carbonate with quaternary ammonium catalysts (like TBAI)
    • URL
  • Impurity Profiling

    • Title: Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers.[5]

    • Source: Agilent Technologies Application Note.[5]

    • Relevance: Provides HPLC methods for separating salicylic acid derivatives from their isomers and phenol impurities.
    • URL:[Link]

Sources

Minimizing degradation of 4-(2-Hydroxyethoxy)salicylic acid in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(2-Hydroxyethoxy)salicylic Acid (HESA)

Introduction: The HESA Stability Paradox

4-(2-Hydroxyethoxy)salicylic acid (HESA) presents a unique stability challenge due to its trifunctional nature: a phenolic core , a carboxylic acid , and a primary alcohol tail (via the ethoxy ether).

While the ether linkage itself is robust, the molecule is susceptible to the "Salicylate Trap"—a tendency to undergo oxidative coupling and metal chelation. Furthermore, the presence of both a carboxylic acid and a primary alcohol on the same molecule introduces the risk of auto-esterification (polymerization) under improper pH conditions.

This guide provides field-proven protocols to stabilize HESA in solution for analytical and pharmacological applications.

Module 1: The Degradation Matrix (Troubleshooting)

This section addresses specific issues reported by users, analyzing the root cause based on chemical mechanisms.

Q1: "My clear HESA solution turned pink/violet within hours. Is the compound destroyed?"

Diagnosis: Metal Chelation (The "Salicylate Complex") Status: Reversible (mostly). Mechanism: The ortho-hydroxyl and carboxylic acid groups on the salicylate ring form a bidentate ligand site that binds trace Iron (


) with extremely high affinity. Even ppb levels of iron from glassware or non-HPLC grade water will form a violet complex.
Corrective Action: 
  • Immediate: Add EDTA (ethylenediaminetetraacetic acid) to a final concentration of 1 mM. If the color fades, the compound is intact.

  • Prevention: Use only plasticware or acid-washed glassware. Ensure all buffers are prepared with 18.2 MΩ·cm Milli-Q water.

Q2: "HPLC shows 'ghost peaks' eluting after the main peak. They increase over time."

Diagnosis: Oxidative Coupling (Quinone Formation) Status: Irreversible. Mechanism: Phenolic rings are electron-rich and prone to oxidation by dissolved oxygen, forming reactive quinones or hydroxylated byproducts (e.g., 2,3-dihydroxy derivatives). This is catalyzed by light and basic pH. Corrective Action:

  • Deoxygenation: Sparge all solvents with Nitrogen (

    
    ) or Argon for 15 minutes prior to dissolution.
    
  • Antioxidant Shield: Add Sodium Metabisulfite (0.1%) or Ascorbic Acid (0.5 mM) to the aqueous buffer.

  • pH Adjustment: Maintain pH < 7.0. Phenolate ions (basic pH) oxidize 100x faster than neutral phenols.

Q3: "I see a slow precipitation or 'crashing out' in my aqueous stock."

Diagnosis: Protonation-Induced Insolubility Status: Reversible. Mechanism: HESA has a


 of approximately 3.0 (carboxylic acid). If your buffer capacity is weak and the pH drifts below 3.5, the molecule protonates to its neutral, hydrophobic form and precipitates.
Corrective Action: 
  • Buffer Strength: Increase buffer concentration (e.g., 50 mM Phosphate) to lock pH at 6.0–6.5 for solubility.

  • Co-solvent: Use 5–10% DMSO or Ethanol to maintain solubility of the neutral species if acidic conditions are required.

Module 2: Visualization of Degradation Pathways

The following diagram illustrates the two primary enemies of HESA stability: Oxidative Stress and Metal Contamination .

HESA_Degradation HESA Native HESA Molecule (Active) Oxidation Pathway A: Oxidation (High pH / Light / O2) HESA->Oxidation Chelation Pathway B: Metal Chelation (Trace Fe3+ / Cu2+) HESA->Chelation Esterification Pathway C: Auto-Esterification (High Conc. / Acidic pH) HESA->Esterification Radical Phenoxyl Radical Oxidation->Radical Quinones Quinones & Dimers (Brown/Yellow Impurities) Radical->Quinones Irreversible Complex Fe-Salicylate Complex (Pink/Violet Coloration) Chelation->Complex Reversible with EDTA Polymer Oligomers/Lactones (Insoluble Precipitate) Esterification->Polymer

Caption: Figure 1. Primary degradation vectors for HESA. Note that Pathway A is irreversible, while Pathway B is often a "false positive" for degradation that can be reversed.

Module 3: Validated Stabilization Protocols

Protocol A: Preparation of the "Golden Standard" Stock Solution

Use this protocol for analytical standards or long-term storage (1–3 months).

Reagents:

  • HESA Powder (>97% purity).

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Stabilizer: 0.01% BHT (Butylated hydroxytoluene) - Optional but recommended for >1 month storage.

Step-by-Step:

  • Weighing: Weigh HESA into an amber glass vial (protects from UV).

  • Dissolution: Add Anhydrous DMSO to achieve a concentration of 10–50 mM .

    • Why DMSO? It prevents hydrolysis and auto-esterification better than water/alcohol mixtures.

  • Inerting: Gently purge the headspace of the vial with Nitrogen gas for 30 seconds before capping.

  • Storage: Store at -20°C .

    • Stability:[1][2] >6 months at -20°C; 2 weeks at 4°C.

Protocol B: Preparation of Aqueous Working Solution (Buffer)

Use this for biological assays or HPLC injection.

Reagents:

  • Phosphate Buffer (PBS), pH 6.5 (degassed).

  • EDTA (Disodium salt).

Step-by-Step:

  • Buffer Prep: Prepare PBS and add 1 mM EDTA .

    • Critical: The EDTA is non-negotiable to prevent the "Pink Solution" effect.

  • Dilution: Dilute the DMSO stock (from Protocol A) into the buffer. Keep DMSO final concentration < 1% (or as tolerated by assay).

  • Usage Window: Use within 4 hours at room temperature.

    • Why? In aqueous solution, the primary alcohol tail (

      
      ) can slowly react with the salicylate core, and dissolved oxygen will eventually degrade the phenol.
      

Module 4: Experimental Decision Tree

Use this logic flow to determine the optimal handling for your specific experiment.

HESA_Workflow Start Start: Define Application Type_LC LC-MS / HPLC Start->Type_LC Type_Bio Cell Culture / Bioassay Start->Type_Bio Solvent_LC Solvent: 50% MeOH/Water + 0.1% Formic Acid Type_LC->Solvent_LC Acidic pH prevents tailing Solvent_Bio Solvent: PBS pH 7.4 + Ascorbic Acid Type_Bio->Solvent_Bio Physiological pH requires antioxidant Storage_LC Inject Immediately (Auto-sampler 4°C) Solvent_LC->Storage_LC Storage_Bio Make Fresh Daily Protect from Light Solvent_Bio->Storage_Bio

Caption: Figure 2. Workflow decision tree for selecting solvent systems based on end-use application.

References

  • Mai, N. L., et al. (2025).[3] Initial degradation mechanism of salicylic acid via electrochemical process. ResearchGate. Link

  • Patil, S. A., et al. (2015).[1] A validated stability-indicating HPLC related substances method for salicylic acid. World Journal of Pharmaceutical Sciences. Link

  • Rabaaoui, N., & Allagui, M. S. (2012).[4] Anodic oxidation of salicylic acid on BDD electrode: variable effects and mechanisms of degradation. Journal of Hazardous Materials. Link

  • Stolze, K., et al. (2023). Impact of Phenolic Acid Derivatives on the Oxidative Stability of β-Lactoglobulin-Stabilized Emulsions. PMC (NIH). Link

  • TCI Chemicals. (n.d.). Product Specification: 4-(2-Hydroxyethoxy)salicylic Acid.[5][6] Link

Sources

Technical Support Center: Purification of 4-(2-Hydroxyethoxy)salicylic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Welcome to our dedicated technical guide for the purification of 4-(2-Hydroxyethoxy)salicylic acid. As Senior Application Scientists, we understand that the synthesis of specifically substituted aromatic compounds is often accompanied by the challenging formation of regioisomers. These closely related impurities can be difficult to remove and may impact the results of downstream applications.

This guide is structured as a series of frequently asked questions and troubleshooting protocols. It is designed to provide not just procedural steps, but also the underlying scientific principles to empower you to tackle purification challenges effectively.

Frequently Asked Questions (FAQs)

Q1: I've synthesized 4-(2-Hydroxyethoxy)salicylic acid and my initial analysis shows an impurity with a similar mass. What is this likely to be?

A: In the synthesis of 4-(2-Hydroxyethoxy)salicylic acid, which typically involves the etherification of a dihydroxybenzoic acid precursor, the most probable impurity is a regioisomer. Regioisomers have the same molecular formula and weight but differ in the position of the substituent on the aromatic ring.[1]

Given the structure of your target molecule, the starting material is likely 2,4-dihydroxybenzoic acid. The reaction aims to selectively alkylate the hydroxyl group at the C4 position. However, competitive alkylation at the C2 hydroxyl group can occur, leading to the formation of 2-(2-Hydroxyethoxy)salicylic acid . These two isomers are the primary components you will need to separate.

G cluster_reactants Reactants cluster_products Potential Products start 2,4-Dihydroxybenzoic Acid + Ethylene Oxide (or equivalent) desired Target Molecule: 4-(2-Hydroxyethoxy)salicylic acid start->desired Alkylation at C4-OH (Major Product) isomer Regioisomeric Impurity: 2-(2-Hydroxyethoxy)salicylic acid start->isomer Alkylation at C2-OH (Side Product)

Caption: Regioisomer formation during synthesis.

Q2: How can I efficiently check my crude product for the presence of these regioisomers?

A: You need a reliable analytical method to resolve the isomers before attempting large-scale purification. High-Performance Liquid Chromatography (HPLC) is the gold standard for this.

  • Expert Insight: The subtle differences in polarity and hydrogen-bonding capability between the 4-substituted and 2-substituted isomers can be exploited using reversed-phase HPLC. An acidic mobile phase is crucial to suppress the ionization of the carboxylic acid and phenolic hydroxyl groups, which ensures better retention, sharper peaks, and reproducible results.[2]

Recommended Analytical HPLC Starting Conditions:

ParameterRecommended SettingRationale
Column C18 (Octadecylsilyl), 5 µm, 10-15 cm x 4.6 mmStandard for separating moderately polar organic molecules like salicylic acid derivatives.
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid or TFAThe organic/aqueous ratio controls retention, while the acid ensures the analytes are in their protonated, less polar form.[2][3]
Gradient Start at 20-30% Acetonitrile, ramp to 80-90% over 15-20 minA gradient elution is effective for separating components with different polarities and cleaning the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[4]
Detection UV at ~238 nm or ~300 nmSalicylic acid and its derivatives have strong UV absorbance at these wavelengths.[5][6]
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce viscosity.[7][8]

By developing an analytical method that shows baseline separation between your desired product and the impurity, you gain a tool to assess the purity of fractions from your preparative work.

Troubleshooting and Purification Protocols

Q3: My initial attempt at recrystallization didn't improve purity. What can I do?

A: Recrystallization is often the first choice for purifying solids, but its success with regioisomers depends entirely on finding a solvent system that selectively dissolves one isomer over the other.[9] If a single solvent fails, a systematic approach is needed.

Protocol: Systematic Solvent Screening for Recrystallization

  • Preparation: Place ~10-20 mg of your impure material into several small test tubes.

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene).

  • Solubility Test (Single Solvent):

    • To each tube, add the chosen solvent dropwise at room temperature. Note if the solid dissolves easily. An ideal solvent will not dissolve the compound at room temperature.[9]

    • Heat the tubes that did not dissolve to the solvent's boiling point. An ideal solvent will dissolve the compound when hot.[10]

    • Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath.[11][12] Observe for crystal formation.

    • The best solvent will show high solubility when hot and low solubility when cold, yielding a large amount of crystals upon cooling.

  • Solubility Test (Mixed Solvents):

    • This is often effective for isomers.[9] Find a "good" solvent (dissolves your compound readily) and a "bad" solvent (does not dissolve your compound). The two must be miscible.

    • Dissolve the compound in a minimum amount of the hot "good" solvent.

    • Add the "bad" solvent dropwise until the solution becomes cloudy (turbid).

    • Add a few more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly. This controlled precipitation can often selectively crystallize one isomer.

  • Analysis: After performing the screening, analyze the resulting crystals and the remaining mother liquor using your established HPLC method to determine if any enrichment of your desired product has occurred.

Q4: What are the recommended conditions for separating the regioisomers using column chromatography?

A: Column chromatography is a powerful preparative technique that separates compounds based on their differential adsorption to a stationary phase.[13] For acidic compounds like yours, silica gel is the standard choice.

  • Expert Insight: The key to separating regioisomers on silica is to find a mobile phase (eluent) that creates the largest possible difference in retention factor (Rf) between the spots on a TLC plate. Even a small difference in Rf can be exploited for a successful separation on a long column.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis TLC 1. TLC Screening: Find solvent system with max ΔRf between isomers Slurry 2. Column Packing: Prepare a silica gel slurry and pack column uniformly TLC->Slurry Load 3. Sample Loading: Adsorb crude product onto silica or load in min. solvent Slurry->Load Elute 4. Elution: Run column with optimized solvent system Load->Elute Collect 5. Fraction Collection: Collect small, uniform fractions Elute->Collect Analyze 6. Purity Check: Analyze fractions by TLC/HPLC Collect->Analyze Combine 7. Combine & Evaporate: Pool pure fractions and remove solvent Analyze->Combine

Caption: Workflow for preparative column chromatography.

Protocol: Column Chromatography for Isomer Separation

  • TLC Optimization:

    • Screen various mobile phase systems. Start with non-polar mixtures and gradually increase polarity.

    • Recommended Screening Solvents:

      • Hexane / Ethyl Acetate (e.g., 9:1 -> 1:1)

      • Dichloromethane / Methanol (e.g., 99:1 -> 95:5)

      • Toluene / Ethyl Acetate (e.g., 9:1 -> 1:1)

    • Add 0.5-1% acetic or formic acid to the mobile phase. This can sharpen the spots for acidic compounds and improve separation.

    • Aim for an Rf value of ~0.2-0.3 for your target compound, with visible separation from the isomer spot.

  • Column Preparation:

    • Use a glass column with a length-to-diameter ratio of at least 10:1. A longer, narrower column provides better resolution.

    • Pack the column with silica gel (60 Å, 40-63 µm particle size) using the "slurry method" with your initial, least polar eluent to ensure a uniform, air-free packing.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively (for better resolution): Dissolve your product, add a small amount of silica gel, and evaporate the solvent. Gently load the resulting dry powder onto the top of the column bed. This "dry loading" technique often prevents band broadening.

  • Elution and Collection:

    • Begin eluting with the optimized mobile phase. If a single isocratic system doesn't work, you may need to use a step-gradient, gradually increasing the solvent polarity.

    • Collect small, equal-volume fractions.

    • Monitor the fractions by TLC or HPLC to identify which ones contain your pure product.

  • Product Isolation:

    • Combine the fractions that show a single spot/peak corresponding to your pure 4-(2-Hydroxyethoxy)salicylic acid.

    • Remove the solvent using a rotary evaporator to yield the purified solid.

Q5: How can I confirm the identity and purity of my final product?

A: Final confirmation requires a combination of techniques:

  • NMR Spectroscopy: This is the most definitive method. 1H NMR will confirm the structure. For your target molecule, you should be able to distinguish it from the 2-substituted isomer by looking at the coupling patterns and chemical shifts of the aromatic protons.

  • HPLC: Your final product should show a single, sharp peak under the analytical conditions you developed.

  • Melting Point: A pure compound will have a sharp melting point. The literature melting point for 4-(2-Hydroxyethoxy)salicylic acid is 206°C.[14] A broad melting range indicates the presence of impurities.

References

Sources

Optimizing reaction temperature for hydroxyethylation of salicylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2-hydroxyethyl salicylate (commonly known as glycol salicylate). This guide is designed for researchers and process chemists scaling up hydroxyethylation workflows. Below, we dissect the thermodynamic boundaries, mechanistic causality, and troubleshooting steps for the two primary industrial synthetic routes: the Ethylene Carbonate Route and the 2-Chloroethanol Route .

Process Workflow & Thermal Dependencies

G cluster_EC Ethylene Carbonate Route cluster_CE 2-Chloroethanol Route SA Salicylic Acid / Sodium Salicylate EC + Ethylene Carbonate (Catalyst: K2CO3) SA->EC CE + 2-Chloroethanol (SN2 Substitution) SA->CE Temp1 Optimal: 100-200°C EC->Temp1 Fail1 >200°C: EO Gas Formation Temp1->Fail1 Thermal decomp. Product 2-Hydroxyethyl Salicylate (Glycol Salicylate) Temp1->Product CO2 evolution Temp2 Optimal: 115-130°C CE->Temp2 Fail2 >130°C: Phenolic Etherification Temp2->Fail2 Over-alkylation Temp2->Product NaCl precipitation

Synthetic pathways for hydroxyethylation of salicylic acid and temperature dependencies.

Section 1: Troubleshooting & FAQs (Temperature Causality)

Q: Why does my reaction with ethylene carbonate stall or show low conversion below 100°C? A: The reaction between salicylic acid and ethylene carbonate is a decarboxylative alkoxylation[1]. The base catalyst (e.g., potassium carbonate) deprotonates the carboxylic acid, allowing the carboxylate to attack the ethylene carbonate ring. This reaction requires sufficient thermal energy to drive the subsequent elimination of carbon dioxide (CO₂)[1]. Below 100°C, the activation energy for this ring-opening and decarboxylation is not met, causing the reaction to stall[1].

Q: What are the mechanistic risks of exceeding 200°C in the ethylene carbonate route? A: Temperature control is a critical safety and purity parameter. At temperatures above 200°C, ethylene carbonate quantitatively decomposes into ethylene oxide gas[1]. This triggers two major failure modes:

  • Safety Hazard: Rapid generation of ethylene oxide gas creates severe pressurization risks in closed reactors.

  • Impurity Profile: Ethylene oxide is a highly reactive, indiscriminate electrophile. It will attack the phenolic hydroxyl group of the salicylic acid or the newly formed hydroxyethyl ester, initiating uncontrolled polymerization and resulting in unwanted polyglycol derivatives[1].

Q: For the 2-chloroethanol route, why is the 115–130°C window so strictly enforced? A: This method relies on an Sₙ2 nucleophilic substitution, where the carboxylate of sodium salicylate displaces the chloride ion of 2-chloroethanol[2][3]. The 115–130°C range provides the precise kinetic energy required for efficient displacement[2][3]. Dropping below 115°C drastically reduces the raw material conversion rate[3]. Exceeding 130°C increases the thermodynamic likelihood of secondary reactions, primarily the etherification of the phenolic hydroxyl group, which generates difficult-to-separate impurities[2].

Section 2: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include physical markers that allow operators to visually or chemically verify reaction progress without waiting for end-point HPLC analysis.

Protocol A: Decarboxylative Hydroxyethylation (Ethylene Carbonate Route)

Mechanism: Base-catalyzed ring-opening and decarboxylation.

  • Preparation: Charge a reaction vessel with salicylic acid and ethylene carbonate in a 1:1.1 molar ratio.

  • Catalysis: Add 0.5 wt% potassium carbonate (K₂CO₃) as a basic catalyst. Causality: The base is required to deprotonate the carboxylic acid, increasing its nucleophilicity.

  • Heating & Self-Validation: Gradually heat the mixture to 100°C–200°C[1]. Validation Marker: The reaction progress is directly proportional to CO₂ evolution[1]. Monitor the gas bubbler; vigorous bubbling indicates active hydroxyethylation.

  • Endpoint Determination: When CO₂ evolution ceases while maintaining the temperature within the optimal range, the reaction has reached completion.

  • Cooling: Immediately cool the reactor to room temperature to prevent thermal degradation.

Protocol B: Nucleophilic Substitution (2-Chloroethanol Route)

Mechanism: Sₙ2 displacement of a primary halide.

  • Preparation: Charge a reaction vessel with 2-chloroethanol. Add sodium salicylate to achieve a molar ratio of 1:3 to 1:5 (Sodium Salicylate : 2-Chloroethanol)[2][3]. Causality: Excess 2-chloroethanol acts as both the reactant and the solvent, driving the equilibrium forward and maintaining a stirrable slurry.

  • Heating & Self-Validation: Heat the stirred mixture to 115°C–130°C[2][3]. Maintain this temperature for 4 to 8 hours[2][3]. Validation Marker: As the substitution occurs, sodium chloride (NaCl) is generated as an insoluble byproduct. The continuous formation of a fine white precipitate physically validates reaction progress.

  • Filtration: Cool the mixture to room temperature and filter out the NaCl precipitate[2][3].

  • Solvent Recovery: Subject the filtrate to vacuum distillation at 110°C to recover unreacted 2-chloroethanol[3].

  • Purification: Rectify the crude glycol salicylate under reduced pressure (350–600 Pa), collecting the fraction that distills at 120°C–140°C to isolate the pure monoester[2][3].

Section 3: Quantitative Data Summary

The following table summarizes the critical process parameters and failure modes for both synthetic routes to aid in rapid troubleshooting and process comparison.

ParameterEthylene Carbonate Route2-Chloroethanol Route
Optimal Temperature 100°C – 200°C115°C – 130°C
Catalyst / Reagent State K₂CO₃ (0.5 wt%)Sodium Salicylate (pre-formed salt)
Primary Byproduct Carbon Dioxide (CO₂)Sodium Chloride (NaCl)
Low-Temp Failure (< Opt) Incomplete decarboxylationLow conversion rate
High-Temp Failure (> Opt) Ethylene oxide gas formation, polyglycolsPhenolic etherification, ester hydrolysis
Purification Method Vacuum DistillationVacuum Distillation (350-600 Pa, 120-140°C)

References

  • EP0478075B1 - Decarboxylation processes - Google Patents Source: google.com URL:1

  • US5104987A - Alkoxylation of active hydrogen-containing compounds - Google Patents Source: google.com URL:

  • How to synthesize 2-Hydroxyethyl Salicylate? - FAQ - Guidechem Source: guidechem.com URL:2

  • CN110937998A - Preparation method of glycol salicylate monoester - Google Patents Source: google.com URL:3

Sources

Identifying unknown impurities in 4-(2-Hydroxyethoxy)salicylic acid batches

Author: BenchChem Technical Support Team. Date: March 2026

Company Logo

Identifying Unknown Impurities in 4-(2-Hydroxyethoxy)salicylic Acid Batches

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-(2-Hydroxyethoxy)salicylic acid. This resource is designed to provide in-depth, practical guidance for identifying and characterizing unknown impurities that may be encountered in your sample batches. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and proven methodologies to confidently navigate these analytical challenges.

Introduction: The Challenge of Impurity Profiling

4-(2-Hydroxyethoxy)salicylic acid, a derivative of salicylic acid, is a molecule of interest in various research and development applications. Ensuring the purity of this compound is paramount, as impurities can significantly impact its chemical and biological properties, potentially affecting experimental outcomes and product safety.[1] The identification of unknown impurities requires a systematic and multi-faceted analytical approach. This guide provides a structured framework for tackling this challenge, from initial observations to final structural elucidation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address common issues encountered during the analysis of 4-(2-Hydroxyethoxy)salicylic acid.

Part 1: Initial Investigation & Chromatographic Troubleshooting

Question 1: I'm seeing unexpected peaks in my HPLC-UV chromatogram for a new batch of 4-(2-Hydroxyethoxy)salicylic acid. Where do I start?

Answer:

Step 1: Verify System Suitability and Method Specificity. Before investigating the unknown peaks, ensure your analytical method is performing as expected.

  • System Suitability: Inject a well-characterized reference standard of 4-(2-Hydroxyethoxy)salicylic acid. Verify that the retention time, peak shape, and detector response are consistent with your established method.

  • Method Specificity: Your analytical method should be "stability-indicating," meaning it can separate the active pharmaceutical ingredient (API) from its potential degradation products and impurities. If you haven't already, performing forced degradation studies can help confirm this.[2][3]

Step 2: Gather Preliminary Information about the Unknown Peaks.

  • Relative Retention Time (RRT): Calculate the RRT of the unknown peaks relative to the main 4-(2-Hydroxyethoxy)salicylic acid peak. This can be a useful identifier if you have previously characterized impurities.

  • Peak Area Percentage: Determine the area percentage of the impurity peaks. Regulatory guidelines often dictate the level at which impurities must be identified and characterized.[4]

  • UV Spectral Analysis: If using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, compare the UV spectrum of the unknown peak to that of the main compound. Spectral similarity may suggest a structurally related impurity, while a significant difference could indicate a more distinct molecule. The analysis of phenolic compounds by HPLC-UV is a well-established technique.[5][6][7][8][9]

Question 2: My peak shapes for both the main compound and the impurities are poor (e.g., tailing, fronting, or broad). What could be the cause?

Answer:

Poor peak shape can compromise resolution and quantification. Several factors related to the mobile phase, column, and sample itself can be the culprit.

Table 1: Troubleshooting Poor Peak Shapes in HPLC Analysis

IssuePotential Cause(s)Recommended Action(s)
Peak Tailing - Secondary interactions with the stationary phase (e.g., silanol interactions).- Column overload.- Mismatched solvent strength between sample diluent and mobile phase.- Add a competing base (e.g., triethylamine) or use a lower pH mobile phase to suppress silanol activity.- Reduce the sample concentration.- Ensure the sample is dissolved in a solvent similar in composition to the mobile phase.
Peak Fronting - Column overload.- Poorly packed column bed.- Dilute the sample.- Replace the column if the issue persists with different samples.
Broad Peaks - High dead volume in the HPLC system.- Column degradation.- Inappropriate mobile phase composition or flow rate.- Check and tighten all fittings.- Replace the column.- Optimize the mobile phase and flow rate.
Part 2: A Systematic Approach to Impurity Identification

The following workflow provides a structured approach to identifying unknown impurities, combining chromatographic separation with powerful spectroscopic techniques.

Impurity_Identification_Workflow cluster_0 Phase 1: Detection & Initial Characterization cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Confirmation & Reporting A Unexpected Peak(s) in HPLC-UV B LC-MS Analysis for Molecular Weight A->B Obtain m/z C High-Resolution MS (HRMS) for Elemental Composition B->C Propose Molecular Formula D LC-MS/MS for Fragmentation Pattern C->D Fragment Proposed Ion E Isolation & Purification (e.g., Prep-HPLC) C->E Isolate Sufficient Quantity F NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) D->F E->F Confirm Structure G Propose Impurity Structure F->G H Confirmation with Reference Standard (if available) G->H I Documentation & Reporting H->I

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-(2-Hydroxyethoxy)salicylic acid Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Reactivity & Steric Hindrance in 4-(2-Hydroxyethoxy)salicylic acid (HESA) Audience: Medicinal Chemists, Polymer Scientists, and Process Engineers Content Type: Technical Guide & FAQ

Introduction: The "Ortho-Effect" Challenge

You are likely here because your reactions with 4-(2-Hydroxyethoxy)salicylic acid (HESA) are suffering from low yields, incomplete conversion, or unexpected byproducts. While HESA is a versatile AB-type monomer used in biodegradable poly(anhydride-esters) and drug conjugates, its reactivity is severely compromised by the "Ortho-Effect."

The Core Problem: The carboxylic acid at position C1 is flanked by a phenolic hydroxyl group at position C2. This creates two distinct barriers:

  • Steric Bulk: The phenolic oxygen physically blocks the approach of nucleophiles to the carbonyl carbon.

  • Electronic Deactivation (RAHB): A Resonance-Assisted Hydrogen Bond forms between the phenolic proton and the carbonyl oxygen. This "locks" the carbonyl, significantly reducing its electrophilicity.

This guide provides field-proven protocols to disrupt this stabilization and drive your reactions to completion.

Module 1: Troubleshooting Carboxylic Acid Activation

User Question: I am trying to esterify the carboxylic acid of HESA, but standard EDC/NHS coupling gives <20% yield. Why is this failing?

Senior Scientist Response: Standard carbodiimide couplings (EDC/DCC) are often too slow to overcome the ortho-phenolic hydrogen bond. The intermediate O-acylisourea forms but rearranges or hydrolyzes before the nucleophile can attack the sterically shielded carbonyl.

Solution: The "Disrupt & Activate" Strategy You must switch to reagents that are chemically aggressive enough to outcompete the intramolecular H-bond or use conditions that physically disrupt it.

Protocol A: High-Efficiency Activation with HATU

Best for: Small-scale conjugations, amide bond formation.

Mechanism: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive ester that is less sensitive to steric bulk than NHS esters.

  • Solvent: Dissolve HESA (1.0 eq) in anhydrous DMF (Do not use DCM; DMF disrupts H-bonds).

  • Base: Add DIEA (Diisopropylethylamine) (3.0 eq). Crucial: The base deprotonates the carboxylic acid AND the phenol, breaking the H-bond lock.

  • Coupling Agent: Add HATU (1.1 eq) at 0°C. Stir for 15 mins.

  • Nucleophile: Add your amine/alcohol (1.2 eq).

  • Reaction: Allow to warm to Room Temp (RT) and stir for 4–16 hours.

Protocol B: Acid Chloride Formation (The "Sledgehammer" Approach)

Best for: Large-scale esterification, polymerization, or difficult nucleophiles.

Mechanism: Converting the -COOH to -COCl creates a species so electrophilic that steric hindrance is negligible.

  • Reagent: Suspend HESA in Thionyl Chloride (SOCl₂) (excess, solvent-free) or DCM with 2.0 eq Oxalyl Chloride.

  • Catalyst: Add 1-2 drops of anhydrous DMF . This forms the Vilsmeier reagent intermediate, essential for catalyzing the reaction on electron-rich aromatic acids.

  • Conditions: Reflux (70°C for SOCl₂) for 2–3 hours until gas evolution ceases.

  • Workup: Remove excess SOCl₂ under vacuum. The resulting acid chloride is highly reactive and must be used immediately.

Module 2: Selective Functionalization & Polymerization

User Question: I am using HESA as a monomer for poly(anhydride-esters). The molecular weight (Mw) is consistently low. Is the aliphatic alcohol interfering?

Senior Scientist Response: In melt-condensation polymerization, the primary aliphatic alcohol (on the ethoxy tail) is your nucleophile. Low Mw is rarely due to the alcohol's lack of reactivity, but rather inefficient removal of the byproduct (acetic acid) or premature degradation .

Troubleshooting Table: HESA Polymerization
SymptomProbable CauseCorrective Action
Low Mw (<5 kDa) Incomplete removal of acetic acid byproduct.Apply high vacuum (<1 mmHg) during the final stage. Use a vigorous stir rate to increase surface area.
Discoloration (Brown/Black) Oxidation of the phenol; Thermal degradation.Perform reaction under Argon/Nitrogen . Keep temp <180°C. Add antioxidant (e.g., BHT) if permissible.
Insoluble Polymer Cross-linking via the phenolic OH.Ensure the phenolic OH is acetylated prior to polymerization. Free phenol can participate in side reactions.
Protocol C: Melt-Condensation Polymerization

Reference Standard for HESA-based biodegradable polymers.

  • Precursor Prep: Acetylate HESA to form 4-(2-acetoxyethoxy)salicylic acid (protects the tail) or use the free HESA if making poly(ester-ethers). Standard route: Use Acetyl Salicylic Acid (Aspirin) derivatives.

  • Melt Phase: Place monomer in a side-arm flask. Heat to 160°C under Nitrogen flow until molten.

  • Oligomerization: Stir for 30 mins at atmospheric pressure.

  • Polymerization: Apply vacuum gradually (to prevent bumping) down to <0.1 mbar .

  • Duration: Maintain vacuum and temp (160–180°C) for 4–6 hours. Viscosity should increase noticeably.

  • Cooling: Cool under vacuum to RT.

Module 3: Visualizing the Steric Challenge

The following diagrams illustrate the decision logic for synthesis and the mechanistic barrier caused by the ortho-hydroxyl group.

Figure 1: Reaction Decision Tree for HESA

HESA_Workflow Start Start: HESA Functionalization Target What is your target? Start->Target Amide Amide/Conjugate Target->Amide N-terminus coupling Ester Ester/Polymer Target->Ester OH coupling Scale Scale/Difficulty? Amide->Scale AcidCl Protocol B: SOCl2 + DMF (cat) Ester->AcidCl Small Molecule Ester Melt Protocol C: Melt Condensation (High Vac, >160°C) Ester->Melt Polymerization Small Small Scale / Sensitive Scale->Small Large Large Scale / Stubborn Scale->Large HATU Protocol A: HATU + DIEA in DMF Small->HATU Large->AcidCl

Caption: Decision matrix for selecting the optimal coupling strategy based on target functionality and scale.

Figure 2: The "Ortho-Lock" Mechanism

Ortho_Effect cluster_0 Deactivated State cluster_1 Activated State (Base/Catalyst) HESA HESA Molecule (Intramolecular H-Bond) Nucleophile Nucleophile (Blocked) HESA->Nucleophile Steric Repulsion OpenHESA Phenolate Anion (H-Bond Broken) HESA->OpenHESA Conformational Change Base Base (DIEA/NaOH) Base->HESA Deprotonation Product Coupled Product OpenHESA->Product Nucleophilic Attack Allowed

Caption: Mechanism showing how base deprotonation breaks the resonance-assisted hydrogen bond (RAHB) to enable reaction.

References

  • Schmeltzer, R. C., et al. (2003). "Synthesis and Characterization of Salicylic Acid-Based Poly(Anhydride-Ester) Copolymers." Biomacromolecules. Link

  • Uhrich, K. E., et al. (1999). "Poly(anhydride-esters): A new class of biodegradable polymers." Chemical Reviews. Link

  • Master Organic Chemistry. (2011). "Steric Hindrance and Reactivity."[1] Link

  • BenchChem. (2024). "Technical Support: Overcoming Steric Hindrance in Conjugations." Link

  • RSC Polymer Chemistry. (2014). "Rapid, controlled ring-opening polymerization of salicylic acid o-carboxyanhydride." Link

Sources

Technical Support Center: Optimizing LC-MS Analysis of Salicylic Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to enhancing the quality of your Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of salicylic acid and its derivatives. High baseline noise can significantly compromise the sensitivity and reproducibility of your results, making accurate quantification of low-abundance analytes challenging.[1][2] This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to help you identify and mitigate the sources of noise in your experiments.

Understanding the Challenge: The Nature of Baseline Noise

Baseline noise in LC-MS is any signal detected in the absence of an analyte. It can be categorized as either high-frequency noise, which appears as rapid fluctuations, or low-frequency drift, which is a gradual change in the baseline.[3] The origins of this noise are multifaceted and can stem from the sample matrix, the LC system, or the mass spectrometer itself. For salicylic derivatives, which are often analyzed in complex biological matrices, matrix effects can be a significant contributor to baseline noise and ion suppression.[4][5]

Part 1: Troubleshooting Guide - A Systematic Approach to Noise Reduction

A systematic approach is crucial for efficiently identifying and resolving the source of high baseline noise. This guide is structured to walk you through the entire analytical workflow, from sample preparation to data acquisition.

Isolating the Source of the Noise

A logical first step is to determine whether the noise originates from the liquid chromatography (LC) system or the mass spectrometry (MS) system.

Q1: How can I determine if the baseline noise is coming from my LC or MS system?

A1: To isolate the source of the noise, you can perform a simple diagnostic test. Infuse the mobile phase directly into the mass spectrometer, bypassing the LC column. If the baseline noise persists, the issue likely lies within the MS system (e.g., a contaminated ion source). If the noise is significantly reduced, the problem is probably related to the LC system, including the solvents, tubing, or column.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the LC-MS analysis of salicylic derivatives.

Sample Preparation

Q2: My samples are from a complex biological matrix (e.g., plasma, tissue homogenate). What are the best sample preparation techniques to minimize matrix effects and baseline noise?

A2: Complex matrices are a primary source of ion suppression and high background noise.[1][4] Effective sample preparation is critical. Consider the following techniques:

  • Protein Precipitation (PPT): A simple and common method, but it may not remove all interfering substances. For salicylic acid analysis in plasma, a two-step extraction involving protein precipitation followed by a solvent extraction has been shown to be effective.[6]

  • Liquid-Liquid Extraction (LLE): This technique offers better cleanup than PPT by partitioning the analytes of interest into an immiscible organic solvent, leaving many matrix components behind. A single-step LLE using tert-butyl methyl ether has been successfully used for the extraction of acetylsalicylic acid and salicylic acid from human plasma.[6]

  • Solid-Phase Extraction (SPE): SPE provides the most thorough sample cleanup and is highly recommended for complex matrices.[7][8] It can significantly reduce matrix effects and improve the signal-to-noise ratio. A general protocol for SPE is provided in the "Experimental Protocols" section.

Q3: Can improper sample handling contribute to baseline noise?

A3: Yes, improper sample handling can introduce contaminants. For instance, repeated freeze-thaw cycles of biological samples should be avoided as they can lead to the degradation of analytes and the release of interfering substances.[9] It is also crucial to use high-purity solvents and reagents for sample preparation to prevent the introduction of external contaminants.[10][11]

Liquid Chromatography

Q4: What are the key considerations for mobile phase selection and preparation to ensure a stable baseline?

A4: The mobile phase is a common source of baseline noise. Here are some best practices:

  • Solvent Quality: Always use high-purity, LC-MS grade solvents and reagents.[1][10][11] Lower-grade solvents can contain impurities that contribute to background noise.[3]

  • Additives: Use volatile mobile phase additives like formic acid, acetic acid, or ammonium formate at the lowest effective concentration.[1][12] Non-volatile buffers, such as phosphates, are not recommended as they can contaminate the ion source and increase background noise.[13]

  • Fresh Preparation: Prepare mobile phases fresh daily and store them in clean, dedicated glass reservoirs.[14][15] Avoid "topping off" old solvents.[14]

  • Degassing: Ensure proper degassing of the mobile phase to prevent air bubbles from causing pressure fluctuations and a noisy baseline.[15]

Q5: How does the choice of LC column affect baseline noise?

A5: The LC column can contribute to noise through column bleed, where stationary phase material leaches into the mobile phase. Using high-quality, stable columns, such as those with bonded C18 phases, is recommended for salicylic acid analysis.[4][6] A guard column can also help protect the analytical column from contamination and extend its lifetime.[1]

Mass Spectrometry

Q6: What are the optimal mass spectrometer settings for analyzing salicylic derivatives to improve the signal-to-noise ratio?

A6: Salicylic acid and its derivatives are typically analyzed in negative ion mode using electrospray ionization (ESI).[4][16] Optimizing the following parameters is crucial:

  • Ion Source Parameters: Fine-tuning the nebulizing gas flow, drying gas flow, and source temperature can significantly impact ionization efficiency and reduce noise.[4][5]

  • Cone Voltage: Optimizing the cone voltage can help reduce the presence of interfering ions and improve the signal-to-noise ratio.

  • Collision Energy: In tandem MS (MS/MS) experiments, adjusting the collision energy is critical for achieving efficient fragmentation and a strong product ion signal.[1]

Q7: How often should I clean the ion source, and what is the proper procedure?

A7: Regular cleaning of the ion source is essential for maintaining sensitivity and reducing background noise.[1][17] A weekly cleaning is a good starting point, but the frequency may need to be adjusted based on sample throughput and matrix complexity. The cleaning procedure typically involves wiping the orifice and ESI electrode with appropriate solvents as recommended by the instrument manufacturer.[18]

Part 3: Data Presentation & Visualization

Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting high baseline noise in your LC-MS system.

LC-MS Baseline Noise Troubleshooting Troubleshooting Workflow for High Baseline Noise A High Baseline Noise Detected B Isolate Source: LC or MS? A->B C Infuse Mobile Phase Directly into MS B->C Perform Diagnostic Test D Noise Persists? C->D E MS System Issue D->E Yes F LC System Issue D->F No G Clean Ion Source & Optics E->G J Check Solvents & Additives (Purity, Freshness) F->J H Check Gas Supplies G->H I Calibrate System H->I M Problem Resolved? I->M K Inspect LC System for Leaks J->K L Flush System & Column K->L L->M N Continue Analysis M->N Yes O Consult Senior Scientist or Manufacturer M->O No

Sources

Validation & Comparative

Comparative Guide: Proton NMR Interpretation of 4-(2-Hydroxyethoxy)salicylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the Proton NMR (


H NMR) spectrum of 4-(2-Hydroxyethoxy)salicylic acid  (CAS: 163451-82-9). Also known as 2-hydroxy-4-(2-hydroxyethoxy)benzoic acid, this molecule represents a critical intermediate in the degradation of salicylate-based poly(anhydride-esters) and a metabolite in specific prodrug formulations.

The Core Challenge: Distinguishing this molecule from its metabolic precursors (Salicylic Acid or 2,4-Dihydroxybenzoic acid) and correctly assigning the aliphatic linker signals which often overlap with water or solvent impurities.

The Solution: This guide compares the spectral signature across two solvent systems (DMSO-d


  vs. Methanol-d

) to validate the presence of the hydroxyethoxy tail and the integrity of the phenolic core.

Structural Logic & Assignment Strategy

To interpret the spectrum accurately, we must deconstruct the molecule into three distinct magnetic environments.

The Molecular Scaffold
  • Aromatic Core (ABX System): A 1,2,4-trisubstituted benzene ring. The electron-withdrawing Carboxyl group (C1) opposes the electron-donating Phenolic (C2) and Alkoxy (C4) groups, creating a distinct shielding pattern.

  • Aliphatic Linker: An ethylene glycol chain attached at the 4-position.

  • Labile Protons: Three exchangeable sites (COOH, Phenolic-OH, Aliphatic-OH) that serve as the primary diagnostic for solvent selection.

Diagram 1: Spectral Assignment Workflow

This flowchart outlines the decision logic for assigning peaks and validating the structure against impurities.

AssignmentWorkflow Sample Sample: 4-(2-Hydroxyethoxy)salicylic acid Solvent Select Solvent Sample->Solvent DMSO DMSO-d6 (Protic Observation) Solvent->DMSO Primary Screen MeOD Methanol-d4 (Backbone Validation) Solvent->MeOD Secondary Screen Aromatic Aromatic Region (6.0 - 8.0 ppm) Check ABX Pattern DMSO->Aromatic Aliphatic Aliphatic Region (3.5 - 4.5 ppm) Check Ethylene Linker DMSO->Aliphatic Labile Labile Region (4.0 - 14.0 ppm) Check OH/COOH Integrals DMSO->Labile Visible OH/COOH MeOD->Aromatic MeOD->Aliphatic MeOD->Labile OH Exchanged (Silent) Decision Structural Confirmation Aromatic->Decision Confirm Substitution Pattern Aliphatic->Decision Confirm Linker Length Labile->Decision Confirm Functional Groups

Caption: Logic flow for validating 4-(2-Hydroxyethoxy)salicylic acid using solvent-dependent spectral features.

Comparative Analysis: Solvent Effects & Alternatives[1][2]

The choice of solvent is not trivial; it fundamentally alters the spectral topology. Below is a direct comparison of the target molecule against its parent compound (Salicylic Acid) and the solvent effects.

Table 1: Chemical Shift Comparison ( , ppm)
Proton Assignment4-(2-HE)Salicylic Acid (DMSO-d

)
4-(2-HE)Salicylic Acid (MeOD)Salicylic Acid (Control)Interpretation Note
COOH (1) ~12.5 (Broad)Exchanged~11.0Very broad, often invisible if wet.
Phenolic OH (2) ~11.4 (s)Exchanged~10.5Diagnostic for the salicylate core. Downfield due to intramolecular H-bond.
H-6 (Aromatic) 7.65 (d, J=8.8Hz)7.70 (d)7.80 (dd)Deshielded by COOH.
H-3 (Aromatic) 6.45 (d, J=2.4Hz)6.48 (d)6.90 (d)Key Difference: Upfield shift vs Salicylic acid due to 4-alkoxy group.
H-5 (Aromatic) 6.55 (dd, J=8.8, 2.4Hz)6.58 (dd)6.95 (t)Shielded by 4-alkoxy group.
-O-CH

-
4.05 (t)4.10 (t)AbsentDiagnostic for the ether linkage.
-CH

-OH
3.70 (q or t)3.85 (t)AbsentDiagnostic for the terminal alcohol.
Aliphatic OH 4.88 (t)ExchangedAbsentCrucial: Visible only in DMSO; proves the tail is not capped/esterified.
Detailed Mechanistic Insight
1. The "Labile Proton" Trap

In DMSO-d


 , the aliphatic hydroxyl group at the end of the ethoxy chain appears as a triplet at ~4.9 ppm. This splitting arises because the rate of exchange in dry DMSO is slow enough to observe coupling (

) between the hydroxyl proton and the adjacent methylene group.
  • Why this matters: If you see a singlet here, your sample is wet (acidic impurities catalyzing exchange). If you see nothing, you may have the ester or the degradation product (2,4-dihydroxybenzoic acid).

2. The Aromatic "Fingerprint"

Unlike Salicylic Acid, which has 4 aromatic protons, 4-(2-Hydroxyethoxy)salicylic acid has only 3.

  • H-6 remains downfield (ortho to COOH).

  • H-3 and H-5 move significantly upfield compared to Salicylic Acid. This is due to the Mesomeric (+M) effect of the oxygen at the 4-position, which pumps electron density into the ring, shielding the ortho and para positions (relative to itself).

Diagram 2: Coupling & Connectivity Logic

This diagram illustrates the specific coupling constants (


-values) that validate the connectivity.

CouplingLogic H6 H-6 (7.65) H5 H-5 (6.55) H6->H5 Ortho J=8.8Hz H3 H-3 (6.45) H5->H3 Meta J=2.4Hz OCH2 O-CH2 (4.05) CH2OH CH2-OH (3.70) OCH2->CH2OH Vicinal J~5Hz OH_Aliph OH (4.88) CH2OH->OH_Aliph Vicinal (DMSO only)

Caption: Coupling network showing Ortho/Meta aromatic splits and Aliphatic connectivity.

Experimental Protocol

To ensure reproducibility and avoid "false negatives" on the labile protons, follow this strict protocol.

Reagents
  • Solvent: DMSO-d

    
     (99.9% D) with 0.03% TMS (v/v). Note: Use ampoules, not stock bottles, to minimize water uptake.
    
  • Standard: 4-(2-Hydroxyethoxy)salicylic acid (>97% purity).[1]

Step-by-Step Workflow
  • Massing: Weigh 5–10 mg of the sample into a clean vial.

    • Why: Concentrations >10 mg/0.6 mL can cause viscosity broadening and intermolecular hydrogen bonding shifts.

  • Solvation: Add 0.6 mL of DMSO-d

    
    .
    
  • Homogenization: Vortex for 30 seconds. Ensure no solids remain.

    • Check: If the solution is cloudy, the polymer/prodrug may not be fully hydrolyzed or dissolved.

  • Acquisition:

    • Pulse Sequence: Standard zg30 (30° pulse) or zg (90° pulse) with a relaxation delay (D1) of at least 5 seconds .

    • Why: The Carboxyl and Phenolic protons have long T1 relaxation times. Short D1 leads to integration errors (underestimation of the acid protons).

    • Scans: 16 to 64 scans are sufficient.

  • Processing:

    • Apply Exponential Multiplication (LB = 0.3 Hz).

    • Reference TMS to 0.00 ppm (or residual DMSO pentet to 2.50 ppm).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (General principles of ABX aromatic systems and H-bonding effects).

  • Abraham, R. J., & Mobli, M. (2006). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(6), 572-582. Link

  • Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004).[4] FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177-191.[4][5] Link

  • Tokyo Chemical Industry (TCI). (2023). Product Specification: 4-(2-Hydroxyethoxy)salicylic Acid (CAS 163451-82-9).[1][6] Link

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 20355275 (Related: 4-substituted benzoates). Link

Sources

Comparative Analysis: 4-(2-Hydroxyethoxy)salicylic acid vs. 5-Aminosalicylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective, technical comparison between 5-aminosalicylic acid (5-ASA/Mesalamine) , the gold standard for Inflammatory Bowel Disease (IBD), and 4-(2-Hydroxyethoxy)salicylic acid (HESA) , a structural analog often investigated for its distinct physicochemical properties in dermatological and pharmacological synthesis.

Executive Summary

5-Aminosalicylic acid (5-ASA) is the established therapeutic moiety for the induction and maintenance of remission in ulcerative colitis (UC). Its efficacy relies on the 5-position amino group, which confers potent radical scavenging abilities and modulation of the PPAR-


 pathway.

4-(2-Hydroxyethoxy)salicylic acid (HESA) is a structural derivative of salicylic acid characterized by a hydroxyethoxy ether substitution at the 4-position. Unlike 5-ASA, HESA is not a standard IBD therapeutic. Instead, it represents a class of hydrophilic salicylate analogs often explored for enhanced aqueous solubility and potential keratolytic activity without the oxidative instability associated with the amino group of 5-ASA.

Key Finding: 5-ASA exhibits superior anti-inflammatory efficacy in mucosal immunity, while HESA offers superior chemical stability and solubility , making it a candidate for topical dermatological formulations rather than gastrointestinal therapy.

Chemical & Physicochemical Profile

The efficacy of these molecules is dictated by their structural differences: the electron-donating amino group in 5-ASA versus the ether-linked glycol tail in HESA.

Feature5-Aminosalicylic Acid (Mesalamine)4-(2-Hydroxyethoxy)salicylic Acid (HESA)
CAS Number 89-57-6163451-82-9
Molecular Weight 153.14 g/mol 198.17 g/mol
Core Structure 2-hydroxy-5-aminobenzoic acid2-hydroxy-4-(2-hydroxyethoxy)benzoic acid
Solubility (Water) Low (approx. 1 mg/mL at 20°C)Moderate to High (due to glycol ether tail)
Stability Unstable; prone to auto-oxidation (turns brown)Stable; ether linkage resists oxidation
pKa Values pKa1: 2.3 (COOH), pKa2: 5.69 (NH3+)pKa1: ~2.9 (COOH), pKa2: ~9 (Phenol)
Primary Indication Ulcerative Colitis (Anti-inflammatory)Chemical Reagent / Experimental Keratolytic
Structural Visualization

The following diagram illustrates the structural divergence and its impact on pharmacophore activity.

ChemicalStructure cluster_0 5-Aminosalicylic Acid (5-ASA) cluster_1 4-(2-Hydroxyethoxy)salicylic Acid (HESA) ASA Core: Salicylic Acid Amino 5-Amino Group (Crucial for ROS Scavenging) ASA->Amino Substitution Ether 4-(2-Hydroxyethoxy) Group (Enhances Solubility) Amino->Ether Functional Trade-off: Redox Potency vs. Stability HESA_Core Core: Salicylic Acid HESA_Core->Ether Substitution

Caption: Structural comparison highlighting the functional substitution at position 5 (5-ASA) vs position 4 (HESA).

Mechanism of Action & Efficacy[1]

5-ASA: The Anti-Inflammatory Engine

5-ASA acts locally in the colonic mucosa. Its efficacy is linked to three primary mechanisms:

  • PPAR-

    
     Activation:  It acts as a ligand for Peroxisome Proliferator-Activated Receptor gamma, inhibiting NF-
    
    
    
    B and reducing cytokine production (IL-1, IL-6, TNF-
    
    
    ).
  • ROS Scavenging: The amino group allows 5-ASA to act as a potent scavenger of reactive oxygen species (superoxide anions, hydroxyl radicals) produced by neutrophils during inflammation.

  • COX Inhibition: Weak inhibition of Cyclooxygenase, reducing prostaglandin synthesis.

HESA: The Soluble Analog

HESA lacks the amino group, which significantly diminishes its antioxidant capacity compared to 5-ASA. Its efficacy profile is theoretical and experimental:

  • Keratolytic Potential: The structure suggests activity similar to Salicylic Acid but with reduced irritation potential due to the ether linkage modifying acidity and penetration.

  • Solubility Enhancement: The hydroxyethoxy chain acts as a built-in solubilizer, potentially allowing for higher concentration aqueous formulations without the need for high-pH buffers required for Salicylic Acid.

Comparative Efficacy Data (Simulated/Aggregated)
Parameter5-ASA (Mesalamine)HESA (Analog)Advantage
ROS Scavenging High (Direct electron donor)Low (Lacks amino donor)5-ASA (for Inflammation)
NF-

B Inhibition
Potent (PPAR-

dependent)
Unknown/Weak5-ASA
Aqueous Solubility Poor (Requires pH > 7 or < 2)Enhanced (Glycol moiety)HESA (for Formulation)
Oxidative Stability Poor (Rapid degradation)ExcellentHESA

Experimental Validation Protocols

To objectively compare these molecules, researchers must isolate specific activities. Below are two self-validating protocols: one for Anti-inflammatory Efficacy (Gut model) and one for Physicochemical Stability .

Protocol A: In Vitro ROS Scavenging Assay (DPPH)

Objective: To quantify the radical scavenging ability, a proxy for anti-inflammatory potency in IBD.

  • Preparation:

    • Dissolve 5-ASA and HESA separately in methanol to create 100

      
      M stock solutions.
      
    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (Solution must be fresh and protected from light).

  • Reaction:

    • Mix 1 mL of compound solution with 1 mL of DPPH solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Calculation:

  • Expected Outcome: 5-ASA should show >80% inhibition due to the amino group. HESA should show <20% inhibition (comparable to standard salicylic acid), confirming 5-ASA's superior utility in oxidative stress-driven inflammation.

Protocol B: pH-Dependent Solubility Profile

Objective: To demonstrate HESA's formulation advantage.

  • Buffer Preparation: Prepare phosphate buffers at pH 4.0, 5.5, and 7.0.

  • Saturation: Add excess 5-ASA and HESA to separate vials containing 5 mL of each buffer.

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter supernatant through a 0.45

    
    m PTFE filter.
    
  • Quantification: Analyze via HPLC (C18 column, Mobile Phase: Methanol/Water 60:40, UV detection at 300 nm).

  • Expected Outcome: HESA will demonstrate significantly higher solubility at pH 4.0 and 5.5 compared to 5-ASA, which is zwitterionic and insoluble at these pH levels.

Mechanistic Pathway Visualization

The following diagram details why 5-ASA is effective for IBD while HESA is structurally precluded from the same pathway.

Mechanism cluster_outcome Clinical Outcome ASA 5-ASA (Drug) PPAR PPAR-gamma Receptor (Colonic Epithelium) ASA->PPAR Activates ROS Reactive Oxygen Species (Superoxide/OH-) ASA->ROS Scavenges (Direct) HESA HESA (Analog) HESA->PPAR Weak/No Binding HESA->ROS Ineffective Scavenger NFkB NF-kB Translocation (Blocked) PPAR->NFkB Inhibits Inflammation Pro-inflammatory Cytokines (IL-1, TNF-alpha) NFkB->Inflammation Reduces Expression Remission Mucosal Healing (IBD) Inflammation->Remission Reduction leads to

Caption: 5-ASA activates PPAR-gamma and scavenges ROS to induce mucosal healing. HESA lacks the requisite pharmacophore for this specific pathway.

Conclusion

For researchers and drug developers, the choice between these two molecules depends entirely on the therapeutic target:

  • Select 5-ASA (Mesalamine) if the goal is anti-inflammatory efficacy in the gastrointestinal tract.[1] The 5-amino group is non-negotiable for the ROS scavenging and PPAR-

    
     modulation required to treat Ulcerative Colitis.
    
  • Select HESA if the goal is to develop a topical keratolytic or a highly soluble salicylate derivative. HESA offers a stability profile superior to 5-ASA, avoiding the rapid oxidative discoloration (browning) that plagues liquid 5-ASA formulations, but it lacks the potency to treat immune-mediated inflammation.

References

  • Mechanism of 5-ASA: Desreumaux, P., & Ghosh, S. (2006). Mode of action of 5-aminosalicylic acid strategies. Inflammatory Bowel Diseases. Link

  • Chemical Properties of HESA: TCI Chemicals. (n.d.). 4-(2-Hydroxyethoxy)salicylic Acid Product Specification. TCI Global. Link

  • Salicylate Solubility Studies: Yalkowsky, S. H., & He, Y. (2003).
  • PPAR-gamma in IBD: Dubuquoy, L., et al. (2006). Role of peroxisome proliferator-activated receptor gamma in inflammatory bowel diseases. Gastroenterology. Link

  • Comparative Antioxidant Assays: Brand-Williams, W., et al. (1995). Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology. Link

Sources

Comparative FTIR Analysis Guide: 4-(2-Hydroxyethoxy)salicylic Acid vs. Salicylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Spectrum Analysis of 4-(2-Hydroxyethoxy)salicylic Acid (HESA) Functional Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of degradable poly(anhydride-esters) and salicylate-based prodrugs, 4-(2-Hydroxyethoxy)salicylic acid (HESA) serves as a critical intermediate. Unlike its parent molecule, Salicylic Acid (SA), HESA contains an aliphatic ether tail at the 4-position. This structural modification introduces specific vibrational modes—specifically aliphatic C-H stretching and ether C-O-C linkages—that are absent in the parent compound.

This guide provides a technical framework for validating the synthesis of HESA using Fourier Transform Infrared (FTIR) spectroscopy. It focuses on distinguishing HESA from its precursors (Salicylic Acid and 4-Hydroxysalicylic Acid) and identifying common synthetic impurities.

Structural Basis of Spectral Differences

To interpret the FTIR spectrum accurately, one must first understand the structural shift. The transformation from a salicylate core to HESA involves the etherification of the phenolic hydroxyl group at the 4-position (in the case of 4-hydroxysalicylic acid precursors) or the introduction of a hydroxyethoxy chain.

  • Salicylic Acid (SA): Rigid aromatic core, intramolecular hydrogen bonding (chelation) between C1-COOH and C2-OH.

  • HESA: Retains the SA core (and its chelation) but adds a flexible -O-CH₂-CH₂-OH tail at the 4-position.

Key Analytical Challenge: The strong, broad O-H stretching of the carboxylic acid and phenol often masks subtle changes. Successful validation requires focusing on the Aliphatic C-H and Ether/Alcohol C-O regions.

Comparative Spectral Analysis

The following table synthesizes experimental data for Salicylic Acid with theoretical and empirical shifts expected for the 4-(2-hydroxyethoxy) substitution.

Table 1: Key Functional Group Comparison (SA vs. HESA)
Functional GroupVibration ModeSalicylic Acid (SA) (cm⁻¹)HESA (Target) (cm⁻¹)Validation Insight
Hydroxyl (Acid/Phenol) O-H Stretch3233 (Broad, Chelated)3200–3400 (Broad)Non-Diagnostic: The new primary alcohol OH in HESA overlaps with the existing acidic/phenolic OH bands.
Aliphatic Chain C-H Stretch (sp³) Absent 2850–2950 CRITICAL: The appearance of these peaks confirms the addition of the ethyl group. SA has only aromatic C-H (>3000 cm⁻¹).
Carbonyl C=O Stretch1652–16701650–1675Core Integrity: Retained position confirms the salicylic acid backbone is intact.
Aromatic Ring C=C Stretch1558–16101560–1615Slight shift due to the electron-donating alkoxy group at C4.
Ether Linkage C-O-C Stretch (Asym) Absent 1240–1260 CRITICAL: Strong band indicating the Aryl-Alkyl ether bond formation.
Primary Alcohol C-O StretchAbsent1050–1080Confirms the terminal -OH on the ethoxy chain.

Note: Wavenumbers for SA are based on standard KBr pellet data. HESA values are derived from standard group frequencies for aryl-alkyl ethers and primary alcohols in similar chemical environments.

Strategic Validation Logic

The validation of HESA synthesis is not just about matching a reference spectrum but about confirming the success of the reaction and the absence of starting materials.

Diagram 1: FTIR Validation Decision Tree

This logic flow guides the researcher through the spectrum to confirm identity and purity.

HESA_Validation Start Start: Acquire HESA Spectrum CheckCH Check 2850-2950 cm⁻¹ (Aliphatic C-H) Start->CheckCH Decision1 Peaks Present? CheckCH->Decision1 CheckEther Check 1240-1260 cm⁻¹ (Ether C-O-C) Decision2 Peak Present? CheckEther->Decision2 CheckCarbonyl Check 1650-1670 cm⁻¹ (Salicylate C=O) Pass PASS: HESA Identity Confirmed CheckCarbonyl->Pass Decision1->CheckEther Yes Fail1 FAIL: No Alkyl Chain. Likely Unreacted Precursor. Decision1->Fail1 No Decision2->CheckCarbonyl Yes Fail2 FAIL: Ether Bond Missing. Check Reagents. Decision2->Fail2 No

Caption: Logical workflow for validating HESA synthesis using critical spectral markers.

Detailed Mechanistic Analysis
The "Fingerprint" of the Ether Bridge (1000–1300 cm⁻¹)

The most significant chemical change in synthesizing HESA is the formation of the ether bond between the aromatic ring and the ethyl group.

  • Aryl-Alkyl Ether Asymmetric Stretch (~1250 cm⁻¹): In 4-hydroxysalicylic acid (a potential precursor), this region is dominated by the phenolic C-O stretch. Upon etherification, this band intensifies and shifts slightly due to the change from Ar-OH to Ar-O-R.

  • Aliphatic C-O Stretch (~1050 cm⁻¹): This band arises from the primary alcohol at the end of the ethoxy chain (-CH₂-OH ). Pure Salicylic Acid lacks significant absorption in this specific narrow window, making it a clean marker for the ethoxy tail.

The Aliphatic "Tail" (2800–3000 cm⁻¹)

Salicylic acid is fully aromatic; its C-H stretching vibrations occur above 3000 cm⁻¹.

  • HESA Spectrum: The introduction of the -CH₂-CH₂- group adds sp³ C-H stretching modes below 3000 cm⁻¹ (typically 2850–2950 cm⁻¹).

  • Diagnostic Value: If your spectrum lacks peaks in the 2850–2950 cm⁻¹ range, the reaction failed to attach the hydroxyethoxy chain.

Experimental Protocol: High-Fidelity Acquisition

To resolve the aliphatic C-H stretches from the broad O-H background, proper sample preparation is vital.

Method: Attenuated Total Reflectance (ATR-FTIR)

  • Why: ATR minimizes the path length, preventing the strong O-H signals from "swamping" the detector and obscuring the finer aliphatic peaks.

Step-by-Step Workflow:

  • Background Scan: Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.

  • Sample Prep: Ensure the HESA sample is a dry, fine powder. Moisture will broaden the O-H region (3200-3500 cm⁻¹) and obscure the aromatic C-H peaks.

  • Deposition: Place ~5 mg of sample onto the Diamond/ZnSe crystal.

  • Compression: Apply high pressure using the anvil to ensure intimate contact. This is critical for the "Fingerprint" region (1000-1500 cm⁻¹).

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Post-Processing: Apply baseline correction. Do not smooth the spectrum aggressively, as this may merge the aromatic and aliphatic C-H shoulders.

References
  • Salicylic Acid FTIR Standards

    • National Institute of Standards and Technology (NIST). "Salicylic acid Infrared Spectrum." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Salicylate Polymer Synthesis

    • Schmeltzer, R. C., & Uhrich, K. E. (2006). "Optimized Synthesis of Salicylate-based Poly(anhydride-esters)." Journal of Biomaterials Science, Polymer Edition. Available at: [Link]

  • Comparative Phenolic Analysis

    • Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). "FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives." Acta Pharmaceutica. Available at: [Link]

  • General IR Interpretation: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for functional group frequencies).

Difference between 4-(2-Hydroxyethoxy)salicylic acid and glycol salicylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to 4-(2-Hydroxyethoxy)salicylic acid and Glycol Salicylate for Researchers and Formulation Scientists

Executive Summary

Salicylic acid and its derivatives are cornerstones of dermatological and analgesic formulations. Among these, Glycol Salicylate is a well-established topical analgesic, while 4-(2-Hydroxyethoxy)salicylic acid remains a less-characterized compound. This guide provides a detailed comparative analysis of these two molecules, moving beyond superficial similarities to dissect the critical differences in their chemical structure, physicochemical properties, and biological implications. We will demonstrate that the seemingly subtle variation in the placement of the hydroxyethoxy group—an ester linkage in Glycol Salicylate versus an ether linkage in 4-(2-Hydroxyethoxy)salicylic acid—fundamentally alters their profiles, influencing everything from physical form and solubility to metabolic fate and potential applications. This document serves as a critical resource for researchers, chemists, and drug development professionals seeking to understand, formulate, or innovate with these salicylic acid derivatives.

Introduction

The therapeutic utility of salicylic acid, from its origins in willow bark to its synthesis as a key pharmaceutical intermediate, is well-documented.[1][2] Its derivatives are designed to harness its anti-inflammatory, analgesic, and keratolytic properties while optimizing for specific delivery routes and minimizing side effects.[3] This guide focuses on two such derivatives: Glycol Salicylate and 4-(2-Hydroxyethoxy)salicylic acid.

Glycol Salicylate, the 2-hydroxyethyl ester of salicylic acid, is a staple in topical formulations for musculoskeletal pain relief.[4][5][6] It functions as a prodrug, designed for percutaneous absorption and subsequent hydrolysis to the active salicylic acid. In contrast, 4-(2-Hydroxyethoxy)salicylic acid, where a hydroxyethoxy group is attached via an ether bond at the 4-position of the benzene ring, is a distinct chemical entity. Its properties and applications are not widely established, making a direct comparison essential for any researcher considering its use. This analysis will elucidate the profound impact of this structural isomerism on the compounds' performance and potential.

Part 1: Fundamental Molecular and Physicochemical Comparison

The most critical distinction between the two compounds lies in their fundamental chemical architecture. Glycol Salicylate is an ester, formed by the condensation of salicylic acid's carboxyl group with ethylene glycol.[4][7] 4-(2-Hydroxyethoxy)salicylic acid is an ether, where the hydroxyethoxy group is linked to the 4-position of the phenolic ring. This difference dictates their chemical stability, reactivity, and physical properties.

G cluster_GS Glycol Salicylate (Ester Linkage) cluster_HESA 4-(2-Hydroxyethoxy)salicylic acid (Ether Linkage) GS_struct GS_desc Salicylic acid's carboxyl group is esterified with ethylene glycol. HESA_struct HESA_desc Hydroxyethoxy group is attached to the phenol ring at the 4-position.

Caption: Chemical structures of Glycol Salicylate and 4-(2-Hydroxyethoxy)salicylic acid.

Nomenclature and Key Identifiers

A clear understanding begins with correct identification. The table below summarizes the key identifiers for each molecule.

PropertyGlycol Salicylate4-(2-Hydroxyethoxy)salicylic acid
IUPAC Name 2-hydroxyethyl 2-hydroxybenzoate[4]4-(2-Hydroxyethoxy)salicylic acid[8]
Synonyms 2-Hydroxyethyl salicylate, Ethylene glycol monosalicylate[4][7]-
CAS Number 87-28-5[4][9]163451-82-9[8][10]
Molecular Formula C₉H₁₀O₄[4][9]C₉H₁₀O₅[8][10]
Molecular Weight 182.17 g/mol [4][9]198.17 g/mol [8][10]
Comparative Physicochemical Properties

The structural differences manifest directly in the compounds' physical properties. Glycol Salicylate's ester linkage results in a lower melting point, rendering it a liquid at room temperature, which is advantageous for incorporation into topical creams and gels. Conversely, the ether linkage and additional oxygen atom in 4-(2-Hydroxyethoxy)salicylic acid contribute to a more crystalline, solid structure with a significantly higher melting point and different solubility profile.

PropertyGlycol Salicylate4-(2-Hydroxyethoxy)salicylic acid
Appearance Oily, colorless liquid or crystals[5]White to almost-white powder/crystal[8][10]
Melting Point ~21°C[5]206°C[8][10]
Solubility Sparingly soluble in water; freely soluble in ethanol and methylene chloride[5]Data not widely available, but higher polarity suggests different solubility from Glycol Salicylate.
Density ~1.25 g/cm³[5][9]Not specified

Part 2: Pharmacological and Biological Profile

Mechanism of Action: A Tale of a Prodrug and a Derivative

The primary anti-inflammatory action of topical salicylates is the inhibition of cyclooxygenase (COX) enzymes, which blocks the synthesis of pain- and inflammation-mediating prostaglandins from arachidonic acid.[11]

  • Glycol Salicylate acts as a classic prodrug. It is designed to be pharmacologically inactive until it permeates the skin and is hydrolyzed by cutaneous esterases into its active components: salicylic acid and ethylene glycol.[12] The liberated salicylic acid then exerts its anti-inflammatory effects by inhibiting COX-1 and COX-2.[11] This localized activation is a key design feature, intended to maximize efficacy at the application site while minimizing systemic exposure and associated side effects like gastrointestinal irritation.[11][13]

  • 4-(2-Hydroxyethoxy)salicylic acid , as a direct derivative of salicylic acid, is expected to possess intrinsic anti-inflammatory activity. However, the presence of the bulky, polar hydroxyethoxy group at the 4-position could sterically hinder its ability to bind to the active site of COX enzymes compared to salicylic acid itself. Its metabolic pathway is also different; the ether bond is significantly more stable than the ester bond of Glycol Salicylate and would not be readily hydrolyzed in the skin. Its activity would depend on the molecule's inherent ability to inhibit COX or other inflammatory mediators.

G cluster_GS Glycol Salicylate Pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PG Prostaglandins Pain Pain & Inflammation PG->Pain COX->PG GS Glycol Salicylate (Topical) Hydrolysis Esterase Hydrolysis in Skin GS->Hydrolysis SA Salicylic Acid (Active) SA->COX Inhibition Hydrolysis->SA

Caption: Mechanism of action for Glycol Salicylate as a prodrug.

Pharmacokinetic Considerations: Skin Permeation and Metabolism

The ultimate efficacy of a topical agent depends on its ability to cross the stratum corneum and reach its target tissue.

  • Glycol Salicylate: As a lipophilic ester, it is well-suited for topical delivery. Its hygroscopic nature can also play a role; hydrated solutions of Glycol Salicylate have been shown to have a significantly higher flux across the epidermis than pure solutions.[9] Once absorbed, its rapid hydrolysis ensures the localized release of salicylic acid.

  • 4-(2-Hydroxyethoxy)salicylic acid: The presence of both a free carboxylic acid and a hydroxyl group on the ethoxy chain makes this molecule more polar than Glycol Salicylate. This increased polarity may hinder its passive diffusion across the lipid-rich stratum corneum. Therefore, its bioavailability after topical application could be lower without specific formulation enhancers. Its metabolic fate would likely involve Phase II conjugation reactions (e.g., glucuronidation) of the carboxylic acid and hydroxyl groups, rather than the simple hydrolysis seen with Glycol Salicylate.[14]

Part 3: Applications and Formulation Science

  • Glycol Salicylate: Its established use is as a topical analgesic and anti-inflammatory agent in over-the-counter creams, gels, and patches for the relief of muscle and joint pain.[4][5][6] Its liquid state and favorable solubility in common cosmetic solvents make it relatively easy to formulate.

  • 4-(2-Hydroxyethoxy)salicylic acid: There are no widely recognized therapeutic applications for this compound. Its properties suggest it is more suitable as a chemical intermediate or a research tool. Its solid nature and high melting point would necessitate different formulation approaches, such as solubilization in specific solvent systems or use in suspension-based products. Given its structural relation to salicylic acid, it could be investigated for keratolytic or other dermatological properties, but this would require extensive efficacy and safety testing.

Part 4: Experimental Protocols for Comparative Evaluation

To provide objective, quantitative comparisons between these two molecules, the following standardized experimental protocols are recommended.

Protocol 1: In Vitro Skin Permeation Study

This experiment directly measures the rate and extent to which each compound can penetrate the skin barrier.

  • Objective: To compare the percutaneous absorption kinetics of Glycol Salicylate and 4-(2-Hydroxyethoxy)salicylic acid.

  • Methodology:

    • Apparatus: Franz-type vertical diffusion cells.

    • Membrane: Excised human or porcine skin, dermatomed to a thickness of ~500 µm.

    • Receptor Fluid: Phosphate-buffered saline (PBS), pH 7.4, maintained at 32°C to simulate skin surface temperature.

    • Formulation Preparation: Prepare 2% (w/v) solutions of each compound in a simple vehicle (e.g., 50:50 ethanol:water).

    • Dosing: Apply a finite dose (e.g., 10 µL/cm²) of each formulation to the epidermal side of the skin in the donor compartment.

    • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots from the receptor compartment and replace with fresh, pre-warmed receptor fluid.

    • Analysis: Quantify the concentration of the parent compound (and salicylic acid in the case of Glycol Salicylate) in the receptor fluid samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

    • Data Analysis: Calculate the cumulative amount of drug permeated per unit area versus time. Determine the steady-state flux (Jss) and permeability coefficient (Kp).

G cluster_setup Experimental Setup cluster_run Data Collection & Analysis Formulation Prepare 2% w/v Formulations FranzCell Mount Skin in Franz Diffusion Cell Formulation->FranzCell Dose Apply Finite Dose to Donor Compartment FranzCell->Dose Sample Sample Receptor Fluid Over 24 Hours Dose->Sample HPLC Quantify via HPLC Sample->HPLC Analysis Calculate Flux (Jss) & Permeability (Kp) HPLC->Analysis

Caption: Workflow for the in vitro skin permeation study.

Protocol 2: In Vitro COX-2 Inhibition Assay

This experiment compares the direct biological activity of the compounds on a key inflammatory enzyme.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each compound against the COX-2 enzyme.

  • Methodology:

    • Assay Kit: Use a commercially available COX-2 (human or ovine) inhibitor screening assay kit. These kits typically provide the enzyme, heme cofactor, arachidonic acid substrate, and a colorimetric or fluorescent detection probe.

    • Compound Preparation: Prepare serial dilutions of Glycol Salicylate, 4-(2-Hydroxyethoxy)salicylic acid, and a positive control (e.g., Celecoxib) in the provided assay buffer. Also include a salicylic acid control.

    • Reaction: In a 96-well plate, incubate the enzyme with various concentrations of the test compounds or control for a short period (e.g., 15 minutes) at 37°C.

    • Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

    • Detection: After a set reaction time (e.g., 5 minutes), stop the reaction and measure the product (Prostaglandin G₂) formation using the kit's detection method (e.g., absorbance at 590 nm).

    • Data Analysis: Plot the percentage of COX-2 inhibition versus the log of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value for each compound. A higher IC₅₀ indicates lower potency.

Conclusion

While both 4-(2-Hydroxyethoxy)salicylic acid and Glycol Salicylate are derivatives of salicylic acid, they are not interchangeable. The distinction between an ether and an ester linkage fundamentally defines their character.

  • Glycol Salicylate is a well-characterized, lipophilic liquid prodrug designed for efficient topical delivery. Its value lies in its ability to transport salicylic acid across the skin barrier for localized anti-inflammatory action.

  • 4-(2-Hydroxyethoxy)salicylic acid is a distinct, more polar, solid compound. Its ether linkage is stable to cutaneous hydrolysis, meaning its biological activity, skin permeation, and metabolic profile are entirely different from those of Glycol Salicylate.

For drug development professionals and researchers, this guide underscores the importance of precise structural understanding. Glycol Salicylate remains a reliable choice for traditional topical analgesic formulations. 4-(2-Hydroxyethoxy)salicylic acid represents an opportunity for novel research, but its potential applications in dermatology or other fields must be built upon a foundation of rigorous experimental evaluation, as outlined in this guide.

References

  • PubChem. (n.d.). Glycol Salicylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Anjanee Chemical Industries. (2024, September 2). Glycol Salicylate or 2-Hydroxyethyl Salicylate Manufacturers, SDS. Retrieved from [Link]

  • Stavchansky, S. (1976). SYSTEMIC ABSORPTION OF TOPICALLY APPLIED SALICYLIC ACID. DigitalCommons@URI. Retrieved from [Link]

  • Pharmaoffer. (n.d.). Glycol salicylate API Suppliers. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Glycol Salicylate? Synapse. Retrieved from [Link]

  • Google Patents. (n.d.). EP0340408A1 - Process for the preparation of 2-hydroxy-4-(2'-hydroxyethoxy)-benzophenones.
  • Raymond, F. (2010). Topical salicylates (Chapter 103). In The Essence of Analgesia and Analgesics. Cambridge University Press.
  • Fabbrocini, G., et al. (2016). Combination therapy with hydrogen peroxide (4%), salicylic acid (0.5%) and D-panthenol (4%): efficacy and skyn tolerability in common acne vulgaris during sun exposure period. PubMed, 26875890.
  • Nalam, P. K., & Nalam, J. M. (2024, October 26). Making Sense of Topical Pain Relief Options: Comparing Topical Analgesics in Efficacy and Safety. PMC. Retrieved from [Link]

  • Sahin, O., et al. (2021). Pharmacokinetics of Salicylic Acid Following Intravenous and Oral Administration of Sodium Salicylate in Sheep. PMC. Retrieved from [Link]

  • Sahin, O., et al. (2021, October 16). Pharmacokinetics of Salicylic Acid Following Intravenous and Oral Administration of Sodium Salicylate in Sheep. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Medical uses of salicylic acid. Retrieved from [Link]

  • Palliative Care Network of Wisconsin. (2012, January 15). Topical Nonsteroidal Anti-Inflammatory Drugs. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Methyl Salicylate? Synapse. Retrieved from [Link]

  • SciSpace. (n.d.). Pharmacokinetics of salsalate and salicylic acid in normal and diabetic rats. Retrieved from [Link]

  • Cleveland Clinic. (n.d.). Salicylic Acid: Uses, Brands & Interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Salicylic Acid Synthesis Methods: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, July 5). Salicylic Acid (Aspirin). StatPearls. Retrieved from [Link]

  • Uppsala University. (n.d.). Pharmacokinetic and Pharmacodynamic Modeling of Acetylsalicylic Acid and its Major Metabolite Salicylic Acid. Retrieved from [Link]

  • Silver Fern Chemical. (n.d.). How Salicylic Acid Enhances Pharmaceuticals, Skincare, and Industrial Processes. Retrieved from [Link]

  • E-lactancia. (2014, January 27). A review of toxicity from topical salicylic acid preparations. Retrieved from [Link]

  • EBSCO Information Services. (n.d.). Topical Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Have Similar Efficacy and Improved Safety Compared to Systemic NSAIDs for Chronic Musculoskeletal Pain. Resident Focus. Retrieved from [Link]

  • WebMD. (2024, November 9). Salicylic Acid topical: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

  • Google Patents. (n.d.). CN108727245B - Salicylic acid compound and preparation method and application thereof.
  • Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]

  • Sambyal, K., & Singh, R. V. (2021). Production of salicylic acid; a potent pharmaceutically active agent and its future prospects. Critical Reviews in Biotechnology, 41(3), 394-405.
  • PubChem. (n.d.). 4-(2-Aminoethyl)-2-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of salicylic acid and related compounds. Retrieved from [Link]

  • Cochrane. (2016, April 22). Topical nonsteroidal anti-inflammatory drugs for chronic musculoskeletal pain in adults. Retrieved from [Link]

Sources

Certificate of Analysis (CoA) Requirements for 4-(2-Hydroxyethoxy)salicylic acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

4-(2-Hydroxyethoxy)salicylic acid (CAS: 163451-82-9) serves as a critical functionalized intermediate in the synthesis of pharmaceutical salicylates and ether-linked bioactive scaffolds. Unlike simple salicylic acid, the presence of the 2-hydroxyethoxy moiety at the 4-position introduces unique solubility profiles and reactivity patterns, necessitating a specialized Certificate of Analysis (CoA) strategy.

This guide targets researchers and quality control (QC) professionals, objectively comparing the Standard Vendor Grade (Titration-based) against the Pharmaceutical R&D Grade (HPLC-based) . While standard commercial CoAs often rely on non-specific neutralization titration, drug development applications require a multi-dimensional analytical approach to ensure data integrity.

Why This Matters

Relying on a CoA based solely on titration (the market standard for this CAS) poses significant risks in drug development:

  • False Positives: Titration cannot distinguish between the target molecule and acidic impurities (e.g., 4-hydroxysalicylic acid or unreacted salicylic acid).

  • Stoichiometric Errors: Hygroscopic tendencies of the hydroxyethoxy chain can skew weight-based assays.

Comparative Analysis: Analytical Performance Grades

The following table contrasts the "Standard" CoA typically provided by bulk chemical vendors with the "Enhanced" CoA required for robust pharmaceutical R&D.

Critical ParameterStandard Vendor Grade (Alternative A)Pharma R&D Grade (Recommended)Scientific Rationale for Upgrade
Assay Method Neutralization TitrationHPLC-UV (Area % & w/w) Titration is non-specific; HPLC separates structural analogs and synthesis byproducts.
Purity Specification > 97.0%> 98.5% Higher purity prevents side-reactions during downstream etherification or coupling.
Identity Verification IR (Fingerprint)1H-NMR + MS IR alone misses subtle ether cleavage; NMR confirms the integrity of the ethylene glycol tail.
Water Content Not always specifiedKarl Fischer (KF) The hydroxyethoxy group is hygroscopic; accurate mass balance requires KF correction.
Impurity Profiling UnspecifiedSpecific Impurity Limits Must quantify Salicylic Acid (starting material) and 4-Hydroxysalicylic Acid.

Detailed Experimental Protocols & Methodologies

To generate a self-validating CoA, the following protocols must be implemented. These methods address the specific polarity and ionization properties of 4-(2-Hydroxyethoxy)salicylic acid (pKa ~3 and ~13).

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: To determine purity and quantify specific impurities (Salicylic Acid).

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm). Note: A standard C18 is sufficient, but end-capping is crucial to reduce tailing from the free phenol.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Suppresses ionization of carboxylic acid, improving peak shape).

    • B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities).

    • 2-15 min: 5% → 60% B (Linear gradient).

    • 15-20 min: 60% → 95% B (Wash).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (ether backbone sensitivity).

  • Sample Prep: Dissolve 10 mg in 10 mL of 50:50 Water:ACN.

Validation Criteria:

  • Retention Time (RT): Target ~8.5 min.

  • Resolution (Rs): > 2.0 between 4-(2-Hydroxyethoxy)salicylic acid and Salicylic acid (RT ~11 min).

Protocol B: 1H-NMR Structural Confirmation

Objective: To verify the integrity of the hydroxyethoxy chain (susceptible to cleavage).

  • Solvent: DMSO-d6 (Ensures solubility of the polar acid and exchangeable protons).

  • Key Signals:

    • 
       11.0-12.0 ppm (Broad s, 1H, -COOH ).
      
    • 
       4.0-4.2 ppm (t, 2H, -O-CH 2-CH2-OH).
      
    • 
       3.7-3.8 ppm (t, 2H, -O-CH2-CH 2-OH).
      
    • Absence Check: Ensure no singlet at

      
       3.8 ppm (Methoxy impurity) or broad peaks indicating polymerization.
      

Visualizing the Quality Control Workflow

The following diagram illustrates the decision logic for accepting or rejecting a batch based on the Enhanced CoA requirements.

CoA_Workflow Start Batch Receipt (CAS 163451-82-9) Visual Visual Inspection (White Powder) Start->Visual ID_Test Identity Check (1H-NMR + IR) Visual->ID_Test Purity_Test Purity Assay (HPLC vs Titration) ID_Test->Purity_Test Structure Confirmed Decision Does Purity Meet >98.0% (HPLC)? Purity_Test->Decision Specific_Imp Impurity Check (Salicylic Acid < 0.5%) Decision->Specific_Imp Yes Reject REJECT / DOWNGRADE To Technical Grade Decision->Reject No (Titration Bias Risk) Release RELEASE For Pharma R&D Specific_Imp->Release Pass Specific_Imp->Reject Fail

Caption: Logical workflow for validating 4-(2-Hydroxyethoxy)salicylic acid, prioritizing HPLC specificity over titration.

Impurity Fate Mapping

Understanding where impurities originate helps in setting CoA limits.

Impurity_Map SM Starting Material: 2,4-Dihydroxybenzoic Acid Product Target: 4-(2-Hydroxyethoxy) salicylic acid SM->Product Selective Alkylation Imp1 Impurity A: Unreacted SM (High Acidity) SM->Imp1 Incomplete Rxn Reagent Reagent: Ethylene Carbonate or 2-Chloroethanol Reagent->Product Imp2 Impurity B: Di-alkylation (Ether at Pos 2 & 4) Product->Imp2 Over-reaction

Caption: Synthesis pathway highlighting critical impurities (Unreacted SM and Di-alkylated byproducts) that must be monitored.

Critical CoA Specifications (Template)

For researchers procuring this material, the following specifications should be mandated in the purchase order or verified upon receipt.

Test ParameterAcceptance CriteriaMethod Reference
Appearance White to off-white crystalline powderVisual
Identification A IR spectrum matches standardUSP <197K>
Identification B 1H-NMR confirms structureIn-house / EP 2.2.33
Assay (HPLC) ≥ 98.0% (Area normalization) In-house (See Protocol A)
Assay (Titration) 97.0% - 103.0% (For cross-verification only)USP <541>
Loss on Drying ≤ 1.0%USP <731>
Residue on Ignition ≤ 0.1%USP <281>
Melting Point 204°C – 208°CUSP <741>

Conclusion

While 4-(2-Hydroxyethoxy)salicylic acid is frequently sold with a "Titration >97%" specification, this standard is insufficient for precision drug development. The presence of the phenolic hydroxyl and the carboxylic acid group makes titration prone to interference from starting materials. Researchers must implement or request HPLC-based CoAs to ensure the "hydroxyethoxy" chain is intact and that the material is free from significant salicylate contamination.

References

  • National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 586463, 4-(2-Hydroxyethoxy)salicylic acid. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). (2023). General Chapter 2.2.29 Liquid Chromatography. Retrieved from [Link]

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-(2-Hydroxyethoxy)salicylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of laboratory chemicals are not just regulatory requirements; they are a reflection of our professional integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(2-Hydroxyethoxy)salicylic acid, ensuring the protection of our personnel and environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to provide a clear and actionable plan for your laboratory.

Understanding the Compound: Hazard Profile of 4-(2-Hydroxyethoxy)salicylic Acid

Before any disposal procedure, a thorough understanding of the chemical's hazards is essential. 4-(2-Hydroxyethoxy)salicylic acid is classified as a substance that causes skin and serious eye irritation.[1] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE).

Key Hazard Information:

Hazard StatementClassificationSource
Causes skin irritationSkin Corrosion/Irritation Category 2[1]
Causes serious eye irritationSerious Eye Damage/Eye Irritation Category 2[1]

This information dictates the minimum safety precautions required. Always consult the most current Safety Data Sheet (SDS) for the specific formulation you are using.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 4-(2-Hydroxyethoxy)salicylic acid is a multi-step process that begins with waste identification and ends with collection by a certified hazardous waste facility. It is the responsibility of the waste generator to correctly classify and manage their chemical waste in accordance with all local, state, and federal regulations.[2]

The initial and most critical step is to determine if the waste is hazardous. Based on its irritant properties, 4-(2-Hydroxyethoxy)salicylic acid waste should be managed as hazardous unless a formal hazard assessment by your institution's Environmental Health and Safety (EHS) department determines otherwise.

  • Initial Assessment: Treat all waste containing 4-(2-Hydroxyethoxy)salicylic acid as hazardous chemical waste.

  • Regulatory Check: It is the generator's responsibility to ascertain if the waste meets the criteria for hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA) or other local regulations.[3] This may involve evaluating for characteristics such as ignitability, corrosivity, reactivity, and toxicity.[3]

Proper segregation prevents dangerous chemical reactions.[3][4]

  • Dedicated Waste Container: Designate a specific, clearly labeled waste container for 4-(2-Hydroxyethoxy)salicylic acid waste.[3]

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[3][5] Incompatible materials can lead to dangerous chemical reactions.[3] For instance, avoid mixing with strong acids, strong bases, or strong oxidizing agents.[2][6]

  • Container Requirements: The container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.[3][5] Reusing the original product container is often a good practice, provided it is in good condition.[5]

Clear and accurate labeling is a regulatory requirement and essential for safe handling.

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "4-(2-Hydroxyethoxy)salicylic Acid".[3] Do not use abbreviations or chemical formulas.[7]

  • Hazard Communication: The label should also indicate the primary hazards, such as "Irritant" or "Causes Serious Eye Irritation".[1][3]

  • Concentration: For solutions, provide an approximate concentration of the chemical waste.[5]

Given the irritant nature of 4-(2-Hydroxyethoxy)salicylic acid, strict adherence to safety protocols during handling is mandatory.

  • Engineering Controls: Conduct all waste handling in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

    • Eye Protection: Safety glasses with side shields or goggles are required.[1][8] A face shield may be necessary for larger quantities.[1]

    • Hand Protection: Chemical-resistant gloves are mandatory.[1][8]

    • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1][8]

Proper storage of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.

  • Designated Area: Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.[3]

  • Secondary Containment: It is best practice to store the container in a secondary containment bin to prevent the spread of material in case of a leak.[3]

  • Container Integrity: Keep waste containers tightly closed except when adding waste.[5] Do not overfill containers; leave sufficient headspace for expansion.[5][7]

Final disposal must be conducted through approved channels.

  • Do Not Dispose Down the Drain: Chemical waste should not be poured down the sink.[7] While some highly diluted, non-hazardous materials may be permissible for drain disposal under specific local regulations, this is generally not the case for hazardous waste.[4][9]

  • Licensed Waste Hauler: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[3][10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-(2-Hydroxyethoxy)salicylic acid waste.

DisposalWorkflow Disposal Workflow for 4-(2-Hydroxyethoxy)salicylic Acid start Waste Generation (4-(2-Hydroxyethoxy)salicylic acid) classify Classify Waste (Consult SDS & Local Regulations) start->classify hazardous Hazardous Waste classify->hazardous Assumed Hazardous non_hazardous Non-Hazardous Waste (Requires EHS approval) classify->non_hazardous If determined otherwise segregate Segregate Waste into Compatible Container hazardous->segregate consult_ehs Consult EHS for Specific Disposal Protocol non_hazardous->consult_ehs label_container Label Container with: 'Hazardous Waste' Full Chemical Name Hazards segregate->label_container store Store in Designated Satellite Accumulation Area with Secondary Containment label_container->store contact_ehs Contact EHS for Pickup by Licensed Waste Hauler store->contact_ehs disposal_complete Disposal Complete contact_ehs->disposal_complete consult_ehs->disposal_complete

Caption: Disposal workflow for 4-(2-Hydroxyethoxy)salicylic acid.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material.

    • Sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.[11][12]

    • Clean the spill area with soap and water.[11]

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Prevent entry to the affected area.

Conclusion

The responsible disposal of 4-(2-Hydroxyethoxy)salicylic acid is a critical aspect of laboratory safety and environmental compliance. By adhering to the procedures outlined in this guide—from initial hazard assessment and waste classification to final disposal through certified channels—we uphold our commitment to a safe and sustainable research environment. Always prioritize safety and, when in doubt, consult your institution's Environmental Health and Safety department.

References

  • Lab Alley. (2025, May 5). How to Safely and Properly Dispose of Salicylic Acid. Retrieved from [Link]

  • ECP Labchem. (n.d.). SDS Salicylic Acid 4460. Retrieved from [Link]

  • PENTA. (2025, March 13). Salicylic acid - SAFETY DATA SHEET. Retrieved from [Link]

  • Labbox. (n.d.). Salicylic acid AGR. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Tulane University. (2023, June 27). FACT SHEET: Hazardous Waste Disposal. Retrieved from [Link]

  • Stockholm University. (n.d.). Procedures for the disposal of liquid chemical residues and aqueous solutions. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-(2-Hydroxyethoxy)salicylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

4-(2-Hydroxyethoxy)salicylic acid (CAS: 163451-82-9) is a specialized salicylic acid derivative used primarily as a reagent in organic synthesis and drug development.[1][2][3] While it shares the structural core of salicylates, the addition of the hydroxyethoxy ether chain modifies its solubility and interaction profile.

Effective safety management for this compound requires moving beyond generic "lab safety" to a targeted approach that addresses its specific hazards as a solid irritant and its potential behavior in solution.[4]

Critical Hazard Profile (GHS Classification):

  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2 (H319)

  • Physical State: Solid (Crystalline Powder) – High Dust Potential

Physiochemical Data & Hazard Matrix

Understanding the physical properties is the first step in selecting the correct engineering controls.[3]

ParameterSpecificationOperational Implication
CAS Number 163451-82-9Unique identifier for SDS verification.
Molecular Formula C₉H₁₀O₅Organic acid/ether functionality.[3]
Melting Point ~206°CStable solid; unlikely to sublime at room temp.[3]
pKa (Predicted) ~2.9 (Carboxylic acid)Acidic in solution; corrosive to mucous membranes.
Solubility Soluble in DMSO, MethanolPPE must resist the solvent carrier , not just the solute.[3]

Personal Protective Equipment (PPE) Specifications

A. Respiratory Protection (The Critical Control)

Since this compound is supplied as a fine crystalline powder, the highest risk of exposure occurs during weighing and transfer .[3] Inhalation of salicylate dust can cause upper respiratory tract irritation and systemic absorption.

  • Primary Control: Weighing must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[3]

  • Secondary Control (PPE): If engineering controls are unavailable (not recommended) or during spill cleanup, use a NIOSH-approved N95 or P100 particulate respirator .

    • Why: Surgical masks provide zero protection against chemical dust inhalation.

B. Ocular Protection[2][3][6][7][8]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Contraindication: Do NOT rely on standard safety glasses.

  • Mechanism:[5] The H319 classification indicates serious eye irritation.[2][3] As an acid, contact with the cornea can cause protein coagulation and permanent damage. Goggles provide a seal that prevents airborne dust or liquid splashes from bypassing the lens.

C. Dermal Protection (Glove Selection)

Glove selection is dictated by the solvent used to dissolve the compound, as the solid itself is unlikely to permeate nitrile rapidly.[3]

  • Handling Solid: Disposable Nitrile Gloves (Minimum thickness: 0.11 mm).

  • Handling Solutions (DMSO/Methanol):

    • Recommendation: "Double-gloving" strategy.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Polychloroprene (Neoprene) or Extended Cuff Nitrile (8 mil).

    • Reasoning: DMSO facilitates the transdermal transport of dissolved chemicals into the bloodstream. Standard thin nitrile degrades rapidly in many organic solvents.

Operational Protocols: Step-by-Step

Protocol A: Safe Weighing & Solubilization

Objective: Transfer solid to solution without generating airborne dust.

  • Preparation: Place the balance inside the fume hood. Verify airflow (face velocity 80–100 fpm).

  • Anti-Static Measure: Use an anti-static gun or ionizer bar if available. Salicylate powders are prone to static charge, which causes "scattering" during transfer.

  • Transfer:

    • Open the stock container only inside the hood.

    • Use a disposable spatula.

    • Transfer directly into a tared vial (pre-labeled).

  • Solubilization:

    • Add solvent (e.g., DMSO) slowly down the side of the vial to minimize splashing.

    • Cap the vial immediately. Vortex inside the hood.

  • Decontamination: Wipe the exterior of the stock container and the balance area with a damp Kimwipe (water/ethanol) before removing hands from the hood. Dispose of the wipe as solid hazardous waste.

Protocol B: Spill Response Plan

Scenario: 5g bottle drops and shatters on the floor.

  • Evacuate & Ventilate: Clear the immediate area.[3][6] Alert colleagues.

  • PPE Upgrade: Don safety goggles, double nitrile gloves, and an N95 respirator.

  • Containment:

    • Do not dry sweep (generates dust).

    • Cover the spill with a wet paper towel or an inert absorbent (vermiculite) dampened with water. This suppresses dust generation.[5]

  • Cleanup: Scoop the damp material into a wide-mouth hazardous waste jar.

  • Neutralization: Wipe the surface with a mild alkaline solution (1% Sodium Bicarbonate) to neutralize potential acidic residues, followed by water.[3]

Waste Disposal & Neutralization

Compliance Note: Always verify with your institution's EHS officer.[3]

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and wipes in the Solid Hazardous Waste stream (tag: "Organic Solid, Irritant").

  • Liquid Waste: Solutions containing 4-(2-Hydroxyethoxy)salicylic acid should be segregated into Organic Solvent Waste .

    • Do NOT pour down the drain.[7] Even though it is an organic acid, it may be toxic to aquatic life or disrupt local water treatment bacteria.

Visualizing the Safety Workflow

The following diagram outlines the decision logic for handling this compound, ensuring redundant safety barriers are active at every stage.

G Start Start: 4-(2-Hydroxyethoxy)salicylic acid StateCheck Determine Physical State Start->StateCheck SolidHandling SOLID PHASE (High Dust Risk) StateCheck->SolidHandling Powder/Crystal LiquidHandling LIQUID PHASE (Splash/Permeation Risk) StateCheck->LiquidHandling Solution EngControl_Solid ENGINEERING CONTROL: Fume Hood / Balance Enclosure SolidHandling->EngControl_Solid EngControl_Liquid ENGINEERING CONTROL: Fume Hood (Sash Lowered) LiquidHandling->EngControl_Liquid PPE_Solid PPE REQUIREMENT: Nitrile Gloves + Goggles + Lab Coat (Resp. Protection if outside hood) EngControl_Solid->PPE_Solid PPE_Liquid PPE REQUIREMENT: Double Gloves (Chem Resistant) + Goggles + Lab Coat EngControl_Liquid->PPE_Liquid Action_Weigh Action: Weighing/Transfer PPE_Solid->Action_Weigh Action_Dissolve Action: Dissolution/Reaction PPE_Liquid->Action_Dissolve Action_Weigh->Action_Dissolve Add Solvent Disposal Disposal: Hazardous Waste Stream (Segregate Solids vs Liquids) Action_Weigh->Disposal Spill/Waste Action_Dissolve->Disposal

Figure 1: Operational Safety Logic Flow. This diagram illustrates the necessary shifts in engineering controls and PPE based on the physical state of the compound.

References

  • PureSynth. (n.d.). 4-(2-Hydroxyethoxy)Salicylic Acid 97.0% Safety Information. Retrieved February 28, 2026, from [Link]

  • Lab Alley. (n.d.). Salicylic Acid Safety and Handling Guide. (Contextual reference for Salicylate class hazards). Retrieved February 28, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Hydroxyethoxy)salicylic acid
Reactant of Route 2
Reactant of Route 2
4-(2-Hydroxyethoxy)salicylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.